Product packaging for Fmoc-Met-OH-13C5,15N(Cat. No.:CAS No. 1217437-64-3)

Fmoc-Met-OH-13C5,15N

Cat. No.: B3320201
CAS No.: 1217437-64-3
M. Wt: 377.4 g/mol
InChI Key: BUBGAUHBELNDEW-MXMKRAELSA-N
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Description

Fmoc-Met-OH-13C5,15N is a useful research compound. Its molecular formula is C20H21NO4S and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.13293840 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21NO4S B3320201 Fmoc-Met-OH-13C5,15N CAS No. 1217437-64-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-(113C)methylsulfanyl(1,2,3,4-13C4)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1+1,10+1,11+1,18+1,19+1,21+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBGAUHBELNDEW-MXMKRAELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]S[13CH2][13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745885
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217437-64-3
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N)methionine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1217437-64-3
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Researcher's Guide to Stable Isotope Labeling in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of biological research and pharmaceutical development, understanding the intricate fluctuations of the proteome is paramount. Stable isotope labeling (SIL) has emerged as a powerful and versatile strategy for accurate and robust quantitative proteomics, enabling researchers to decipher complex biological processes, identify potential drug targets, and elucidate mechanisms of action. This in-depth technical guide provides a comprehensive overview of the core principles, experimental workflows, and comparative analysis of the most prominent SIL techniques.

Introduction to Stable Isotope Labeling

Stable isotope labeling involves the incorporation of non-radioactive, heavy isotopes (e.g., ¹³C, ¹⁵N, ²H, ¹⁸O) into proteins or peptides.[1][2] This creates a mass shift that can be precisely detected by mass spectrometry (MS). By comparing the signal intensities of the "light" (natural abundance isotope) and "heavy" (stable isotope-labeled) forms of a peptide, researchers can accurately quantify the relative abundance of that peptide—and by extension, its parent protein—between different samples.[1][3] This comparative analysis is crucial for studying changes in protein expression under various conditions, such as disease states or drug treatments.[1]

The key advantage of SIL methods is the ability to combine samples at an early stage of the experimental workflow. This co-processing minimizes experimental variability that can be introduced during sample preparation, digestion, and analysis, leading to higher accuracy and precision in quantification compared to label-free approaches.

There are two primary strategies for introducing stable isotopes: metabolic labeling and chemical labeling.

Metabolic Labeling: In Vivo Incorporation of Isotopes

Metabolic labeling integrates stable isotopes into proteins in vivo as the cells grow and synthesize new proteins. This approach is highly accurate as the label is incorporated during the natural biological processes of the cell.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used metabolic labeling technique where cells are cultured in media containing either normal ("light") or heavy isotope-labeled essential amino acids (commonly lysine and arginine). After a sufficient number of cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry. The ratio of the heavy to light peptide signals provides a direct measure of the relative protein abundance.

Experimental Workflow for SILAC

The SILAC workflow consists of two main phases: an adaptation phase and an experimental phase.

SILAC_Workflow incorporation incorporation treatment treatment incorporation->treatment

Caption: General experimental workflow for a SILAC experiment.

¹⁵N Metabolic Labeling

For organisms where amino acid auxotrophy is not established or for whole-organism studies, uniform metabolic labeling with ¹⁵N is a powerful alternative. In this method, the organism is grown in a medium containing a ¹⁵N-labeled nitrogen source (e.g., ¹⁵N ammonium salts). This results in the incorporation of ¹⁵N into all nitrogen-containing amino acids and, consequently, all proteins. This technique has been successfully applied to bacteria, yeast, plants, and even small mammals.

Experimental Workflow for ¹⁵N Metabolic Labeling

N15_Metabolic_Labeling_Workflow labeling_complete labeling_complete sample_prep sample_prep labeling_complete->sample_prep

Caption: General workflow for ¹⁵N metabolic labeling experiments.

Chemical Labeling: In Vitro Isotope Tagging

Chemical labeling methods introduce stable isotopes to proteins or peptides in vitro after extraction from cells or tissues. This approach offers greater flexibility as it can be applied to virtually any type of sample, including tissues and body fluids, where metabolic labeling is not feasible.

Isobaric Labeling: iTRAQ and TMT

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are the most widely used chemical labeling techniques. These methods utilize a set of isobaric tags, meaning they have the same total mass. The tags consist of a reporter group, a balance group, and a peptide-reactive group that covalently binds to the N-terminus and lysine residues of peptides.

Peptides from different samples are labeled with different isobaric tags and then combined. In the initial MS1 scan, the identically labeled peptides from different samples are indistinguishable as a single peak. However, upon fragmentation during tandem mass spectrometry (MS/MS), the tags release reporter ions of different masses. The relative intensities of these reporter ions are then used to quantify the peptide abundance across the different samples. iTRAQ and TMT reagents are available in various multiplexing formats (e.g., 4-plex, 8-plex for iTRAQ; up to 18-plex for TMT), allowing for the simultaneous comparison of multiple samples.

Experimental Workflow for Isobaric Labeling (iTRAQ/TMT)

Isobaric_Labeling_Workflow digest digest label label digest->label

Caption: General workflow for iTRAQ and TMT experiments.

Isotope-Coded Affinity Tags (ICAT)

The ICAT method was one of the earliest chemical labeling techniques developed. It utilizes a pair of reagents, one "light" (containing hydrogen) and one "heavy" (containing deuterium), that specifically react with the sulfhydryl groups of cysteine residues. The ICAT reagent also contains a biotin tag, which allows for the affinity purification of the labeled peptides, thereby reducing sample complexity. After labeling two different protein samples with the light and heavy reagents, the samples are combined, digested, and the cysteine-containing peptides are isolated and analyzed by MS.

Comparison of Key Quantitative Proteomics Techniques

FeatureSILAC¹⁵N Metabolic LabelingiTRAQ / TMTICAT
Labeling Principle In vivo metabolicIn vivo metabolicIn vitro chemicalIn vitro chemical
Label Incorporation Amino acids (Lys, Arg)All N-containing amino acidsPeptide N-termini & LysCysteine residues
Multiplexing Typically 2-3 plex2-plexUp to 18-plex (TMT)2-plex
Sample Types Proliferating cellsCells, whole organismsAny protein sampleAny protein sample
Quantification MS1 level (peptide pairs)MS1 level (peptide pairs)MS2/MS3 level (reporter ions)MS1 level (peptide pairs)
Sample Complexity No reductionNo reductionNo reductionReduced (Cys peptides)
Advantages High accuracy, low variabilityLabels entire proteomeHigh multiplexing, any sample typeReduces sample complexity
Limitations Limited to cell culture, low multiplexingIncomplete labeling can be an issue, complex spectraReagent cost, potential for ratio distortionOnly quantifies Cys-containing proteins

Detailed Experimental Protocols

SILAC Protocol
  • Adaptation Phase: Culture cells for at least five passages in SILAC-specific medium deficient in L-lysine and L-arginine, supplemented with either "light" (¹²C₆-Arg, ¹²C₆,¹⁴N₂-Lys) or "heavy" (e.g., ¹³C₆-Arg, ¹³C₆,¹⁵N₂-Lys) amino acids. Confirm >95% incorporation of heavy amino acids via mass spectrometry.

  • Experimental Phase: Plate the light and heavy cell populations and apply the desired experimental treatment to one population.

  • Sample Combination and Lysis: Harvest and combine the light and heavy cell populations in a 1:1 ratio. Lyse the combined cells using a suitable lysis buffer.

  • Protein Digestion: Perform in-solution or in-gel digestion of the protein lysate, typically with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution mass spectrometry.

  • Data Analysis: Identify peptide pairs (light and heavy) and calculate the intensity ratios to determine relative protein abundance.

iTRAQ/TMT Protocol
  • Protein Extraction and Digestion: Extract proteins from each sample individually. Reduce, alkylate, and digest the proteins (typically 25-100 µg per sample) with trypsin overnight at 37°C.

  • Labeling: Dissolve the iTRAQ or TMT reagents in an organic solvent (e.g., anhydrous acetonitrile). Add the appropriate tag to each peptide digest and incubate for 1 hour at room temperature.

  • Quenching and Combining: Quench the labeling reaction with hydroxylamine. Combine all labeled samples in a 1:1 ratio.

  • Fractionation (Optional but Recommended): To reduce sample complexity, fractionate the combined peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis: Analyze the labeled peptide mixture (or each fraction) by LC-MS/MS. The MS/MS method should be optimized for the fragmentation of the isobaric tags to generate reporter ions.

  • Data Analysis: Identify peptides from the fragment spectra and quantify the relative abundance based on the intensities of the reporter ions in the low-mass region of the MS2 spectrum.

Conclusion

Stable isotope labeling techniques are indispensable tools in modern proteomics, providing accurate and reproducible quantification of protein abundance. The choice of method depends on the specific research question, sample type, and desired level of multiplexing. Metabolic labeling methods like SILAC and ¹⁵N labeling offer the highest accuracy for cell culture and whole-organism studies, respectively. In contrast, chemical labeling techniques such as iTRAQ and TMT provide the flexibility to analyze any protein sample and offer significantly higher multiplexing capabilities, making them ideal for studies involving multiple conditions or time points. By carefully selecting and implementing the appropriate SIL strategy, researchers can gain profound insights into the complex and dynamic world of the proteome.

References

Unraveling Cellular Dynamics: A Technical Guide to 13C and 15N Amino Acid Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and drug discovery, understanding the dynamic processes of proteins and metabolic pathways is paramount. Stable isotope labeling of amino acids with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) has emerged as a cornerstone technology, providing researchers with an unprecedented ability to trace, quantify, and characterize biomolecules within complex biological systems. This in-depth technical guide explores the core principles, applications, and methodologies of ¹³C and ¹⁵N amino acid labeling, offering a comprehensive resource for scientists at the forefront of biomedical research.

Stable isotope-labeled amino acids are chemically identical to their naturally abundant counterparts but possess a greater mass due to the incorporation of heavier, non-radioactive isotopes.[1] This subtle mass difference allows for their distinction and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] The choice between ¹³C and ¹⁵N labeling, or a combination of both, is dictated by the specific research question and the analytical technique employed.[3]

Core Applications: A Comparative Overview

The versatility of ¹³C and ¹⁵N labeled amino acids lends them to a wide array of applications, primarily in quantitative proteomics, metabolic flux analysis, and protein structure determination.

ApplicationPrimary Isotope(s)Key TechniqueCore Purpose
Quantitative Proteomics ¹³C, ¹⁵N (often combined)SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)To accurately quantify differences in protein abundance between different cell populations.[1][4]
Metabolic Flux Analysis (MFA) ¹³CGas Chromatography-Mass Spectrometry (GC-MS), NMRTo trace the flow of carbon through metabolic pathways and determine the rates of metabolic reactions.
Protein Structure & Dynamics ¹⁵N, ¹³C (often combined)Nuclear Magnetic Resonance (NMR) SpectroscopyTo elucidate the three-dimensional structure and dynamic properties of proteins in solution.

Quantitative Proteomics: The Power of SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative mass spectrometry-based proteomics. The fundamental principle of SILAC involves growing two populations of cells in media that are identical except for the isotopic form of a specific essential amino acid (commonly lysine and arginine). One population is cultured in "light" medium containing the natural amino acids, while the other is grown in "heavy" medium containing ¹³C and/or ¹⁵N labeled amino acids.

Over several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell lysates are combined, and the proteins are extracted and digested, typically with trypsin. The resulting peptide mixtures are then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

Because the "heavy" and "light" peptides are chemically identical, they co-elute during chromatography. However, they are readily distinguished by the mass spectrometer due to the mass shift imparted by the stable isotopes. The ratio of the signal intensities of the heavy to light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.

SILAC_Workflow cluster_cell_culture Cell Culture cluster_treatment Experimental Treatment Light_Cells Cells in 'Light' Medium (e.g., ¹²C₆-Arg, ¹²C₆-Lys) Control Control Condition Light_Cells->Control Heavy_Cells Cells in 'Heavy' Medium (e.g., ¹³C₆-Arg, ¹³C₆-Lys) Treatment Drug Treatment Heavy_Cells->Treatment Combine Combine Cell Lysates Control->Combine Treatment->Combine Protein_Digestion Protein Extraction & Tryptic Digestion Combine->Protein_Digestion LC_MS LC-MS/MS Analysis Protein_Digestion->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

A simplified workflow of a typical SILAC experiment.
Experimental Protocol: SILAC for Quantitative Proteomics

1. Media Preparation:

  • Prepare SILAC DMEM or RPMI-1640 medium lacking L-lysine and L-arginine.

  • Supplement the "light" medium with standard L-lysine (e.g., 146 mg/L) and L-arginine (e.g., 84 mg/L).

  • Supplement the "heavy" medium with the corresponding stable isotope-labeled amino acids (e.g., ¹³C₆-L-lysine and ¹³C₆,¹⁵N₄-L-arginine) at the same concentrations.

  • Add 10% dialyzed fetal bovine serum to both media to minimize the presence of unlabeled amino acids.

2. Cell Culture and Labeling:

  • Culture the chosen cell line in both "light" and "heavy" SILAC media for at least six cell doublings to ensure complete incorporation of the labeled amino acids. The labeling efficiency should be checked by mass spectrometry, aiming for >95% incorporation.

3. Experimental Treatment and Cell Harvest:

  • Once fully labeled, treat the "heavy" cells with the experimental condition (e.g., drug) and the "light" cells with the control condition.

  • Harvest the cells, for example, by trypsinization, and wash with PBS.

4. Cell Lysis and Protein Quantification:

  • Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.

  • Lyse the combined cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

5. Protein Digestion:

  • Take a defined amount of protein lysate (e.g., 100 µg) and perform in-solution or in-gel digestion with trypsin overnight at 37°C.

6. Peptide Cleanup and LC-MS/MS Analysis:

  • Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

  • Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer (e.g., Orbitrap). Key parameters include a data-dependent acquisition mode, appropriate collision energy for fragmentation, and a mass tolerance of around 0.01 m/z.

7. Data Analysis:

  • Process the raw MS data using specialized software such as MaxQuant or Proteome Discoverer. The software will identify peptides, determine the heavy-to-light ratios for each peptide, and calculate the relative abundance of the corresponding proteins.

Metabolic Flux Analysis: Tracing the Path of Carbon

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. This method involves feeding cells a ¹³C-labeled substrate, such as ¹³C-glucose or ¹³C-glutamine, and then measuring the incorporation of the ¹³C label into downstream metabolites, including proteinogenic amino acids.

The pattern of ¹³C labeling in these amino acids provides a detailed history of the metabolic pathways that were active during their synthesis. By analyzing these labeling patterns using gas chromatography-mass spectrometry (GC-MS) or NMR, and applying computational modeling, researchers can reconstruct a map of the metabolic fluxes throughout the central carbon metabolism.

MFA_Workflow Labeling Cell Culture with ¹³C-Labeled Substrate (e.g., ¹³C-Glucose) Quenching Rapid Quenching of Metabolism Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Hydrolysis Protein Hydrolysis to Amino Acids Extraction->Hydrolysis Analysis GC-MS or NMR Analysis of Amino Acid Labeling Hydrolysis->Analysis Modeling Computational Modeling & Flux Calculation Analysis->Modeling

A general workflow for ¹³C-Metabolic Flux Analysis.
Experimental Protocol: ¹³C-MFA using GC-MS

1. ¹³C-Labeling Experiment:

  • Culture cells in a defined medium containing a specific ¹³C-labeled substrate (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose) at a known concentration. The choice of tracer depends on the pathways of interest.

  • Ensure cells are in a metabolic steady state during the labeling period.

2. Quenching of Metabolism:

  • Rapidly quench metabolic activity to preserve the in vivo labeling patterns. For adherent cells, this can be achieved by aspirating the medium and flash-freezing the plate in liquid nitrogen. For suspension cells, rapid filtration followed by washing with a cold saline solution and quenching in liquid nitrogen is effective.

3. Metabolite and Protein Extraction:

  • Extract metabolites and protein from the quenched cells. A common method involves using a cold methanol/chloroform/water mixture.

4. Protein Hydrolysis:

  • Isolate the protein pellet and hydrolyze it to its constituent amino acids by incubation in 6 M HCl at 110°C for 24 hours.

5. Derivatization of Amino Acids:

  • Dry the amino acid hydrolysate and derivatize the amino acids to make them volatile for GC-MS analysis. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

6. GC-MS Analysis:

  • Analyze the derivatized amino acids using a GC-MS system. The gas chromatograph separates the individual amino acids, and the mass spectrometer detects the mass isotopomer distributions for each amino acid, revealing the extent and position of ¹³C labeling.

7. Data Analysis and Flux Calculation:

  • The mass isotopomer data, along with measured extracellular rates (e.g., glucose uptake, lactate secretion), are used as inputs for computational software (e.g., INCA, OpenFLUX2) to estimate the intracellular metabolic fluxes.

Protein Structure and Dynamics: Insights from NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. For proteins larger than ~10 kDa, isotopic labeling with ¹⁵N and often ¹³C is essential to resolve the otherwise overlapping signals in the NMR spectra.

By expressing a protein in a minimal medium where the sole nitrogen source is ¹⁵NH₄Cl, all nitrogen atoms in the protein will be ¹⁵N. This allows for the acquisition of a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum, which provides a unique signal for each amino acid residue in the protein backbone (except for proline). The ¹H-¹⁵N HSQC spectrum is often referred to as the "fingerprint" of the protein and is highly sensitive to changes in the protein's structure and environment.

For complete structure determination, dual labeling with both ¹⁵N and ¹³C is typically required. This enables the use of a suite of three-dimensional NMR experiments (e.g., HNCA, HN(CO)CA, HNCACB) that correlate the backbone amide proton and nitrogen with the alpha and beta carbons, allowing for sequential assignment of the protein backbone.

NMR_Signaling_Pathway Gene_of_Interest Gene of Interest in Expression Vector Transformation Transformation into E. coli (e.g., BL21(DE3)) Gene_of_Interest->Transformation Expression Protein Expression in Minimal Medium with ¹⁵NH₄Cl and/or ¹³C-Glucose Transformation->Expression Purification Protein Purification (e.g., Affinity & Size Exclusion Chromatography) Expression->Purification NMR_Sample NMR Sample Preparation (Buffer, D₂O) Purification->NMR_Sample NMR_Spectroscopy NMR Spectroscopy (¹H-¹⁵N HSQC, 3D expts.) NMR_Sample->NMR_Spectroscopy Structure_Calculation Structure Calculation & Dynamics Analysis NMR_Spectroscopy->Structure_Calculation

An experimental workflow for protein structure determination using NMR with isotopic labeling.
Experimental Protocol: Expression and Purification of a ¹⁵N-Labeled Protein for NMR

1. Plasmid Transformation:

  • Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene of interest under the control of an inducible promoter (e.g., T7).

2. Starter Culture:

  • Inoculate a small volume (5-10 mL) of rich medium (e.g., LB) with a single colony and grow overnight.

3. Expression in Minimal Medium:

  • Prepare M9 minimal medium. For ¹⁵N labeling, use ¹⁵NH₄Cl as the sole nitrogen source (typically 1 g/L). For dual ¹⁵N, ¹³C labeling, also use [U-¹³C₆]glucose as the sole carbon source (typically 2 g/L).

  • Inoculate the minimal medium with the overnight starter culture.

  • Grow the cells at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

4. Cell Harvest and Lysis:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.

5. Protein Purification:

  • Clarify the lysate by centrifugation.

  • Purify the protein of interest from the supernatant using a combination of chromatography techniques, typically starting with affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure the protein is in a monomeric and properly folded state.

6. NMR Sample Preparation:

  • Concentrate the purified protein to the desired concentration for NMR (typically 0.1-1 mM).

  • Exchange the protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5). The buffer should have a low ionic strength and a pH that ensures protein stability and slows amide proton exchange.

  • Add 5-10% D₂O to the sample for the spectrometer's lock system.

7. NMR Data Acquisition:

  • Acquire a ¹H-¹⁵N HSQC spectrum to assess the quality of the sample (i.e., proper folding and dispersion of signals).

  • If the HSQC spectrum is of high quality, proceed with the acquisition of 3D NMR experiments for structure determination.

Conclusion

The strategic use of ¹³C and ¹⁵N labeled amino acids has revolutionized our ability to study the proteome and metabolome. From quantifying dynamic changes in protein expression in response to drug treatment to mapping the intricate network of metabolic pathways and determining the atomic-resolution structures of proteins, these stable isotope tracers are indispensable tools for modern biological and medical research. By providing a quantitative and dynamic view of cellular processes, ¹³C and ¹⁵N labeling will continue to be instrumental in advancing our understanding of disease mechanisms and in the development of novel therapeutics.

References

A Comprehensive Guide to Procuring and Utilizing Fmoc-Met-OH-¹³C₅,¹⁵N for Academic and Industrial Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled amino acids is crucial for a variety of applications, including quantitative proteomics, metabolic studies, and structural biology. This in-depth technical guide provides a detailed overview of where to source high-quality Fmoc-Met-OH-¹³C₅,¹⁵N, a vital building block for the synthesis of labeled peptides, and how to effectively incorporate it into experimental workflows.

Sourcing Fmoc-Met-OH-¹³C₅,¹⁵N: A Comparative Supplier Analysis

The procurement of specialized reagents is a critical first step in any research endeavor. For Fmoc-Met-OH-¹³C₅,¹⁵N, several reputable suppliers cater to the academic and industrial research communities. A summary of key suppliers and their product specifications is presented in the table below to facilitate an informed purchasing decision.

SupplierProduct Number/ReferenceIsotopic EnrichmentChemical PurityAvailable Quantities
Sigma-Aldrich 65364098 atom % ¹³C, 98 atom % ¹⁵N97% (CP)Contact for details
Cambridge Isotope Laboratories, Inc. CNLM-4358-H99% ¹³C, 99% ¹⁵N98%0.1 g
Eurisotop CNLM-4358-H-PK99% ¹³C, 99% ¹⁵N98%Contact for quote
MedChemExpress HY-W010803S1In-stockHigh PurityContact for details

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Procurement Workflow for Specialized Reagents

The process of acquiring a specialized chemical like Fmoc-Met-OH-¹³C₅,¹⁵N for academic research involves several key stages, from initial identification of needs to the final receipt and storage of the product. The following diagram illustrates a typical procurement workflow.

G A Identify Research Need for Fmoc-Met-OH-13C5,15N B Search for Potential Suppliers A->B C Compare Suppliers Based on: - Isotopic Enrichment - Chemical Purity - Price and Availability - Technical Support B->C D Request Quotation C->D E Generate Purchase Order D->E F Supplier Processing and Shipment E->F G Receive and Verify Shipment (Check for correct product, quantity, and documentation) F->G H Proper Storage of the Compound (e.g., 2-8°C, protected from light) G->H

Figure 1: Procurement workflow for Fmoc-Met-OH-¹³C₅,¹⁵N.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Met-OH-¹³C₅,¹⁵N

The following is a generalized protocol for the incorporation of Fmoc-Met-OH-¹³C₅,¹⁵N into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). This protocol is based on established methods and can be adapted for use with automated peptide synthesizers.

Materials and Reagents:

  • Fmoc-Met-OH-¹³C₅,¹⁵N

  • Rink Amide resin or other suitable solid support

  • Other required Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling step.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF. This is typically done in two steps: a short initial treatment followed by a longer one.

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and by-products.

  • Amino Acid Activation and Coupling:

    • Dissolve Fmoc-Met-OH-¹³C₅,¹⁵N (or another Fmoc-amino acid) and the coupling reagent in DMF.

    • Add the base (DIPEA) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for the recommended time (typically 1-2 hours).

  • Washing: Wash the resin with DMF to remove any unreacted reagents.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove the side-chain protecting groups. The specific cocktail and reaction time will depend on the amino acid composition of the peptide.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and then purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final isotopically labeled peptide using mass spectrometry and HPLC.

The following diagram provides a visual representation of the key steps in the solid-phase peptide synthesis workflow.

G cluster_0 SPPS Cycle A Fmoc Deprotection (20% Piperidine in DMF) B Washing (DMF) A->B C Amino Acid Activation (Fmoc-AA-OH, Coupling Reagent, Base) B->C D Coupling C->D E Washing (DMF) D->E E->A Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection E->Final_Deprotection Start Start with Resin-Bound Amino Acid Start->A Cleavage Cleavage from Resin and Side-Chain Deprotection Final_Deprotection->Cleavage Purification Peptide Precipitation and Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry, HPLC) Purification->Analysis

Figure 2: Workflow for Solid-Phase Peptide Synthesis (SPPS).

This guide provides a foundational understanding for sourcing and utilizing Fmoc-Met-OH-¹³C₅,¹⁵N. For specific applications, researchers should consult detailed literature and consider optimization of the synthesis protocol based on the target peptide sequence.

Part 1: General Safety and Handling for All Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of Labeled Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for both radioactively and stable isotope-labeled amino acids. Adherence to these protocols is critical to ensure personnel safety, experimental integrity, and compliance with regulatory standards.

While the primary hazards differ significantly between radioactive and stable isotope-labeled compounds, some fundamental principles of laboratory safety apply to both.

1.1 Laboratory Practices

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses, and appropriate gloves when handling any chemical, including labeled amino acids.[1][2] For radioactively labeled compounds, specific glove types and more frequent changes may be necessary.[3]

  • Designated Work Areas: All work with labeled amino acids should be performed in a designated and clearly marked area to prevent cross-contamination.[1]

  • Hygiene: Handle all substances in accordance with good industrial hygiene and safety practices.[4] Avoid eating, drinking, or applying cosmetics in the laboratory. Wash hands thoroughly after handling labeled compounds.

  • Ventilation: Ensure adequate ventilation to minimize inhalation exposure. For volatile radioactive compounds, work should be conducted in a certified fume hood.

1.2 Storage and Stability

  • General Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated place.

  • Stability: Be aware of the compound's stability. Some amino acid standards can degrade over time, especially with repeated freeze-thaw cycles or prolonged frozen storage. For instance, while many metabolite standards are stable for up to 10 freeze-thaw cycles, some, like adenosine and glutathione, may show variability. It is recommended that standard mixes be stored under refrigerated or frozen conditions for no longer than two weeks to avoid degradation.

  • Documentation: Maintain accurate records of receipt, use, and disposal for all labeled compounds, with particular stringency for radioactive materials.

1.3 Spill and Waste Management

  • Spill Procedures: In the event of a spill, prevent further spread if it is safe to do so. Absorb the spill with a suitable material, such as granulated clay, and collect it in a sealed, properly labeled container for disposal.

  • Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations. Waste streams for radioactive and non-radioactive materials must be strictly segregated.

Part 2: Stable Isotope-Labeled Amino Acids (SILAAs)

Stable isotope-labeled amino acids (SILAAs) are non-radioactive and are invaluable tools in proteomics and metabolomics. They contain heavy isotopes such as ¹³C, ¹⁵N, ²H (Deuterium), or ¹⁸O.

2.1 Safety and Handling

  • Primary Hazard: SILAAs are not radioactive and therefore do not pose a radiological hazard. The primary risks are the inherent chemical properties of the amino acids themselves.

  • Handling Precautions: Standard chemical handling precautions are sufficient. No special shielding or radiation monitoring is required.

  • Contamination Control: In experimental contexts like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), the main concern is preventing cross-contamination between "light" and "heavy" samples, which can compromise quantitative accuracy.

    • Use dedicated and thoroughly cleaned equipment (pipettes, tube racks, etc.).

    • Wear powder-free nitrile gloves and change them frequently.

    • Perform all sample preparation in a clean environment, such as a laminar flow hood.

2.2 Experimental Protocol: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used metabolic labeling technique for quantitative proteomics.

Methodology:

  • Adaptation Phase: Two populations of cells are cultured. One in "light" medium containing natural amino acids and the other in "heavy" medium where one or more essential amino acids (typically Arginine and Lysine) are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine and ¹³C₆-L-Lysine). This phase continues for several cell divisions to ensure complete incorporation of the heavy amino acids into the proteome.

  • Experimental Phase: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).

  • Sample Combination: After treatment, the light and heavy cell populations are combined, typically at a 1:1 ratio. This early-stage mixing minimizes downstream experimental variability.

  • Lysis and Protein Digestion: The combined cells are lysed, and the proteins are extracted. The protein mixture is then digested, usually with trypsin, to generate peptides.

  • Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by LC-MS/MS. Peptides from the light and heavy samples are chemically identical but differ in mass, appearing as doublets in the mass spectrum.

  • Quantification: The relative abundance of a protein between the two samples is determined by comparing the peak intensities of the isotopic peptide pairs.

.dot

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase cluster_Analysis Analysis Phase Light_Culture Cell Culture (Light Medium) Control_Treatment Control Treatment Light_Culture->Control_Treatment Heavy_Culture Cell Culture (Heavy Medium, e.g., ¹³C₆-Arg/Lys) Experimental_Treatment Experimental Treatment Heavy_Culture->Experimental_Treatment Combine_Lysates Combine Lysates (1:1) Control_Treatment->Combine_Lysates Light Proteome Experimental_Treatment->Combine_Lysates Heavy Proteome Protein_Digestion Protein Digestion (Trypsin) Combine_Lysates->Protein_Digestion LC_MS_MS LC-MS/MS Analysis Protein_Digestion->LC_MS_MS Quantification Data Analysis & Quantification LC_MS_MS->Quantification

Caption: Workflow of a typical SILAC experiment.

Part 3: Radioactively Labeled Amino Acids

Amino acids labeled with radioactive isotopes like Carbon-14 (¹⁴C), Tritium (³H), and Sulfur-35 (³⁵S) are powerful tracers but require stringent safety protocols due to the risk of radiation exposure.

3.1 Safety and Handling

  • Primary Hazard: The main hazard associated with low-energy beta emitters like ¹⁴C and ³H is internal exposure from inhalation, ingestion, or skin absorption. External radiation dose is minimal as the beta particles have a very short range and may not penetrate the outer layer of skin.

  • Shielding: For low-energy beta emitters, shielding is generally not required for the quantities used in most laboratory settings. However, for high-energy beta emitters like Phosphorus-32 (³²P), plexiglass shielding is necessary.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear two pairs of gloves and change them frequently. Some ¹⁴C-labeled compounds can migrate through standard laboratory gloves.

    • Lab Coat and Eye Protection: A lab coat and safety glasses are mandatory.

  • Monitoring:

    • Area Monitoring: Regularly monitor work surfaces for contamination using a Geiger counter with a pancake probe for ¹⁴C or by taking wipe tests for ³H. Keep detailed records of survey results.

    • Personal Monitoring: Radiation badges are generally not effective for detecting low-energy beta emitters like ¹⁴C and ³H. Bioassays, such as urine analysis, may be required to monitor for internal exposure.

3.2 Quantitative Data on Radiation and Cytotoxicity

The use of radioactive amino acids can pose a direct cytotoxic risk to cells in culture, which can affect experimental outcomes. This toxicity is proportional to the amount of intracellular decay.

IsotopeActivity ConcentrationEffect on Embryonic Rat Lung CulturesReference
¹⁴C or ³⁵S> 60 d/c/dNo evident toxicity
¹⁴C or ³⁵S~100 d/c/dSlowed cell growth
¹⁴C or ³⁵S~200 d/c/dStopped cell growth
³H> 90 d/c/dNo evident toxicity
³H~200 d/c/dSlowed cell growth
³H~400 d/c/dStopped cell growth
*d/c/d = disintegrations per cell per day

Radiation exposure from ingested ¹⁴C-labeled nutrients in human studies is generally very low.

¹⁴C-Labeled NutrientAdministered DoseWhole Body ExposureComparisonReference
β-carotene, α-tocopherol, lutein, folic acid36 - 100 nCi0.12 - 5.2 µSvA 4-hour airline flight results in ~20 µSv of exposure.

3.3 Experimental Protocol: General Workflow for a Radioactive Tracer Experiment

Methodology:

  • Preparation and Planning:

    • Conduct a "dry run" of the experiment without radioactive material to optimize procedures and minimize handling time.

    • Prepare the designated work area by covering surfaces with absorbent, plastic-backed paper.

    • Assemble all necessary materials and PPE before handling the radioactive stock.

  • Handling and Dispensing:

    • Thaw the radioactive amino acid stock solution behind appropriate shielding if necessary.

    • Perform all manipulations of the stock solution in a designated area (e.g., fume hood) to prevent contamination and inhalation.

    • Use appropriate remote handling tools if working with high-energy emitters.

  • Experimental Procedure:

    • Introduce the labeled amino acid into the biological system (e.g., cell culture medium, injection).

    • Incubate for the desired period.

  • Harvesting and Analysis:

    • Harvest cells or tissues and process them according to the experimental design.

    • All equipment and consumables that come into contact with radioactive material must be treated as radioactive waste.

  • Decontamination and Monitoring:

    • After completing the experiment, thoroughly monitor the work area, equipment, and yourself for contamination.

    • Decontaminate any affected areas using appropriate cleaning solutions.

    • Dispose of all radioactive waste in properly labeled and shielded containers.

Radioactive_Handling_Workflow cluster_Prep Preparation & Safety cluster_Handling Handling & Experiment cluster_Cleanup Post-Experiment Plan Plan Experiment (Dry Run) Setup_Area Set Up Designated Area Plan->Setup_Area PPE Don Appropriate PPE (Double Gloves, etc.) Setup_Area->PPE Handle_Stock Handle Radioactive Stock PPE->Handle_Stock Experiment Perform Experiment (e.g., Cell Labeling) Handle_Stock->Experiment Harvest Harvest Samples Experiment->Harvest Monitor Monitor for Contamination (Self & Area) Harvest->Monitor Decontaminate Decontaminate Monitor->Decontaminate Waste Segregate & Dispose Radioactive Waste Monitor->Waste

Caption: Decision logic for choosing a labeling method.

References

A Comprehensive Technical Guide to the Storage of Fmoc-Met-OH-¹³C₅,¹⁵N Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the optimal storage and handling conditions for Fmoc-Met-OH-¹³C₅,¹⁵N powder, a critical isotopically labeled amino acid derivative used in peptide synthesis and proteomics research. Proper storage is paramount to maintain its chemical integrity, isotopic enrichment, and ensure the reproducibility of experimental results.

Core Storage Recommendations

Fmoc-Met-OH-¹³C₅,¹⁵N is a stable, white to off-white solid powder. However, like many complex organic molecules, its shelf-life can be compromised by improper storage. The primary factors to control are temperature, moisture, and light. The methionine side chain is also susceptible to oxidation, which is a key consideration for long-term stability.

Quantitative Storage Parameters

To ensure the longevity and purity of Fmoc-Met-OH-¹³C₅,¹⁵N powder, the following conditions are recommended based on supplier data sheets and general best practices for Fmoc-protected amino acids.

ParameterConditionDurationRationale
Temperature 2°C to 8°CStandardRecommended by multiple suppliers for maintaining stability[1].
0°C to 8°CStandardA slightly broader but acceptable refrigerated range[2].
-20°CLong-term (up to 3 years)Ideal for preserving the integrity of the powder over extended periods[3].
4°CMid-term (up to 2 years)A suitable alternative to freezing for intermediate storage durations.
Atmosphere Dry, Inert Gas (e.g., Argon, Nitrogen)RecommendedMinimizes exposure to moisture and oxygen, reducing the risk of hydrolysis and methionine oxidation.
Light Exposure Protect from lightAlwaysOne supplier explicitly recommends protecting the compound from light, which can cause degradation.
Container Tightly sealedAlwaysPrevents contamination and absorption of atmospheric moisture.

Experimental Protocols and Handling

General Handling and Personal Protective Equipment (PPE)

Due to the nature of the compound as a fine powder and a combustible solid, proper handling is essential.

  • Personal Protective Equipment : Always wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat. In situations where dust may be generated, a dust mask (type N95 or equivalent) is recommended.

  • Ventilation : Handle the powder in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

  • Dispensing : When weighing and dispensing the powder, take care to avoid creating dust. Use appropriate tools and a clean, dry weighing vessel.

  • Container Sealing : After dispensing, ensure the container is tightly resealed to protect the remaining product from atmospheric moisture and oxygen. Purging the container with an inert gas like argon or nitrogen before sealing is a good practice for long-term storage.

Protocol for Aliquoting for Long-Term Storage

To prevent degradation from repeated warming and cooling cycles and exposure to the atmosphere, it is advisable to aliquot the bulk powder into smaller, single-use quantities.

  • Preparation : Work in a clean, dry environment, preferably with controlled humidity.

  • Dispensing : Carefully weigh the desired amount of Fmoc-Met-OH-¹³C₅,¹⁵N powder into smaller, appropriate containers (e.g., amber glass vials with screw caps).

  • Inerting : If possible, flush the headspace of each vial with a gentle stream of dry argon or nitrogen.

  • Sealing : Immediately and tightly seal the vials.

  • Labeling : Clearly label each aliquot with the compound name, lot number, quantity, and date.

  • Storage : Place the aliquoted vials in the recommended storage conditions (e.g., -20°C for long-term storage).

Key Stability Considerations

The methionine residue in Fmoc-Met-OH-¹³C₅,¹⁵N is susceptible to oxidation, which converts the thioether side chain into a sulfoxide (Met(O)). This modification can interfere with subsequent peptide synthesis and biological assays. Storing the compound under a dry, inert atmosphere at low temperatures is the most effective way to minimize this oxidative degradation.

Visualized Storage Workflow

The following diagram illustrates the decision-making process and workflow for the proper storage of Fmoc-Met-OH-¹³C₅,¹⁵N powder.

StorageWorkflow cluster_storage_decision Storage Duration Decision cluster_storage_conditions Final Storage receive Receive Fmoc-Met-OH-13C5,15N Powder inspect Inspect Container Seal and Integrity receive->inspect ppe Don Appropriate PPE (Gloves, Eye Protection) inspect->ppe duration_check Long-Term Storage (>6 months)? ppe->duration_check aliquot Aliquot into smaller, single-use vials duration_check->aliquot Yes store_short_term Store at 2-8°C Protect from Light duration_check->store_short_term No inert_gas Flush with Inert Gas (Ar/N2) aliquot->inert_gas seal_label Tightly Seal and Label Vials inert_gas->seal_label store_long_term Store at -20°C Protect from Light seal_label->store_long_term

Caption: Workflow for handling and storage of Fmoc-Met-OH-¹³C₅,¹⁵N powder.

This comprehensive guide, based on available product information and established laboratory practices, provides the necessary framework for researchers and scientists to maintain the quality and integrity of their Fmoc-Met-OH-¹³C₅,¹⁵N stock. Adherence to these storage and handling protocols will contribute to the success and reliability of research outcomes.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-Met-OH-¹³C₅,¹⁵N in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of peptides is a powerful technique in biomedical and pharmaceutical research. The incorporation of amino acids enriched with heavy isotopes, such as ¹³C and ¹⁵N, provides a distinct mass shift that enables a wide range of applications, including quantitative proteomics, metabolic flux analysis, and structural studies by nuclear magnetic resonance (NMR) and mass spectrometry (MS). Methionine, with its unique sulfur-containing side chain, often plays critical roles in protein structure and function. This document provides a detailed protocol for the incorporation of Fmoc-L-methionine-(¹³C₅, ¹⁵N) (Fmoc-Met-OH-¹³C₅,¹⁵N) into synthetic peptides using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

The chemical behavior of isotopically labeled amino acids in SPPS is identical to that of their unlabeled counterparts. Therefore, the protocols for coupling Fmoc-Met-OH-¹³C₅,¹⁵N are based on standard, optimized procedures for Fmoc-Met-OH, with special considerations to prevent common side reactions associated with methionine.

Key Considerations for Methionine Incorporation

The primary challenges in the synthesis of methionine-containing peptides are the oxidation of the thioether side chain to methionine sulfoxide and S-alkylation during the final cleavage step.[1] These side reactions can be minimized through the careful selection of reagents and reaction conditions.

Experimental Protocols

This section details the step-by-step procedures for the successful incorporation of Fmoc-Met-OH-¹³C₅,¹⁵N into a peptide sequence.

Materials and Reagents
  • Fmoc-Met-OH-¹³C₅,¹⁵N

  • SPPS Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)

  • Fmoc-protected amino acids

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

    • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

    • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail (Reagent H recommended for methionine):

    • Trifluoroacetic acid (TFA): 81%

    • Phenol: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

    • Water: 3%

    • Dimethylsulfide (DMS): 2%

    • Ammonium iodide (NH₄I): 1.5% (w/w)

Protocol for SPPS Cycle

The following protocol outlines a single coupling cycle for incorporating Fmoc-Met-OH-¹³C₅,¹⁵N. This cycle is repeated for each amino acid in the peptide sequence.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-Met-OH-¹³C₅,¹⁵N (3-5 equivalents relative to resin loading). For example, using DIC/HOBt:

      • Dissolve Fmoc-Met-OH-¹³C₅,¹⁵N and HOBt (or Oxyma) in DMF.

      • Add DIC and allow the activation to proceed for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Monitoring the Coupling Reaction (Optional but Recommended):

    • Perform a Kaiser test (ninhydrin test) on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

Final Cleavage and Deprotection

To prevent oxidation of the methionine side chain, the use of a specialized cleavage cocktail is crucial. Reagent H has been shown to be highly effective in minimizing methionine sulfoxide formation.

  • Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage:

    • Add the cleavage cocktail (e.g., Reagent H) to the dried resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether multiple times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC. The mass spectrum will show a mass shift corresponding to the incorporated ¹³C₅ and ¹⁵N isotopes.

Data Presentation

The efficiency of incorporating Fmoc-Met-OH-¹³C₅,¹⁵N is expected to be comparable to its unlabeled counterpart, with coupling efficiencies typically exceeding 99% under optimized conditions.

ParameterTypical ValueAnalytical Method
Coupling Efficiency > 99%Kaiser Test / HPLC analysis of a cleaved aliquot
Overall Yield Sequence-dependentRP-HPLC purification and gravimetric analysis
Purity (Crude) Sequence-dependentAnalytical RP-HPLC
Purity (Purified) > 95-98%Analytical RP-HPLC
Isotopic Enrichment > 98%Mass Spectrometry

Table 1: Expected quantitative data for the incorporation of Fmoc-Met-OH-¹³C₅,¹⁵N in SPPS.

Visualizations

Experimental Workflow

SPPS_Workflow SPPS Cycle for Fmoc-Met-OH-¹³C₅,¹⁵N Incorporation Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling: Fmoc-Met-OH-¹³C₅,¹⁵N + Activator/Base Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Monitoring Monitoring (Kaiser Test) Washing2->Monitoring Monitoring->Coupling If incomplete Repeat Repeat Cycle for Next Amino Acid Monitoring->Repeat If successful Repeat->Deprotection Start next cycle FinalCleavage Final Cleavage & Deprotection (Reagent H) Repeat->FinalCleavage After final amino acid Purification Purification (RP-HPLC) FinalCleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: Workflow for the solid-phase synthesis of a peptide incorporating Fmoc-Met-OH-¹³C₅,¹⁵N.

Logical Relationship of Methionine Side Reactions and Prevention

Methionine_Side_Reactions Prevention of Methionine Side Reactions in SPPS cluster_problem Problem cluster_solution Solution Met Methionine Residue in Peptide Cleavage TFA Cleavage Step Oxidation Oxidation (Methionine Sulfoxide) S_Alkylation S-Alkylation Cleavage->Oxidation Cleavage->S_Alkylation ReagentH Use of Reagent H ReagentH->Cleavage Modifies Scavengers Scavengers: Phenol, Thioanisole, EDT, DMS ReagentH->Scavengers Contains Reducer Reducing Agent: Ammonium Iodide (NH₄I) ReagentH->Reducer Contains Scavengers->S_Alkylation Prevents Reducer->Oxidation Prevents/ Reduces

Caption: Relationship between methionine side reactions and preventive measures during SPPS cleavage.

References

Application Notes and Protocols for Quantitative Proteomics Using Fmoc-Met-OH-13C5,15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a critical discipline in modern biological research and drug development, enabling the precise measurement of protein abundance and its dynamic changes in response to various stimuli or disease states. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate mass spectrometry-based protein quantification.[1][2] This document provides detailed application notes and experimental protocols for the use of Fmoc-Met-OH-13C5,15N, a stable isotope-labeled form of the essential amino acid methionine, in quantitative proteomics studies.

The use of isotopically labeled methionine offers a valuable approach to SILAC, particularly for studying protein synthesis, turnover, and the dynamics of methionine metabolism itself.[1] this compound, with its five 13C atoms and one 15N atom, provides a distinct mass shift that allows for the clear differentiation and quantification of protein populations from different experimental conditions.

Applications in Quantitative Proteomics

The use of this compound in SILAC experiments is applicable to a wide range of research areas, including:

  • Drug Discovery and Development: Elucidating the mechanism of action of novel drug candidates by monitoring changes in the proteome of treated cells. This can help identify on-target and off-target effects and discover potential biomarkers of drug efficacy or toxicity.

  • Disease Mechanism Research: Investigating the pathological changes in protein expression associated with diseases such as cancer, neurodegenerative disorders, and metabolic diseases. For instance, methionine metabolism is often dysregulated in cancer, making labeled methionine a valuable tool for studying these alterations.[3]

  • Protein Turnover Studies: Measuring the rates of protein synthesis and degradation to understand the dynamics of protein homeostasis. Dynamic SILAC experiments, where cells are switched between light and heavy media over time, are particularly well-suited for this application.[4]

  • Analysis of Post-Translational Modifications (PTMs): Quantifying changes in PTMs, such as phosphorylation and methylation, in response to cellular signaling events.

  • Signal Transduction Pathway Analysis: Mapping the components of signaling pathways and understanding how their expression and modification states change upon stimulation or inhibition.

Data Presentation: Quantitative Proteomics Data Summary

The following tables are illustrative examples of how quantitative data from a SILAC experiment using this compound can be presented. The data would be generated from the mass spectrometry analysis of peptides from "light" (unlabeled) and "heavy" (labeled) cell populations.

Table 1: Differentially Expressed Proteins in Drug-Treated vs. Control Cells

Protein ID (UniProt)Gene NameProtein NameLog2 (Heavy/Light Ratio)p-valueRegulation
P04637TP53Cellular tumor antigen p532.150.001Upregulated
P62258HSP90AA1Heat shock protein HSP 90-alpha-1.890.005Downregulated
Q06830BAXApoptosis regulator BAX1.980.003Upregulated
P10415CASP3Caspase-31.750.010Upregulated
P31749AKT1RAC-alpha serine/threonine-protein kinase-1.520.012Downregulated

Table 2: Protein Turnover Rates Determined by Dynamic SILAC

Protein ID (UniProt)Gene NameProtein NameHalf-life (hours)Synthesis Rate (k_syn)Degradation Rate (k_deg)
P60709ACTBActin, cytoplasmic 172.50.00960.0095
P02768ALBSerum albumin480.20.00140.0014
P08670VIMVimentin95.80.00720.0072
Q16665NPM1Nucleophosmin24.30.02850.0284
P62736UBA52Ubiquitin-60S ribosomal protein L4012.10.05730.0571

Experimental Protocols

This section provides a generalized protocol for a quantitative proteomics experiment using this compound. This protocol should be adapted and optimized for specific cell lines and experimental goals.

Protocol 1: Standard SILAC for Differential Protein Expression

Objective: To compare the relative abundance of proteins between two experimental conditions (e.g., drug-treated vs. control).

Materials:

  • Cell line of interest (auxotrophic for methionine is ideal but not strictly necessary for many cell lines)

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-methionine

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" L-methionine (unlabeled)

  • "Heavy" this compound (Note: The Fmoc protecting group must be removed before use in cell culture. Typically, the free amino acid L-Methionine-13C5,15N would be used for metabolic labeling.)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and reagents

  • In-gel or in-solution digestion kit (with Trypsin)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Prepare "light" and "heavy" SILAC media. Supplement the methionine-deficient medium with either "light" L-methionine or "heavy" L-Methionine-13C5,15N to the normal physiological concentration. Add dFBS and other necessary supplements.

    • Culture two separate populations of cells. One population is grown in the "light" medium, and the other in the "heavy" medium.

    • Subculture the cells for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.

  • Experimental Treatment:

    • Once labeling is complete, apply the experimental treatment (e.g., drug administration) to one of the cell populations (either "light" or "heavy" labeled). The other population serves as the control.

  • Cell Harvesting and Lysis:

    • Harvest both cell populations separately. Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

  • Protein Quantification and Mixing:

    • Quantify the protein concentration in each lysate.

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Separation and Digestion:

    • Separate the mixed protein sample by 1D SDS-PAGE.

    • Excise gel bands and perform in-gel tryptic digestion. Alternatively, perform in-solution digestion of the mixed lysate.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic label.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant) to identify peptides and proteins and to quantify the relative abundance of each protein based on the intensity ratios of the "heavy" and "light" peptide pairs.

Protocol 2: Dynamic SILAC for Protein Turnover Analysis

Objective: To measure the rates of protein synthesis and degradation.

Procedure:

  • Initial Labeling:

    • Grow cells in "heavy" SILAC medium for at least five to six doublings to achieve a fully labeled proteome.

  • Label Chase:

    • At time point zero (t=0), switch the cells to "light" SILAC medium.

    • Harvest cells at multiple time points after the switch (e.g., 0, 4, 8, 12, 24, 48 hours).

  • Sample Preparation and Analysis:

    • Lyse the cells from each time point.

    • Quantify and process the protein samples for LC-MS/MS analysis as described in Protocol 1.

  • Data Analysis:

    • Quantify the ratio of "heavy" to "light" peptides for each protein at each time point.

    • The rate of decrease in the "heavy" to "light" ratio over time corresponds to the protein degradation rate, while the rate of appearance of "light" peptides reflects the synthesis rate. Model the data to calculate protein half-lives.

Visualizations

Experimental Workflow

SILAC_Workflow cluster_processing Sample Processing cluster_analysis Analysis Light Light Culture (Natural Methionine) Control Control Condition Light->Control Heavy Heavy Culture (this compound) Treatment Drug Treatment Heavy->Treatment Harvest Harvest & Lyse Cells Control->Harvest Treatment->Harvest Mix Mix Equal Protein Amounts Harvest->Mix Digest Protein Digestion (e.g., Trypsin) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Quantification & Identification) LCMS->Data Methionine_Metabolism Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT Proteins Protein Synthesis Met->Proteins SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS, BHMT Cys Cysteine Hcy->Cys CBS GSH Glutathione (GSH) Cys->GSH

References

Application Notes and Protocols for SILAC Experiments with Labeled Methionine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1] The technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells.[2] By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" media, one can achieve accurate relative quantification of protein abundance between different experimental conditions.[3] The key advantage of SILAC is that samples are combined at the very beginning of the experimental workflow, minimizing sample-to-sample variation.[4]

This guide provides a detailed, step-by-step protocol for conducting SILAC experiments using labeled methionine. Methionine is an essential amino acid and its labeling can be particularly useful for studying protein synthesis, turnover, and post-translational modifications like methylation.[5]

Experimental Workflow Overview

The SILAC experiment is broadly divided into two main phases: an adaptation phase and an experimental phase. During the adaptation phase, cells are cultured in SILAC media to ensure complete incorporation of the labeled amino acid. The experimental phase involves applying a stimulus or treatment to one of the cell populations before harvesting, sample preparation, and analysis.

A generalized workflow for a SILAC experiment is depicted below.

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase culture_light Cell Culture in 'Light' Medium (Natural Methionine) treat_control Control Treatment culture_light->treat_control culture_heavy Cell Culture in 'Heavy' Medium (Labeled Methionine) treat_stimulus Experimental Stimulus culture_heavy->treat_stimulus cell_lysis Cell Lysis & Protein Extraction treat_control->cell_lysis treat_stimulus->cell_lysis combine Combine Lysates (1:1 Ratio) cell_lysis->combine digest Protein Digestion (e.g., Trypsin) combine->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis & Quantification lcms->data_analysis ERK_Signaling_Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P TranscriptionFactors Transcription Factors (e.g., c-Fos, ELK1) ERK->TranscriptionFactors P GeneExpression Changes in Gene Expression TranscriptionFactors->GeneExpression Data_Analysis_Workflow raw_data Raw MS Data (.raw) peak_picking Peak Picking & Database Search (e.g., MaxQuant) raw_data->peak_picking quantification Peptide Identification & Quantification (H/L Ratios) peak_picking->quantification filtering Data Filtering & Normalization quantification->filtering statistical_analysis Statistical Analysis (Fold Change, p-value) filtering->statistical_analysis bioinformatics Bioinformatics Analysis (Pathway, GO Enrichment) statistical_analysis->bioinformatics

References

Application Notes and Protocols for Mass Spectrometry Sample Preparation with 13C,15N Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of samples for quantitative mass spectrometry using peptides labeled with stable isotopes of carbon (¹³C) and nitrogen (¹⁵N). The methodologies described herein are essential for accurate and reproducible quantification of proteins in complex biological samples, a critical aspect of drug discovery and development, biomarker identification, and systems biology research.

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative proteomics.[1][2] This technique involves the incorporation of non-radioactive, stable isotope-labeled amino acids into the entire proteome of living cells.[3] By culturing one cell population in a "light" medium containing natural amino acids and another in a "heavy" medium containing ¹³C and/or ¹⁵N labeled amino acids (typically arginine and lysine), two distinct, mass-encoded proteomes are generated.[3][4] The key advantage of SILAC is that the samples can be combined at the very beginning of the experimental workflow, minimizing quantitative errors that can be introduced during sample preparation. Subsequent analysis by mass spectrometry allows for the direct comparison of the signal intensities of the "light" and "heavy" peptide pairs, providing accurate relative quantification of protein abundance between the different experimental conditions.

These application notes provide a comprehensive workflow, from cell culture and harvesting to protein digestion and peptide cleanup, ensuring high-quality samples for mass spectrometric analysis. Detailed protocols for both in-solution and in-gel digestion are presented, along with a comparative analysis of their performance.

Experimental Workflow Overview

The overall experimental workflow for a typical SILAC-based quantitative proteomics experiment is depicted below. The process begins with the metabolic labeling of cells, followed by cell lysis, protein extraction, and protein quantification. The "light" and "heavy" protein lysates are then combined, subjected to enzymatic digestion to generate peptides, and the resulting peptide mixture is desalted and purified prior to analysis by LC-MS/MS.

SILAC Experimental Workflow cluster_labeling Metabolic Labeling cluster_preparation Sample Preparation cluster_analysis Analysis Cell Culture (Light) Cell Culture (Light) Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction Cell Culture (Light)->Cell Lysis & Protein Extraction Cell Culture (Heavy) Cell Culture (Heavy) Cell Culture (Heavy)->Cell Lysis & Protein Extraction Protein Quantification Protein Quantification Cell Lysis & Protein Extraction->Protein Quantification Combine Lysates (1:1) Combine Lysates (1:1) Protein Quantification->Combine Lysates (1:1) Protein Digestion Protein Digestion Combine Lysates (1:1)->Protein Digestion Peptide Cleanup Peptide Cleanup Protein Digestion->Peptide Cleanup LC-MS/MS Analysis LC-MS/MS Analysis Peptide Cleanup->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: A general workflow for SILAC-based quantitative proteomics experiments.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the sample preparation workflow.

Table 1: SILAC Labeling Efficiency

Cell LineLabeled Amino AcidsNumber of Cell DoublingsLabeling Efficiency (%)Reference
Primary Endothelial Cells¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine2~90
Mammalian Cell LinesDeuterated Leucine5>96.9
Various Cell Lines¹³C or ¹⁵N labeled Lys/Arg>5>95
HEK293T cells¹³C₆¹⁵N₂-Lysine, ¹³C₆¹⁵N₄-Arginine>5>99

Table 2: Protein and Peptide Recovery at Key Stages

Sample Preparation StepMethodStarting MaterialRecovery Rate (%)Reference
Cell LysisSonicationBacterial CellsVariable, dependent on optimization
Cell LysisFrench PressBacterial/Mammalian CellsHigh, minimal heat generation
Peptide DesaltingC18 ColumnVarious Peptides75-90
Peptide DesaltingC18 ColumnHydrophobic/Hydrophilic Peptides39-45
Peptide DesaltingSep-Pak C18 CartridgeDigested Peptides40-60 (user reported)

Table 3: Comparison of In-Solution and In-Gel Digestion

ParameterIn-Solution DigestionIn-Gel DigestionReference
Protein/Peptide Identification Higher number of identified peptides and proteinsLower number of identified peptides and proteins
Sequence Coverage Greater sequence coverageLower sequence coverage
Reproducibility More reproducibleLess reproducible
Throughput Higher, more amenable to automationLower, more manual steps
Peptide Recovery Generally higherCan be lower due to peptide loss during extraction
Contaminant Removal Requires dedicated cleanup stepEffective at removing detergents and salts during electrophoresis

Experimental Protocols

Protocol 1: SILAC Metabolic Labeling of Mammalian Cells

This protocol describes the labeling of two populations of mammalian cells with "light" and "heavy" amino acids.

Materials:

  • SILAC-grade cell culture medium (deficient in L-lysine and L-arginine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-lysine and L-arginine

  • "Heavy" ¹³C₆,¹⁵N₂-L-lysine and ¹³C₆,¹⁵N₄-L-arginine

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks or plates

Procedure:

  • Prepare SILAC Media:

    • Prepare "light" medium by supplementing the SILAC-grade medium with "light" L-lysine and L-arginine to their normal physiological concentrations. Add dFBS to a final concentration of 10% and penicillin-streptomycin.

    • Prepare "heavy" medium by supplementing the SILAC-grade medium with "heavy" ¹³C₆,¹⁵N₂-L-lysine and ¹³C₆,¹⁵N₄-L-arginine to the same final concentrations as the "light" amino acids. Add dFBS and penicillin-streptomycin as for the "light" medium.

  • Cell Culture and Labeling:

    • Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.

    • Passage the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids. The labeling efficiency should be greater than 95-97%.

  • Cell Harvesting:

    • After the desired experimental treatment, wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization. If using trypsin, ensure to quench with medium containing the respective "light" or "heavy" amino acids.

    • Pellet the cells by centrifugation and store at -80°C until further processing.

Protocol 2: Protein Extraction and Quantification

Materials:

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Microcentrifuge

Procedure:

  • Cell Lysis:

    • Resuspend the "light" and "heavy" cell pellets in an appropriate volume of ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Carefully collect the supernatants containing the soluble proteins.

    • Determine the protein concentration of both the "light" and "heavy" lysates using a BCA protein assay.

  • Sample Pooling:

    • Combine equal amounts of protein from the "light" and "heavy" lysates in a fresh microcentrifuge tube.

Protocol 3: In-Solution Protein Digestion

This protocol is suitable for the digestion of complex protein mixtures.

Materials:

  • Ammonium bicarbonate (NH₄HCO₃)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid (FA)

  • Acetonitrile (ACN)

Procedure:

  • Reduction and Alkylation:

    • To the combined protein lysate, add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 1 hour.

    • Cool the sample to room temperature and add IAA to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 45 minutes.

  • Trypsin Digestion:

    • Dilute the sample with 50 mM NH₄HCO₃ to reduce the concentration of any denaturants (e.g., urea, if used).

    • Add trypsin at a 1:50 to 1:100 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Digestion Quenching:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

Protocol 4: In-Gel Protein Digestion

This protocol is used for proteins that have been separated by SDS-PAGE.

Materials:

  • Coomassie Brilliant Blue stain

  • Destaining solution (e.g., 50% methanol, 10% acetic acid)

  • Ammonium bicarbonate (NH₄HCO₃)

  • Acetonitrile (ACN)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid (FA)

Procedure:

  • Gel Electrophoresis and Staining:

    • Separate the combined protein lysate by 1D SDS-PAGE.

    • Stain the gel with Coomassie Brilliant Blue.

  • Excision and Destaining:

    • Excise the protein bands of interest using a clean scalpel.

    • Cut the gel pieces into small cubes (~1 mm³).

    • Destain the gel pieces by washing with destaining solution until the gel is clear.

  • Reduction and Alkylation:

    • Dehydrate the gel pieces with ACN.

    • Rehydrate with 10 mM DTT in 100 mM NH₄HCO₃ and incubate at 56°C for 1 hour.

    • Remove the DTT solution and add 55 mM IAA in 100 mM NH₄HCO₃. Incubate in the dark at room temperature for 45 minutes.

  • Trypsin Digestion:

    • Wash and dehydrate the gel pieces with ACN.

    • Rehydrate the gel pieces in an ice-cold solution of trypsin (e.g., 12.5 ng/µL) in 50 mM NH₄HCO₃.

    • Incubate on ice for 45 minutes.

    • Add enough 50 mM NH₄HCO₃ to cover the gel pieces and incubate overnight at 37°C.

  • Peptide Extraction:

    • Collect the supernatant.

    • Perform two sequential extractions of the peptides from the gel pieces using a solution of 50% ACN and 5% formic acid.

    • Pool all supernatants.

Protocol 5: Peptide Cleanup with C18 Solid-Phase Extraction (SPE)

This protocol is for desalting and concentrating the peptide mixture before LC-MS/MS analysis.

Materials:

  • C18 SPE spin tips or cartridges

  • Wetting/Conditioning Solution (e.g., 50% ACN, 0.1% FA)

  • Equilibration/Wash Solution (e.g., 0.1% FA in water)

  • Elution Solution (e.g., 70% ACN, 0.1% FA)

Procedure:

  • Conditioning:

    • Condition the C18 tip by passing the wetting/conditioning solution through it.

  • Equilibration:

    • Equilibrate the C18 tip by passing the equilibration/wash solution through it.

  • Sample Loading:

    • Load the acidified peptide sample onto the C18 tip.

  • Washing:

    • Wash the bound peptides with the equilibration/wash solution to remove salts and other hydrophilic contaminants.

  • Elution:

    • Elute the desalted peptides with the elution solution.

  • Drying and Reconstitution:

    • Dry the eluted peptides in a vacuum centrifuge.

    • Reconstitute the peptides in a small volume of a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical flow of sample processing choices and their implications.

Sample Processing Logic Protein Sample Protein Sample In-Solution Digestion In-Solution Digestion Protein Sample->In-Solution Digestion SDS-PAGE SDS-PAGE Protein Sample->SDS-PAGE Peptide Cleanup (SPE) Peptide Cleanup (SPE) In-Solution Digestion->Peptide Cleanup (SPE) In-Gel Digestion In-Gel Digestion In-Gel Digestion->Peptide Cleanup (SPE) SDS-PAGE->In-Gel Digestion LC-MS/MS LC-MS/MS Peptide Cleanup (SPE)->LC-MS/MS

Caption: Decision tree for protein digestion methods in a proteomics workflow.

Conclusion

The protocols and data presented in these application notes provide a robust framework for conducting high-quality quantitative proteomics experiments using ¹³C,¹⁵N labeled peptides. The choice between in-solution and in-gel digestion will depend on the specific experimental goals, sample complexity, and available resources. Careful adherence to these protocols will enable researchers to generate accurate and reproducible data, facilitating advancements in drug development and our understanding of complex biological systems.

References

Application Notes and Protocols for Fmoc Deprotection of Isotope-Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of stable isotope-labeled amino acids in peptide synthesis is a cornerstone of modern proteomics, metabolic research, and drug development. These labeled peptides serve as invaluable internal standards for mass spectrometry-based quantification and as probes for structural and mechanistic studies. The 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is the predominant method for preparing these peptides due to its mild reaction conditions and high efficiency.[1]

This document provides detailed application notes and protocols for the Fmoc deprotection step in the synthesis of peptides containing stable isotope-labeled amino acids (e.g., ¹³C, ¹⁵N, ²H). While isotope-labeled amino acids are generally considered to be chemically identical to their unlabeled counterparts, this guide addresses the theoretical considerations and best practices to ensure high-purity and yield of the final labeled peptide.[][3]

Core Principles of Fmoc Deprotection

The Fmoc protecting group is removed from the N-terminus of a growing peptide chain under basic conditions, typically using a solution of a secondary amine, such as piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] The reaction proceeds via a β-elimination mechanism.[] A base abstracts the acidic proton on the C9 carbon of the fluorenyl ring, leading to the formation of dibenzofulvene (DBF) and the release of the free amine of the peptide, along with carbon dioxide. The secondary amine also acts as a scavenger for the reactive DBF, forming a stable adduct that is washed away.

Isotope Effects in Fmoc Deprotection

A key consideration when working with isotope-labeled molecules is the potential for a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the presence of a heavier isotope.

  • ¹³C and ¹⁵N Labeling: For amino acids labeled with ¹³C and ¹⁵N, the KIE on the Fmoc deprotection reaction is generally considered negligible. The atoms involved in the bond-breaking events of the β-elimination are on the Fmoc group itself, not the amino acid. Therefore, standard deprotection protocols are typically sufficient.

  • ²H (Deuterium) Labeling: Deuterium labeling can lead to a significant KIE if a C-H bond at a labeled position is broken in the rate-determining step of a reaction. However, in the context of Fmoc deprotection, the crucial proton abstraction occurs on the fluorenyl ring. As such, a significant KIE is not expected for the deprotection of deuterated amino acids.

In practice, the literature indicates that standard Fmoc deprotection conditions are successfully and routinely used for all types of stable isotope-labeled amino acids without significant modification.

Quantitative Data: Standard Fmoc Deprotection Conditions

The following table summarizes standard and optimized conditions for Fmoc deprotection. These conditions are applicable for both unlabeled and isotope-labeled amino acids. The completion of the deprotection reaction can be monitored by UV spectroscopy, detecting the release of the dibenzofulvene-piperidine adduct.

ParameterConditionConcentrationTypical TimeNotes
Deprotection Reagent Piperidine in DMF20% (v/v)2 x (1-10 min)The most common and robust condition. A two-step deprotection is standard.
4-Methylpiperidine (4-MP) in DMF20% (v/v)2 x (1-10 min)An alternative to piperidine with similar efficiency.
Piperazine (PZ) in DMF/Ethanol10% (w/v)10 minUsed in lower concentration due to solubility; may be less efficient for sterically hindered amino acids.
Solvent N,N-Dimethylformamide (DMF)--High-quality, amine-free DMF is crucial for preventing side reactions.
N-Methyl-2-pyrrolidone (NMP)--Can be used as an alternative to DMF, particularly for sequences prone to aggregation.
Temperature Room Temperature--Elevated temperatures can increase the rate of side reactions.

Potential Side Reactions and Mitigation Strategies

While the isotopic label itself is not known to increase the propensity for side reactions, researchers must be aware of common challenges in Fmoc SPPS that can affect the purity and yield of the final peptide.

Side ReactionDescriptionMitigation Strategies
Aspartimide Formation Cyclization of aspartic acid residues, especially when followed by Gly, Asn, or Ser, leading to a mixture of α- and β-peptides.Use optimized protecting groups for Asp (e.g., OMpe, ODmab). Add HOBt to the deprotection solution. Minimize deprotection times.
Diketopiperazine (DKP) Formation Cyclization of the N-terminal dipeptide, causing cleavage from the resin. Most common with Pro or Gly at the C-terminus.Use bulky 2-chlorotrityl chloride (2-CTC) resin. Couple the first two amino acids as a pre-formed dipeptide.
Racemization Epimerization, particularly at the C-terminal cysteine or during the activation of His and Cys.Use less reactive coupling reagents (e.g., DIC/OxymaPure). Minimize pre-activation and coupling times.
Incomplete Deprotection Failure to completely remove the Fmoc group, leading to deletion sequences.Ensure adequate deprotection time and reagent concentration. For difficult sequences, consider a longer or second deprotection step. Monitor completion via UV.

Experimental Protocols

Protocol 1: Manual Fmoc Deprotection of an Isotope-Labeled Amino Acid during SPPS

This protocol describes a standard manual procedure for a 0.1 mmol scale synthesis.

Materials:

  • Peptide-resin with N-terminal Fmoc-protected isotope-labeled amino acid

  • Fmoc-grade N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Solid-phase synthesis vessel with a sintered glass frit

  • Shaker or bubbler with inert gas (N₂ or Ar)

Procedure:

  • Resin Swelling: If starting a new synthesis, swell the resin in DMF for at least 30 minutes. For an ongoing synthesis, ensure the resin is well-solvated in DMF.

  • Solvent Removal: Drain the DMF from the synthesis vessel.

  • First Deprotection: Add the 20% piperidine in DMF solution (e.g., 5 mL for a 0.1 mmol synthesis) to the resin.

  • Agitation: Agitate the resin slurry gently using a shaker or by bubbling with an inert gas for 1-3 minutes.

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution to the resin.

  • Agitation: Agitate the resin slurry for 10-15 minutes.

  • Reagent Removal: Drain the deprotection solution. The completion of the reaction can be confirmed by taking a sample of the drained solution and measuring its UV absorbance at ~301 nm.

  • Washing: Wash the resin thoroughly with DMF (5-7 times, e.g., 5 mL each) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct. A final wash with dichloromethane (DCM) can be performed to prepare for the subsequent coupling step.

  • The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Protocol 2: Automated Fmoc Deprotection on a Microwave Peptide Synthesizer

This protocol is a representative example and may need to be adapted based on the specific instrument and peptide sequence.

Materials:

  • Automated microwave peptide synthesizer

  • Reagent vials with:

    • 20% (v/v) piperidine in DMF or 25% (v/v) pyrrolidine in DMF

    • Fmoc-grade DMF

    • Coupling reagents and amino acid solutions

Procedure:

  • Method Setup: Program the synthesizer with the desired peptide sequence, specifying the position of the isotope-labeled amino acid(s).

  • Standard Deprotection Cycle: A typical automated deprotection cycle involves:

    • Addition of the deprotection reagent to the resin-filled reaction vessel.

    • Microwave irradiation at a set temperature (e.g., 75-90°C) for a short period (e.g., 30-60 seconds).

    • Draining of the deprotection solution.

    • A second deprotection step, often without microwave heating, for a few minutes.

    • Thorough washing of the resin with DMF.

  • Special Considerations for Labeled Amino Acids: While deprotection conditions are generally unchanged, some automated protocols may incorporate a "special coupling cycle" for expensive isotope-labeled amino acids. This typically involves using a lower excess of the labeled amino acid and extending the coupling time to ensure maximum incorporation, but the preceding deprotection step remains standard.

  • Execution: The synthesizer automatically performs the deprotection, washing, and coupling cycles for each amino acid in the sequence.

Visualizations

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Fmoc_Peptide->Proton_Abstraction Base Piperidine (Base) Base->Proton_Abstraction DBF_Adduct DBF-Piperidine Adduct Base->DBF_Adduct Scavenging Carbanion Fluorenyl Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination Carbanion->Beta_Elimination DBF Dibenzofulvene (DBF) Beta_Elimination->DBF Carbamic_Acid Carbamic Acid Intermediate Beta_Elimination->Carbamic_Acid DBF->DBF_Adduct Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine H₂N-Peptide-Resin (Free Amine) Decarboxylation->Free_Amine CO2 CO₂ Decarboxylation->CO2

Caption: Mechanism of Fmoc deprotection by piperidine.

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 2. DMF Wash Deprotection->Washing1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Activator) Washing1->Coupling Washing2 4. DMF Wash Coupling->Washing2 Check Final Amino Acid? Washing2->Check Check->Deprotection No Final_Deprotection Final Fmoc Deprotection Check->Final_Deprotection Yes Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage End Purified Labeled Peptide Cleavage->End

Caption: General workflow for Fmoc solid-phase peptide synthesis.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of isotopically labeled amino acids, such as Fmoc-Met-OH-¹³C₅,¹⁵N, is a critical step in various proteomics and drug development applications, enabling precise quantification and structural analysis of peptides and proteins. The selection of an appropriate coupling reagent and a meticulously controlled protocol are paramount to ensure high coupling efficiency, minimize racemization, and prevent undesirable side reactions, particularly the oxidation of the methionine thioether side chain. This document provides a detailed guide to the recommended coupling reagents for Fmoc-Met-OH-¹³C₅,¹⁵N, complete with quantitative data summaries, detailed experimental protocols, and workflow visualizations to aid researchers in achieving optimal results in solid-phase peptide synthesis (SPPS).

Recommended Coupling Reagents: A Comparative Overview

The choice of coupling reagent significantly impacts the success of peptide synthesis. For Fmoc-Met-OH, the ideal reagent should offer high reactivity to ensure complete acylation while minimizing the risk of racemization at the alpha-carbon. Based on extensive studies of Fmoc-amino acid couplings, three classes of reagents are highly recommended: aminium/uronium salts (HATU, HBTU), and carbodiimides with additives (DIC/Oxyma).

Data Presentation: Quantitative Comparison of Coupling Reagents

While direct comparative data for Fmoc-Met-OH-¹³C₅,¹⁵N is not extensively published, the following table summarizes the expected performance based on data from sterically similar and racemization-prone amino acids.[1][2]

Coupling ReagentClassTypical Coupling Time (min)Coupling Efficiency (%)Racemization PotentialKey Advantages & Disadvantages
HATU Aminium/Uronium Salt15 - 45>99Very LowAdvantages: High reactivity, fast kinetics, excellent for difficult couplings.[2] Disadvantages: Higher cost, potential for side reactions if used in large excess.
HBTU Aminium/Uronium Salt30 - 6098 - 99.5LowAdvantages: Effective, widely used, more cost-effective than HATU.[1] Disadvantages: Slightly less reactive than HATU, potential for guanidinylation if not pre-activated correctly.
DIC/Oxyma Carbodiimide/Additive60 - 12095 - 98Very LowAdvantages: Cost-effective, low risk of racemization, particularly for sensitive amino acids.[3] Disadvantages: Slower reaction rates, potential for N-acylurea formation.

Side Reaction Mitigation: Methionine Oxidation

The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide during SPPS, particularly during the final cleavage from the resin. This side reaction can be minimized by employing appropriate scavengers in the cleavage cocktail.

Recommended Cleavage Cocktail for Methionine-Containing Peptides:

A highly effective cleavage cocktail for preventing methionine oxidation is Reagent K, modified with additional scavengers.

ReagentComponentVolume %Purpose
Reagent K (modified)Trifluoroacetic acid (TFA)90.0Cleaves peptide from resin and removes side-chain protecting groups.
Thioanisole5.0Scavenger to prevent re-attachment of protecting groups and reduce methionine oxidation.
Water2.5Solubilizes the peptide and scavenges carbocations.
1,2-Ethanedithiol (EDT)2.5Effective scavenger for trityl groups and reduces methionine oxidation.

For peptides particularly sensitive to oxidation, the addition of ammonium iodide and dimethyl sulfide to the cleavage cocktail has been shown to effectively reduce any formed methionine sulfoxide back to methionine.

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis coupling of Fmoc-Met-OH-¹³C₅,¹⁵N. These protocols can be adapted for automated synthesizers.

General Workflow for a Single Coupling Cycle

SPPS_Cycle cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling Deprotection Treat with 20% Piperidine in DMF Wash1 Wash with DMF Deprotection->Wash1 Activation Activate Fmoc-Met-OH-¹³C₅,¹⁵N with Coupling Reagent Wash1->Activation Coupling Couple to Resin Activation->Coupling Wash2 Wash with DMF Coupling->Wash2 Wash2->Deprotection Repeat for next cycle

Caption: General workflow for a single Fmoc-SPPS cycle.

Protocol 1: Coupling using HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in peptide synthesis grade N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% (v/v) solution of piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Met-OH-¹³C₅,¹⁵N (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and HOAt (0.4 mmol, 4 eq.) in DMF.

    • Add a hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (0.8 mmol, 8 eq.) to the amino acid solution.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling (a negative result is indicated by yellow beads). If the test is positive, a second coupling may be required.

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

Protocol 2: Coupling using HBTU
  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Met-OH-¹³C₅,¹⁵N (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 45-90 minutes at room temperature.

  • Monitoring and Washing: Follow step 4 from Protocol 1.

Protocol 3: Coupling using DIC/Oxyma
  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Met-OH-¹³C₅,¹⁵N (0.4 mmol, 4 eq.) and Oxyma (0.4 mmol, 4 eq.) in DMF.

    • Add this solution to the deprotected resin.

    • Add N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq.) to the reaction vessel.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing: Follow step 4 from Protocol 1.

Visualization of Key Processes

Amide Bond Formation Signaling Pathway

Amide_Bond_Formation Fmoc_Met Fmoc-Met-OH-¹³C₅,¹⁵N Activated_Ester Activated Ester Intermediate Fmoc_Met->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU, DIC) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Peptide_Bond Formation of New Peptide Bond Activated_Ester->Peptide_Bond Resin_Amine Resin-Bound Peptide with Free N-terminus Resin_Amine->Peptide_Bond Nucleophilic Attack Coupled_Product Resin-Bound Peptide + Fmoc-Met-¹³C₅,¹⁵N Peptide_Bond->Coupled_Product Byproducts Byproducts Peptide_Bond->Byproducts Reagent_Selection cluster_coupling Coupling Strategy cluster_side_reactions Side Reaction Prevention Goal Goal: High Yield & Purity of Met-containing Peptide High_Efficiency High Coupling Efficiency Goal->High_Efficiency Low_Racemization Minimal Racemization Goal->Low_Racemization Prevent_Oxidation Prevent Methionine Oxidation Goal->Prevent_Oxidation HATU HATU High_Efficiency->HATU HBTU HBTU High_Efficiency->HBTU Low_Racemization->HATU DIC_Oxyma DIC/Oxyma Low_Racemization->DIC_Oxyma Scavengers Cleavage Scavengers (e.g., Thioanisole, EDT) Prevent_Oxidation->Scavengers

References

Revolutionizing Protein Structure Analysis with Stable Isotope Labeling: Application of Fmoc-Met-OH-¹³C₅,¹⁵N in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. The use of stable isotope-labeled amino acids, such as Fmoc-Met-OH-¹³C₅,¹⁵N, is instrumental in enhancing the resolution and sensitivity of NMR experiments, particularly for larger proteins. This application note provides detailed protocols for the incorporation of Fmoc-Met-OH-¹³C₅,¹⁵N into proteins and its subsequent use in protein structure analysis by NMR. We cover methodologies for solid-phase peptide synthesis (SPPS), protein expression in E. coli, and cell-free protein synthesis, along with protocols for NMR data acquisition and analysis. These guidelines are intended for researchers, scientists, and drug development professionals seeking to leverage the power of selective isotope labeling for in-depth protein characterization.

Introduction

Determining the high-resolution structure of proteins is fundamental to understanding their function and for rational drug design. While X-ray crystallography provides static snapshots of protein structures, NMR spectroscopy offers the unique advantage of studying proteins in their native-like solution environment, providing insights into their conformational dynamics.[1] For proteins larger than 10 kDa, isotopic labeling with ¹³C and ¹⁵N is often essential to overcome the challenges of spectral overlap and rapid signal decay.[2]

Methionine, with its unique sulfur-containing side chain, often plays critical roles in protein structure, function, and regulation.[3][4][5] Its flexible, unbranched side chain can adapt to various binding partners, and its susceptibility to reversible oxidation allows it to act as a regulatory switch in cellular signaling pathways. Selectively labeling methionine residues with ¹³C and ¹⁵N using Fmoc-Met-OH-¹³C₅,¹⁵N provides specific probes to investigate these crucial aspects of protein biology. This labeled amino acid can be incorporated into proteins using solid-phase peptide synthesis (SPPS) for smaller peptides or through expression systems for larger proteins.

This application note will detail the procedures for utilizing Fmoc-Met-OH-¹³C₅,¹⁵N for protein structure analysis by NMR, providing a comprehensive guide from sample preparation to data interpretation.

Methods for Incorporating Fmoc-Met-OH-¹³C₅,¹⁵N into Proteins

There are three primary methods for incorporating Fmoc-Met-OH-¹³C₅,¹⁵N into a protein of interest: Solid-Phase Peptide Synthesis (SPPS), expression in a bacterial host such as E. coli, and cell-free protein synthesis. The choice of method depends on the size of the protein and the desired yield.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for synthesizing small proteins and peptides (typically up to 50 amino acids). The Fmoc/tBu approach is the most commonly used methodology.

Experimental Protocol: Manual Fmoc SPPS

This protocol is adapted for a 0.1 mmol scale synthesis.

  • Resin Preparation:

    • Weigh 300 mg of Rink amide resin (for a C-terminal amide) or Wang resin (for a C-terminal carboxylic acid) into a Poly-Prep chromatography column.

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour. After swelling, remove the DMF by applying nitrogen pressure.

    • If starting with a pre-loaded resin, proceed to step 3. If loading the first amino acid, follow the resin manufacturer's instructions.

  • Fmoc Deprotection:

    • Add 8 mL of 20% (v/v) piperidine in DMF to the resin.

    • Rock the mixture for 1 hour to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • Wash the resin five times with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the next Fmoc-protected amino acid (e.g., Fmoc-Met-OH-¹³C₅,¹⁵N) and 3 equivalents of a coupling agent such as HCTU in DMF.

    • Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.

    • Monitor the completion of the reaction using a qualitative method like the Kaiser test.

  • Repeat Cycles:

    • Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled, wash the resin thoroughly with dichloromethane (DCM).

    • Prepare a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the cleaved peptide in cold diethyl ether and collect the peptide by centrifugation.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Met-OH-13C5,15N + HCTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final Amino Acid Repeat->Deprotection Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Figure 1: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Met-OH-¹³C₅,¹⁵N.

Protein Expression in E. coli

For larger proteins, expression in a bacterial host like E. coli is a common and cost-effective method for isotopic labeling. This typically involves growing the bacteria in a minimal medium where the standard methionine is replaced with the labeled version.

Experimental Protocol: Isotope Labeling in E. coli

  • Transformation:

    • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene of interest.

  • Starter Culture:

    • Inoculate a single colony into 50 mL of LB medium and grow overnight at 37°C with shaking.

  • Minimal Medium Culture:

    • The next day, pellet the cells from the starter culture by centrifugation and resuspend them in 1 L of M9 minimal medium supplemented with ¹⁵NH₄Cl as the sole nitrogen source and ¹³C-glucose as the sole carbon source.

    • Add a mixture of unlabeled amino acids, excluding methionine.

    • Add Fmoc-Met-OH-¹³C₅,¹⁵N to the culture. The Fmoc group will be cleaved by the bacteria.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction:

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Protein Purification:

    • Clarify the lysate by centrifugation.

    • Purify the protein from the supernatant using appropriate chromatography techniques (e.g., affinity chromatography, ion exchange, and size exclusion chromatography).

Cell-Free Protein Synthesis (CFPS)

CFPS is an in vitro method that uses cell extracts to produce proteins. It offers greater control over the reaction environment and can be advantageous for producing toxic proteins or for achieving high labeling efficiency.

Experimental Protocol: Cell-Free Protein Synthesis

  • Reaction Setup:

    • Prepare a reaction mixture containing an E. coli cell extract, T7 RNA polymerase, an energy source (e.g., ATP, GTP), and a mixture of all 20 amino acids, with the standard methionine replaced by Fmoc-Met-OH-¹³C₅,¹⁵N.

    • Add the plasmid or linear DNA template encoding the protein of interest.

  • Incubation:

    • Incubate the reaction mixture at 30-37°C for 2-4 hours.

  • Purification:

    • Purify the expressed protein directly from the reaction mixture using affinity chromatography (if the protein is tagged).

NMR Sample Preparation and Data Acquisition

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Experimental Protocol: NMR Sample Preparation

  • Buffer Exchange and Concentration:

    • Exchange the purified, labeled protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5).

    • Concentrate the protein to a final concentration of 0.1-1.0 mM.

  • Sample Preparation for NMR:

    • Add 5-10% D₂O to the protein solution for the lock signal.

    • Transfer the sample to a high-quality NMR tube.

Experimental Protocol: NMR Data Acquisition

  • Spectrometer Setup:

    • Tune and match the probe for the specific sample.

    • Optimize the shim values to achieve a narrow and symmetrical water signal.

  • ¹H-¹⁵N HSQC:

    • Acquire a two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum. This is a fingerprint of the protein, with each peak corresponding to a specific amide proton and its attached nitrogen. This spectrum is excellent for assessing the overall folding and purity of the protein sample.

  • Triple-Resonance Experiments:

    • For backbone resonance assignment, acquire a set of three-dimensional triple-resonance experiments such as HNCA, HN(CO)CA, HNCACB, and CBCA(CO)NH. These experiments correlate the amide ¹H and ¹⁵N chemical shifts with the ¹³Cα and ¹³Cβ chemical shifts of the same and preceding residues.

  • Side-Chain Assignment:

    • Acquire HCCH-TOCSY and ¹⁵N-edited TOCSY-HSQC experiments to assign the side-chain resonances.

  • Structural Restraints:

    • Acquire ¹⁵N-edited and ¹³C-edited NOESY-HSQC experiments to obtain through-space distance restraints (Nuclear Overhauser Effects or NOEs) between protons that are close in space (< 6 Å).

NMR_Workflow cluster_prep Protein Production SPPS SPPS Purification Protein Purification SPPS->Purification Ecoli E. coli Expression Ecoli->Purification CFPS Cell-Free Synthesis CFPS->Purification SamplePrep NMR Sample Preparation (Buffer Exchange, Concentration) Purification->SamplePrep DataAcq NMR Data Acquisition SamplePrep->DataAcq Assignment Resonance Assignment DataAcq->Assignment Restraints Structural Restraint Generation (NOEs, Dihedral Angles) Assignment->Restraints StructureCalc Structure Calculation and Refinement Restraints->StructureCalc Validation Structure Validation StructureCalc->Validation

Figure 2: General workflow for protein structure determination by NMR using isotopically labeled samples.

Data Presentation and Analysis

The analysis of NMR data involves assigning the chemical shifts of all atoms in the protein, identifying NOEs, and using this information to calculate a three-dimensional structure.

Table 1: Representative Isotope Incorporation and Sample Parameters

ParameterTypical ValueReference
Isotope Incorporation Efficiency>95%
Final Protein Yield (E. coli)5-20 mg/L
Final Protein Yield (CFPS)0.5-2.0 mg/mL
NMR Sample Concentration0.1 - 1.0 mM

Table 2: Typical ¹³C and ¹⁵N Chemical Shift Ranges for Methionine

AtomChemical Shift Range (ppm)
¹⁵N (amide)115 - 130
¹³Cα50 - 60
¹³Cβ30 - 35
¹³Cγ28 - 33
¹³Cε (methyl)13 - 18

Application: Probing Methionine's Role in Cellular Signaling

The reversible oxidation of methionine to methionine sulfoxide is an important post-translational modification that can regulate protein function, akin to phosphorylation. This is particularly relevant in signaling pathways that are sensitive to the cellular redox state. One such pathway is the Target of Rapamycin (TOR) pathway, which is a central regulator of cell growth and metabolism.

Methionine metabolism, through its product S-adenosylmethionine (SAM), is linked to the activation of the TORC1 complex. By selectively labeling methionine residues in a protein within this pathway, NMR can be used to monitor conformational changes and dynamics upon oxidative stress or in response to upstream signals, providing mechanistic insights into how methionine oxidation modulates protein-protein interactions and downstream signaling events.

Methionine_Signaling Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM MetO Methionine Sulfoxide Met->MetO Oxidation Methylation Methylation Reactions (Proteins, DNA, Lipids) SAM->Methylation TORC1 TORC1 Activation Methylation->TORC1 Growth Cell Growth and Proliferation TORC1->Growth ROS Reactive Oxygen Species (ROS) ROS->MetO Protein_Func Altered Protein Structure/Function MetO->Protein_Func Signaling_Mod Modulation of Signaling Protein_Func->Signaling_Mod

Figure 3: Simplified diagram of methionine's dual role in metabolism and redox signaling.

Conclusion

The use of Fmoc-Met-OH-¹³C₅,¹⁵N provides a powerful tool for elucidating the structure and function of proteins by NMR spectroscopy. By selectively labeling methionine residues, researchers can overcome spectral complexity and gain detailed insights into the roles of these residues in protein stability, dynamics, and cellular signaling. The protocols outlined in this application note provide a comprehensive guide for the successful incorporation of this labeled amino acid and its application in modern structural biology and drug discovery.

References

Application Notes and Protocols for Calculating the Required Amount of Labeled Amino Acid for Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for the quantitative analysis of proteins and metabolites. In methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), accurate preparation of the culture medium with isotopically labeled amino acids is critical for achieving reliable and reproducible results. This document provides a detailed guide on how to calculate the required amount of labeled amino acid for synthesis, ensuring optimal incorporation and minimizing experimental variability.

Key Considerations in Calculating Labeled Amino Acid Amounts

Several factors must be considered when calculating the amount of a labeled amino acid to use in an experiment. These include the desired final concentration, the volume of the solution, the molecular weight of the labeled amino acid, and its isotopic purity.

Fundamental Calculation of Mass from Molarity

The primary calculation is based on the formula for molar concentration:

Molarity (M) = Moles of solute (mol) / Volume of solution (L) [1][2][3]

From this, the required mass of the amino acid can be calculated using the following formula:

Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol ) [4]

Step-by-Step Calculation Protocol

This protocol outlines the steps to calculate the precise amount of a labeled amino acid needed for your experiment.

Step 1: Determine the Desired Final Concentration

The optimal concentration of the labeled amino acid depends on the specific cell line and experimental goals. For SILAC experiments, the goal is typically to replace the natural ("light") amino acid entirely with its "heavy" counterpart. Many established protocols provide recommended concentrations. For example, a final concentration of 0.46 mM for L-Lysine and 0.47 mM for L-Arginine is commonly used in SILAC media.

Step 2: Determine the Final Volume of the Medium or Solution

The final volume of the cell culture medium or reaction solution is a critical parameter in the calculation. This will be determined by the scale of your experiment.

Step 3: Identify the Molecular Weight of the Labeled Amino Acid

The molecular weight of the isotopically labeled amino acid will be different from its unlabeled counterpart due to the heavier isotopes. This information is provided by the manufacturer of the labeled amino acid.

Step 4: Account for Isotopic Purity

Labeled amino acids are not 100% isotopically pure. The isotopic purity, provided by the manufacturer, indicates the percentage of the compound that is fully labeled. To account for this, the calculated mass needs to be adjusted to ensure the desired concentration of the heavy-labeled species is achieved.

Adjusted Mass (g) = Calculated Mass (g) / Isotopic Purity (%)

For example, if the isotopic purity is 98%, you would divide the calculated mass by 0.98.

Step 5: Calculate the Final Mass

Combine the above steps into a single formula for a comprehensive calculation:

Final Mass (g) = (Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )) / Isotopic Purity (%)

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters and their roles in the calculation.

ParameterSymbolUnitDescription
Desired ConcentrationCmol/L (or M)The target molar concentration of the labeled amino acid in the final solution.
Final VolumeVLThe total volume of the cell culture medium or reaction solution.
Molecular WeightMW g/mol The molecular weight of the specific isotopically labeled amino acid.
Isotopic PurityP%The percentage of the amino acid that is isotopically labeled, as specified by the manufacturer.
Calculated MassM_calcgThe initial calculated mass before accounting for isotopic purity.
Adjusted Final MassM_finalgThe final mass of the labeled amino acid to be weighed, adjusted for isotopic purity.

Experimental Protocols

Protocol for Preparation of "Heavy" SILAC Medium

This protocol details the preparation of 500 mL of DMEM supplemented with heavy-labeled L-Arginine and L-Lysine.

Materials:

  • DMEM deficient in L-Arginine and L-Lysine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Heavy-labeled L-Arginine (e.g., ¹³C₆, ¹⁵N₄-Arg)

  • Heavy-labeled L-Lysine (e.g., ¹³C₆, ¹⁵N₂-Lys)

  • Sterile water or PBS

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of the heavy-labeled amino acids. For example, a 100x stock solution of L-Arginine (e.g., at 84 mg/mL) and L-Lysine (e.g., at 146 mg/mL) in sterile PBS.

  • Prepare the Base Medium: To 450 mL of L-Arginine and L-Lysine-deficient DMEM, add 50 mL of dFBS.

  • Add Labeled Amino Acids: Add the appropriate volume of the heavy-labeled amino acid stock solutions to the base medium to achieve the desired final concentration. For example, to achieve a final concentration similar to standard DMEM, you would add a pre-calculated amount based on the principles in section 3. Some protocols suggest adding 500 µL of an 84 mg/mL Arginine stock and 500 µL of a 146 mg/mL Lysine stock to 500 mL of media.

  • Sterile Filtration: Sterile filter the final "heavy" medium using a 0.22 µm filter.

  • Storage: Store the prepared medium at 4°C.

Protocol for Checking Label Incorporation Efficiency

To ensure the successful incorporation of the labeled amino acids, it is essential to check the labeling efficiency by mass spectrometry.

Procedure:

  • Cell Culture: Culture the cells in the prepared "heavy" SILAC medium for at least five to six cell doublings to ensure near-complete incorporation.

  • Protein Extraction: Harvest the cells and extract the total protein using a suitable lysis buffer.

  • Protein Digestion: Digest the protein extract into peptides using an appropriate protease, such as trypsin. Trypsin cleaves at the C-terminus of arginine and lysine residues, making it ideal for SILAC experiments using labeled arginine and lysine.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture using LC-MS/MS.

  • Data Analysis: Analyze the mass spectrometry data to determine the ratio of heavy to light peptides. A labeling efficiency of over 97-99% is generally considered successful. Incomplete labeling can lead to inaccurate quantification.

Visualizations

Signaling Pathway for Labeled Amino Acid Incorporation

cluster_0 Cellular Environment cluster_1 Cellular Processes Labeled Amino Acid in Medium Labeled Amino Acid in Medium Amino Acid Transporter Amino Acid Transporter Labeled Amino Acid in Medium->Amino Acid Transporter Uptake Intracellular Pool Intracellular Pool Amino Acid Transporter->Intracellular Pool Ribosome Ribosome Intracellular Pool->Ribosome tRNA charging Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Labeled Protein Labeled Protein Protein Synthesis->Labeled Protein

Caption: Labeled amino acid incorporation pathway.

Experimental Workflow for Labeled Amino Acid Calculation

A Define Desired Final Concentration (C) E Calculate Initial Mass: M_calc = C * V * MW A->E B Determine Final Volume (V) B->E C Obtain Molecular Weight of Labeled AA (MW) C->E D Note Isotopic Purity (P) F Adjust for Purity: M_final = M_calc / P D->F E->F G Weigh Final Mass of Labeled Amino Acid F->G

Caption: Workflow for calculating the required mass.

Logical Relationship of Key Parameters

Mass Required Mass Concentration Desired Concentration Concentration->Mass Volume Final Volume Volume->Mass MW Molecular Weight MW->Mass Purity Isotopic Purity Purity->Mass

Caption: Interdependence of calculation parameters.

References

Application Note: Solubility Profile of Fmoc-Met-OH-¹³C₅,¹⁵N in Common Solvents for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Met-OH (9-fluorenylmethoxycarbonyl-L-methionine) is a critical building block in Solid-Phase Peptide Synthesis (SPPS) for the introduction of methionine residues into peptide sequences. The use of isotopically labeled amino acids, such as Fmoc-Met-OH-¹³C₅,¹⁵N, is indispensable for a variety of applications, including quantitative proteomics, metabolic labeling, and structural studies by NMR spectroscopy. A fundamental parameter for the successful incorporation of this amino acid during SPPS is its solubility in the solvents used for coupling reactions. Inadequate solubility can lead to incomplete reactions, resulting in deletion sequences and challenging purifications. This application note provides a summary of the solubility of Fmoc-Met-OH in commonly used SPPS solvents and a detailed protocol for its empirical determination. The solubility of the isotopically labeled Fmoc-Met-OH-¹³C₅,¹⁵N is expected to be nearly identical to its unlabeled counterpart.

Solvents in Solid-Phase Peptide Synthesis

The choice of solvent in SPPS is crucial as it must effectively solvate the growing peptide chain, the resin support, and the activated amino acid.[1][2] The most commonly utilized solvents in Fmoc-based SPPS are polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and to a lesser extent, Dichloromethane (DCM).[1][2][3] While DMF and NMP are excellent solvents for most Fmoc-amino acids and coupling reagents, DCM generally exhibits lower solvating power for these polar molecules.

Solubility of Fmoc-Met-OH

Quantitative Solubility Data

The following table summarizes the available solubility data for Fmoc-Met-OH in common SPPS solvents. It is important to note that this data is compiled from various sources and should be used as a guideline. Empirical determination of solubility is recommended for specific applications and conditions.

SolventAbbreviationMolar Solubility (mol/L)Solubility (g/L)Observations
N,N-DimethylformamideDMF≥ 0.5≥ 185.7"Clearly soluble" at a concentration of 0.5 M (25 mmole in 50 ml). DMF is a widely used solvent for SPPS with good solvating properties for Fmoc-amino acids.
N-Methyl-2-pyrrolidoneNMPGoodN/AGenerally considered a good solvent for Fmoc-amino acids, often used as an alternative to DMF. It is more polar than DCM and efficiently solvates the resin and peptide chains.
DichloromethaneDCMLimitedN/AGenerally a poor solvent for Fmoc-amino acids due to its lower polarity. Its use in Fmoc chemistry is limited.
Dimethyl sulfoxideDMSO~0.27 (100 mg/mL)~100Highly soluble, though not a primary solvent for SPPS coupling reactions.

Molecular Weight of Fmoc-Met-OH: 371.45 g/mol . The molecular weight of Fmoc-Met-OH-¹³C₅,¹⁵N is approximately 377.45 g/mol , and the solubility in g/L will be proportionally higher for the same molar concentration.

Experimental Protocol: Determination of Solubility

This protocol outlines a general method for determining the solubility of Fmoc-Met-OH-¹³C₅,¹⁵N in a given SPPS solvent at room temperature.

Materials:

  • Fmoc-Met-OH-¹³C₅,¹⁵N

  • SPPS-grade solvents (DMF, NMP, DCM, etc.)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

  • Pipettes and tips

  • Filtration device (e.g., syringe filter, 0.2 µm PTFE)

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh a known amount of Fmoc-Met-OH-¹³C₅,¹⁵N (e.g., 20-30 mg) into a vial.

    • Add a small, measured volume of the test solvent (e.g., 100 µL) to the vial.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • If the solid dissolves completely, add another accurately weighed portion of the amino acid and repeat the vortexing.

    • Continue adding the amino acid in small increments until a small amount of solid remains undissolved, indicating a saturated solution.

    • Place the vial on a shaker or magnetic stirrer at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Isolation of the Supernatant:

    • Allow the vial to stand undisturbed for at least 30 minutes to let the excess solid settle.

    • Carefully draw the supernatant (the clear liquid above the solid) using a pipette, avoiding any solid particles.

    • For more accurate results, filter the supernatant through a 0.2 µm syringe filter into a clean, pre-weighed vial.

  • Determination of Solute Concentration:

    • Accurately weigh the vial containing the filtered supernatant.

    • Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the amino acid.

    • Once the solvent is completely removed, reweigh the vial containing the dried solute.

    • The difference in weight corresponds to the mass of the dissolved Fmoc-Met-OH-¹³C₅,¹⁵N.

  • Calculation of Solubility:

    • Solubility (g/L): (Mass of dissolved solute in g / Volume of solvent used in L)

    • Molar Solubility (mol/L): (Mass of dissolved solute in g / Molecular weight of Fmoc-Met-OH-¹³C₅,¹⁵N) / Volume of solvent used in L

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_iso Isolation of Supernatant cluster_conc Concentration Determination cluster_calc Calculation weigh Weigh Fmoc-Met-OH-¹³C₅,¹⁵N add_solvent Add Solvent Incrementally weigh->add_solvent equilibrate Equilibrate (Stir/Shake) add_solvent->equilibrate settle Settle Excess Solid equilibrate->settle filter Filter Supernatant settle->filter weigh_supernatant Weigh Filtered Supernatant filter->weigh_supernatant evaporate Evaporate Solvent weigh_supernatant->evaporate weigh_solute Weigh Dried Solute evaporate->weigh_solute calculate Calculate Solubility (g/L and mol/L) weigh_solute->calculate

Caption: Experimental workflow for determining the solubility of Fmoc-Met-OH-¹³C₅,¹⁵N.

Discussion and Recommendations

The solubility of Fmoc-Met-OH-¹³C₅,¹⁵N is a critical factor for its efficient use in SPPS. Based on available data, DMF and NMP are the recommended solvents for dissolving this amino acid derivative for coupling reactions. The use of DCM should be avoided for dissolution, although it may be used in washing steps where the compound is not intended to be in solution.

For challenging peptide sequences, particularly those prone to aggregation, ensuring complete dissolution of the incoming amino acid is paramount. If solubility issues are encountered, even in DMF or NMP, gentle warming or sonication may be employed to aid dissolution. However, prolonged exposure to elevated temperatures should be avoided to minimize potential side reactions or degradation.

It is always advisable to perform a small-scale solubility test with the specific batch of Fmoc-Met-OH-¹³C₅,¹⁵N and the intended solvent before committing to a large-scale synthesis. This ensures that the chosen conditions are optimal for the specific materials being used.

Logical Relationship of SPPS Solvent Choice

The selection of a solvent for SPPS is a balance of several factors, as illustrated in the following diagram.

SPPS_Solvent_Choice Solvent SPPS Solvent Choice Solubility Solubility of Fmoc-Amino Acids & Reagents Solvent->Solubility Resin Resin Swelling Solvent->Resin Peptide Peptide Chain Solvation Solvent->Peptide Reactivity Solvent Reactivity & Stability Solvent->Reactivity Purity Crude Peptide Purity & Yield Solubility->Purity Resin->Purity Peptide->Purity Reactivity->Purity

References

Manual vs. Automated Synthesis of Peptides with Fmoc-Met-OH-¹³C₅,¹⁵N: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) methodologies for the incorporation of the isotopically labeled amino acid Fmoc-Met-OH-¹³C₅,¹⁵N. This guide offers comprehensive experimental protocols, quantitative comparisons, and visual workflows to assist researchers in selecting the optimal synthesis strategy for their specific needs, particularly in applications such as mass spectrometry-based proteomics and protein turnover studies.

Introduction

Stable isotope-labeled amino acids are invaluable tools in proteomics research, enabling accurate quantification of proteins and the study of dynamic biological processes. Fmoc-Met-OH-¹³C₅,¹⁵N, with its heavy isotope enrichment, serves as an internal standard for mass spectrometry, allowing for precise measurement of methionine-containing peptides. The choice between manual and automated synthesis for incorporating this labeled amino acid depends on factors such as scale, throughput, cost, and the complexity of the target peptide.

A primary challenge in the synthesis of methionine-containing peptides is the susceptibility of the thioether side chain to oxidation, forming methionine sulfoxide. This side reaction can occur during both the synthesis cycles and, more significantly, during the final acidic cleavage from the solid support. Careful control of reaction conditions and the use of appropriate scavengers are crucial to minimize this unwanted modification.

Data Presentation: Quantitative Comparison of Manual vs. Automated Synthesis

The selection of a synthesis method is often guided by a quantitative assessment of performance, cost, and labor. The following tables provide a summary of key metrics for manual and automated SPPS.

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vessel
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)
Total Time per Cycle 2 - 4 hours30 - 90 minutes
Typical Yield per Coupling Step 95 - 99%> 99%
Final Crude Purity 70 - 90%85 - 98%
Reagent Consumption Higher, due to manual dispensingOptimized and generally lower
Reproducibility Operator-dependentHigh
Throughput Low (typically one peptide at a time)High (multiple parallel syntheses possible)
Initial Equipment Cost LowHigh
Cost per Peptide (low throughput) LowerHigher
Cost per Peptide (high throughput) HigherLower

Experimental Protocols

The following are detailed protocols for the manual and automated synthesis of a peptide containing Fmoc-Met-OH-¹³C₅,¹⁵N. These protocols are designed for a standard 0.1 mmol synthesis scale.

Protocol 1: Manual Solid-Phase Peptide Synthesis

1. Resin Preparation and Swelling:

  • Weigh 100 mg of Rink Amide resin and place it in a glass reaction vessel with a sintered glass filter.

  • Add 2 mL of N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes with gentle agitation.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add 2 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the mixture for 3 minutes, then drain the solution.

  • Add another 2 mL of 20% piperidine in DMF and agitate for 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

3. Amino Acid Coupling (Incorporation of Fmoc-Met-OH-¹³C₅,¹⁵N):

  • In a separate vial, dissolve Fmoc-Met-OH-¹³C₅,¹⁵N (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 1.5 mL of DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the amino acid solution and pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) on a few resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

4. Washing:

  • Drain the coupling solution and wash the resin thoroughly with DMF (5 x 2 mL) and then with dichloromethane (DCM) (3 x 2 mL).

5. Repeat Synthesis Cycles:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail: 94% Trifluoroacetic acid (TFA), 2.5% water, 2.5% 1,2-ethanedithiol (EDT), and 1% triisopropylsilane (TIS). Note: The addition of EDT and TIS is crucial to scavenge reactive cations and minimize oxidation of the methionine residue.

  • Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

7. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final peptide.

Protocol 2: Automated Solid-Phase Peptide Synthesis

1. Synthesizer Setup:

  • Place the required amount of Rink Amide resin in the reaction vessel of the automated peptide synthesizer.

  • Load vials containing Fmoc-amino acids (including Fmoc-Met-OH-¹³C₅,¹⁵N), activator (e.g., HBTU/HOBt), base (e.g., DIPEA), 20% piperidine in DMF, and washing solvents (DMF, DCM) into their designated positions on the synthesizer.

2. Synthesis Program:

  • Program the synthesizer with the desired peptide sequence and synthesis parameters. A typical cycle for a 0.1 mmol scale synthesis is as follows:

    • Resin Swelling: Swell the resin in DMF for 30 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 7 minutes).

    • Washing: Wash the resin with DMF (5-7 times).

    • Amino Acid Coupling:

      • Pre-activate a solution of the Fmoc-amino acid (0.5 mmol, 5 eq.), HBTU (0.48 mmol, 4.8 eq.), and DIPEA (1.0 mmol, 10 eq.) in DMF for 2-5 minutes.

      • Deliver the activated amino acid solution to the reaction vessel.

      • Couple for 30-45 minutes. For sterically hindered amino acids or to ensure complete incorporation of the expensive labeled methionine, the coupling time can be extended to 60 minutes or a double coupling can be programmed.

    • Washing: Wash the resin with DMF (5-7 times).

3. Post-Synthesis Processing:

  • Once the automated synthesis is complete, the peptide-resin is removed from the synthesizer.

  • The cleavage, deprotection, precipitation, and purification steps are performed manually as described in the manual synthesis protocol (steps 6 and 7).

Mandatory Visualizations

Experimental Workflows

Manual_SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Met-OH-13C5,15N + Activator) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Repeat Repeat Cycles Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA + Scavengers) Repeat->Cleavage Final Amino Acid Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Lyophilized Peptide Purification->Final_Peptide

Caption: Manual Solid-Phase Peptide Synthesis Workflow.

Automated_SPPS_Workflow Setup Synthesizer Setup (Resin, Reagents, Sequence) Automated_Cycles Automated Synthesis Cycles (Deprotection, Coupling, Washing) Setup->Automated_Cycles Manual_Cleavage Manual Cleavage & Deprotection (TFA + Scavengers) Automated_Cycles->Manual_Cleavage Purification RP-HPLC Purification Manual_Cleavage->Purification Final_Peptide Lyophilized Peptide Purification->Final_Peptide

Caption: Automated Solid-Phase Peptide Synthesis Workflow.

Signaling Pathway: One-Carbon Metabolism and the S-Adenosylmethionine (SAM) Cycle

Peptides synthesized with Fmoc-Met-OH-¹³C₅,¹⁵N are instrumental in tracing the metabolic fate of methionine in various cellular processes. One-carbon metabolism is a critical network of pathways that transfer one-carbon units, essential for the synthesis of nucleotides, lipids, and for methylation reactions. The S-adenosylmethionine (SAM) cycle is a central component of this network, where methionine is converted to SAM, the universal methyl donor for numerous biological reactions.[1]

One_Carbon_Metabolism Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Hcy Homocysteine SAH->Hcy SAHH Methylation Methylation Reactions (DNA, RNA, Proteins) SAH->Methylation Hcy->Met MS, MTHFR Cys Cysteine Hcy->Cys CBS Folate_Cycle Folate Cycle Folate_Cycle->Hcy Provides Methyl Group

Caption: The S-Adenosylmethionine (SAM) Cycle in One-Carbon Metabolism.

Conclusion

The choice between manual and automated synthesis of peptides incorporating Fmoc-Met-OH-¹³C₅,¹⁵N is a multifaceted decision. Manual synthesis offers lower initial investment and greater flexibility for non-standard chemistries, making it suitable for small-scale synthesis and methods development. However, it is labor-intensive and prone to operator variability. Automated synthesis, on the other hand, provides high throughput, reproducibility, and reduced hands-on time, making it ideal for the routine synthesis of multiple peptides and for laboratories with high demand. Regardless of the method chosen, careful attention to the prevention of methionine oxidation through the use of appropriate scavengers during cleavage is paramount to obtaining a high-quality final product. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize and utilize peptides labeled with Fmoc-Met-OH-¹³C₅,¹⁵N in their research endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Prevention of Methionine Oxidation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting methionine oxidation during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is methionine oxidation and when does it occur during peptide synthesis?

Methionine, a sulfur-containing amino acid, is highly susceptible to oxidation, where the thioether side chain is converted to a sulfoxide (+16 Da mass shift) or a sulfone (+32 Da mass shift).[1] This modification can alter the peptide's structure, function, and bioactivity. While some oxidation can occur during the synthesis cycles, the primary risk is during the final cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups using strong acids like trifluoroacetic acid (TFA).[2]

Q2: How can I detect methionine oxidation in my synthetic peptide?

The most common methods for detecting methionine oxidation are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Oxidized peptides are more polar and typically elute earlier than the corresponding non-oxidized peptide.[1][3]

  • Mass Spectrometry (MS): This is a definitive method to identify oxidation by observing a mass increase of +16 Da for each oxidized methionine residue.[1]

Q3: What are scavengers and how do they prevent methionine oxidation?

Scavengers are reagents added to the cleavage cocktail to prevent unwanted side reactions. In the context of methionine oxidation, they can act in two ways:

  • Reducing Agents: Some scavengers directly reduce any methionine sulfoxide that may have formed back to methionine.

  • Carbocation Traps: During cleavage, reactive carbocations are generated from the protecting groups. These can react with the methionine side chain, leading to S-alkylation. While not oxidation, this is a common side reaction for methionine. Scavengers "trap" these carbocations, preventing them from reacting with the peptide.

Troubleshooting Guide

Problem: My mass spectrometry analysis shows a significant peak with a +16 Da mass increase, indicating methionine oxidation.

Potential Cause Recommended Solution
Inappropriate Cleavage Cocktail Use a cleavage cocktail specifically designed to minimize methionine oxidation. "Reagent K" or cocktails containing dithiothreitol (DTT) are effective. For peptides also containing cysteine, a combination of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃) in the cleavage solution can eradicate oxidation.
Oxidation During Synthesis While less common, oxidation can occur during synthesis steps. Ensure high-quality, fresh reagents and consider performing the synthesis under an inert atmosphere (e.g., nitrogen or argon).
Oxidation During Storage or Handling Store the purified peptide under an inert atmosphere and at a low temperature to minimize post-synthetic oxidation. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Cleavage Cocktail to Prevent Methionine Oxidation

This protocol utilizes a cleavage cocktail containing scavengers to minimize oxidation during the final cleavage step.

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Anisole

  • Trimethylsilyl chloride (TMSCl)

  • Dimethyl sulfide (Me₂S)

  • Triphenylphosphine (PPh₃)

  • Triisopropylsilane (TIS) (for Cys-containing peptides)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Wash the peptidyl-resin thoroughly with DCM and dry it under a vacuum.

  • Prepare the cleavage cocktail. For peptides without Cysteine, use:

    • TFA/Anisole/TMSCl/Me₂S (85:5:5:5 v/v/v/v)

    • Add 1 mg of PPh₃ per mL of the final solution.

  • For peptides with Cysteine, use:

    • TFA/Anisole/TIS/TMSCl/Me₂S (85:5:5:5:5 v/v/v/v/v)

    • Add 1 mg of PPh₃ per mL of the final solution.

  • Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Protocol 2: Post-Synthesis Reduction of Methionine Sulfoxide

If methionine oxidation has already occurred, this protocol can be used to reduce the methionine sulfoxide (Met(O)) back to methionine.

Materials:

  • Oxidized peptide

  • Ammonium iodide (NH₄I)

  • Dimethyl sulfide (DMS)

  • Acetonitrile

  • Water

Procedure:

  • Dissolve the oxidized peptide in a suitable solvent, such as a mixture of acetonitrile and water.

  • Prepare a solution of ammonium iodide and dimethyl sulfide in water. A typical concentration is a 10-fold molar excess of each reagent relative to the peptide.

  • Add the NH₄I/DMS solution to the dissolved peptide.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by HPLC and mass spectrometry. Reaction times will vary depending on the peptide sequence and the extent of oxidation.

  • Once the reduction is complete, purify the peptide using standard chromatographic techniques.

Quantitative Data Summary

The choice of cleavage cocktail significantly impacts the extent of methionine oxidation. The following table summarizes the effectiveness of different cleavage cocktails in a model peptide synthesis.

Cleavage Cocktail Composition (v/v/v)Percentage of Oxidized Peptide (%)Percentage of S-alkylated Peptide (%)
TFA/TIS/H₂O (95:2.5:2.5)1.423.9
TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + PPh₃04.0
TFA/Anisole/TIS/TMSCl/Me₂S (85:5:5:5:5) + PPh₃0Reduced S-alkylation

Data adapted from a study on a model peptide. Results may vary depending on the peptide sequence.

Visual Workflow

The following diagram illustrates the decision-making process and workflow for preventing and addressing methionine oxidation during peptide synthesis.

Methionine_Oxidation_Workflow cluster_synthesis Peptide Synthesis cluster_prevention Prevention Strategy cluster_analysis Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Start SPPS synthesis Fmoc-based Solid-Phase Peptide Synthesis start->synthesis cleavage Cleavage from Resin & Deprotection synthesis->cleavage choose_cocktail Choose Appropriate Cleavage Cocktail cleavage->choose_cocktail analysis Analyze Crude Peptide (HPLC, MS) choose_cocktail->analysis check_oxidation Methionine Oxidation Detected? analysis->check_oxidation end_product Purified Peptide check_oxidation->end_product No reduction Post-Synthesis Reduction Protocol check_oxidation->reduction Yes reduction->analysis Re-analyze

References

Technical Support Center: Optimizing Cleavage of Peptides Containing Heavy Methionine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the cleavage of peptides containing heavy methionine. Heavy methionine residues are susceptible to specific side reactions during the final cleavage and deprotection steps of solid-phase peptide synthesis (SPPS). This guide will help you mitigate these issues and ensure the integrity of your final peptide product.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of when cleaving peptides containing heavy methionine?

A1: The two most common side reactions during the trifluoroacetic acid (TFA)-based cleavage of peptides containing heavy methionine are:

  • Oxidation: The thioether side chain of methionine can be easily oxidized to form methionine sulfoxide (Met(O)), resulting in a mass increase of +16 Da.[1][2][3] This can occur under acidic conditions, and the presence of oxidizing species will exacerbate the issue.[1]

  • S-alkylation (tert-butylation): During the removal of tert-butyl (tBu) based protecting groups, the generated tBu cations can alkylate the methionine thioether, forming a sulfonium salt.[4]

Q2: Which cleavage cocktail is recommended to prevent methionine oxidation?

A2: Reagent H is a cleavage cocktail specifically designed to minimize methionine side-chain oxidation. Studies have shown that crude peptides cleaved with widely used cocktails like K, R, and B can contain 15% to 55% of the methionine sulfoxide form, whereas no methionine sulfoxide was detected in the crude peptide obtained with Reagent H.

Q3: Can I modify existing cleavage cocktails to improve results for methionine-containing peptides?

A3: Yes. The addition of specific scavengers can significantly reduce side reactions. For instance, adding 1.5% w/w ammonium iodide (NH4I) to cocktails K, R, and B has been shown to prevent methionine sulfoxide formation, although the yield of the desired peptide might be lower than with Reagent H. More recent studies have shown that the inclusion of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh3) in the cleavage cocktail can eradicate oxidation and reduce S-alkylation.

Q4: How can I reverse methionine oxidation if it has already occurred?

A4: If methionine sulfoxide has already formed, it can be reduced back to methionine. This can be achieved by treating the peptide with dithiothreitol (DTT) or N-mercaptoacetamide. Another method involves the use of a cocktail containing dimethylsulfide and ammonium iodide.

Q5: How does the duration of the cleavage reaction affect side reactions?

A5: Shorter deprotection times can significantly reduce the amount of oxidation that occurs. However, the effect on S-alkylation can be more complex. Shortening the cleavage time from 1 hour to 30 minutes has been shown to reduce the alkylated by-product. Conversely, it has been suggested that S-alkylation can be a reversible reaction in acidic media, and longer reaction times might even help minimize it.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Mass spectrometry shows a +16 Da peak, indicating methionine oxidation. Inadequate scavenger protection against oxidizing species during cleavage.Use a specialized cleavage cocktail such as Reagent H . Alternatively, add scavengers like dimethylsulfide and ammonium iodide to your existing cocktail. Ensure all solvents are degassed and use peroxide-free ether for precipitation. Cleaving under an inert nitrogen atmosphere can also be beneficial.
Mass spectrometry shows a peak corresponding to S-alkylation (tert-butylation) of methionine. Insufficient scavenging of tert-butyl cations generated during deprotection.Include effective scavengers for tBu cations in your cleavage cocktail, such as 1,2-ethanedithiol (EDT) or triisopropylsilane (TIS). A newer approach involves a cocktail of TFA/Anisole/TMSCl/Me2S containing triphenylphosphine.
Low yield of the desired peptide. Several factors could contribute, including incomplete cleavage, side reactions, or precipitation issues.Optimize the cleavage time; for many peptides, 1-2 hours is optimal. Ensure the correct cleavage cocktail is used for the specific protecting groups and resin. If significant side products are observed, purifying the crude peptide in its oxidized form and then reducing it can sometimes lead to a greater recovery of the desired peptide.
Formation of homoserine lactone at a C-terminal methionine. Alkylation of the C-terminal methionine thioether by tert-butyl cations, followed by cyclization.This side reaction can be prevented by removing all tBu-based protecting groups before the final HF cleavage step.

Cleavage Cocktail Compositions

The following table summarizes the compositions of various cleavage cocktails mentioned for cleaving peptides, including those with sensitive residues like methionine.

ReagentCompositionPrimary Use/Notes
Reagent H Trifluoroacetic acid (81%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%), water (3%), dimethylsulfide (2%), ammonium iodide (1.5% w/w)Specifically designed to prevent methionine oxidation.
Reagent K Trifluoroacetic acid (82.5%), phenol (5%), water (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%)A general cleavage reagent suitable for peptides with various sensitive residues like Cys, Met, Trp, and Tyr.
Reagent R Trifluoroacetic acid, thioanisole, 1,2-ethanedithiol (EDT), anisole (90:5:3:2)Recommended for sequences containing Trp, His, Met, Cys, and Arg(Mtr/Pmc).
Reagent B Trifluoroacetic acid, triisopropylsilane (TIS), water (95:2.5:2.5)Uses TIS in place of odorous thiols but does not prevent methionine oxidation on its own.
TMSCl/PPh3 Cocktail TFA/Anisole/TMSCl/Me2S (85:5:5:5) with 1 mg/mL PPh3 (for peptides without Cys) or TFA/Anisole/TIS/TMSCl/Me2S (85:5:5:5:5) with 1 mg/mL PPh3 (for Cys-containing peptides)A newer formulation reported to eradicate methionine oxidation and reduce S-alkylation.

Experimental Protocols

Protocol 1: Peptide Cleavage using Reagent H (without Disulfide Formation)
  • Suspend the peptide resin in Reagent H (approximately 30 mL per gram of resin).

  • Allow the mixture to stand for three hours at room temperature under an inert gas atmosphere (e.g., nitrogen or argon).

  • Filter the resin and wash it with a small volume of fresh trifluoroacetic acid.

  • Combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to cold methyl tert-butyl ether.

  • Centrifuge or filter to collect the precipitated peptide.

  • Wash the peptide with cold ether and dry under vacuum.

Protocol 2: Reversal of S-alkylation

This protocol is intended for peptides where S-alkylation has already occurred.

  • After cleavage and initial workup, dissolve the dried crude peptide in a 5% aqueous acetic acid solution.

  • Heat the solution in a water bath at 40°C for up to 24 hours.

  • Monitor the conversion of the sulfonium salt back to the free methionine-containing peptide by LC-MS.

  • Once the reaction is complete, lyophilize the peptide solution to obtain the final product.

Visual Guides

Cleavage_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis & Troubleshooting cluster_purification Purification start Start: Peptide-Resin cleavage Cleavage & Deprotection start->cleavage analysis LC-MS Analysis cleavage->analysis decision Side Reactions? analysis->decision purification Purification (HPLC) decision->purification No troubleshooting Troubleshoot: - Adjust Cocktail - Optimize Time - Post-cleavage Treatment decision->troubleshooting Yes final_product Final Peptide purification->final_product troubleshooting->cleavage Re-cleave or New Synthesis

Caption: General workflow for peptide cleavage and troubleshooting.

Side_Reactions cluster_oxidation Oxidation Pathway cluster_alkylation S-Alkylation Pathway Met Methionine Residue (on peptide) oxidizing_species Oxidizing Species (during cleavage) Met->oxidizing_species tbu_cation tert-Butyl Cations (from protecting groups) Met->tbu_cation met_o Methionine Sulfoxide (Met(O), +16 Da) oxidizing_species->met_o sulfonium Sulfonium Salt (S-tert-butylated Met) tbu_cation->sulfonium

Caption: Key side reactions involving heavy methionine during cleavage.

References

Technical Support Center: Managing Side Reactions of Labeled Methionine in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with labeled methionine during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving methionine in SPPS?

A1: The two primary side reactions involving the methionine side chain during SPPS are oxidation and S-alkylation.[1] The thioether group in methionine is susceptible to oxidation, forming methionine sulfoxide (+16 Da mass shift) or methionine sulfone (+32 Da).[1] S-alkylation, most commonly tert-butylation, occurs from the reaction of the thioether with carbocations generated during the cleavage of tert-butyl-based protecting groups.[1]

Q2: Are labeled methionine residues more prone to these side reactions?

A2: The isotopic labeling of methionine (e.g., with 13C, 14C, or deuterium) does not inherently increase its susceptibility to oxidation or S-alkylation. The chemical reactivity of the methionine side chain remains the same. However, the handling and storage of isotopically labeled amino acids may require special consideration to prevent degradation before use.

Q3: How should I store and handle labeled methionine?

A3: Proper storage and handling are crucial to maintain the integrity of labeled methionine.

  • Stable Isotopes (e.g., 13C, Deuterium): These should be stored at room temperature or refrigerated, protected from light and moisture.[2][3] For long-term storage, temperatures of -20°C to -80°C are recommended. Keep containers tightly sealed.

  • Radioactive Isotopes (e.g., 14C): Due to the potential for radiolysis and the generation of radioactive byproducts, specific safety protocols must be followed in accordance with institutional and regulatory guidelines.

Troubleshooting Guides

Issue 1: Mass spectrometry of my peptide shows a +16 Da peak, indicating oxidation.

Q: What causes methionine oxidation during SPPS?

A: Methionine oxidation can occur at various stages of SPPS, including during synthesis, cleavage, and storage of the peptide. The primary cause is exposure to oxidizing agents or conditions. While some oxidation can happen during synthesis, it is most prevalent during the acidic cleavage step.

Q: How can I prevent methionine oxidation?

A: Prevention is key. Here are several strategies:

  • Use of Scavengers in the Cleavage Cocktail: Including reducing agents and scavengers in the cleavage cocktail is the most effective method. A variety of cocktails have been developed to minimize oxidation.

  • Perform Synthesis and Cleavage Under an Inert Atmosphere: Minimizing exposure to atmospheric oxygen by working under nitrogen or argon can reduce oxidation.

  • Use of Methionine Sulfoxide (Met(O)) Building Blocks: In cases where oxidation is difficult to prevent, intentionally incorporating Fmoc-Met(O)-OH into the sequence can be a strategic choice. The resulting uniformly oxidized peptide can be easier to purify, and the methionine sulfoxide can be reduced back to methionine post-purification.

Q: Can I reverse methionine oxidation if it has already occurred?

A: Yes, methionine sulfoxide can be reduced back to methionine. A common method involves treating the peptide with a solution of ammonium iodide and dimethyl sulfide (DMS).

Issue 2: My peptide has an unexpected +56 Da mass increase, suggesting S-alkylation.

Q: What leads to S-alkylation of methionine?

A: S-alkylation, specifically tert-butylation, is caused by the reaction of the methionine thioether with tert-butyl cations. These cations are generated during the TFA-mediated cleavage of tert-butyl-based side-chain protecting groups (e.g., on Asp, Glu, Ser, Thr, Tyr) and from the resin linker. This side reaction is acid-catalyzed and occurs during the final cleavage step.

Q: How can I minimize or prevent S-alkylation?

A: The primary strategy is to efficiently trap the generated carbocations using appropriate scavengers in the cleavage cocktail.

  • Optimized Scavenger Cocktails: Using a combination of scavengers that are effective at quenching carbocations is crucial.

  • Cleavage Conditions: The duration and temperature of the cleavage reaction can influence the extent of S-alkylation. Shorter cleavage times can sometimes reduce the formation of the alkylated by-product.

Q: Is it possible to reverse S-alkylation?

A: Yes, the S-tert-butyl sulfonium salt can be reversed to the free thioether. This can be achieved by heating the peptide in a dilute acidic solution, for example, in 5% acetic acid at 40°C for 24 hours.

Data Presentation: Comparison of Cleavage Cocktails

The choice of cleavage cocktail significantly impacts the prevention of methionine side reactions. The following tables summarize the performance of various cocktails.

Table 1: Efficacy of Different Scavengers in Preventing Methionine Oxidation

Cleavage Cocktail Composition (TFA as primary solvent)Percentage of Methionine Sulfoxide (Met(O)) FormedReference
Reagent K (TFA/phenol/H₂O/thioanisole/EDT, 82.5:5:5:5:2.5)15-55%
Reagent R (TFA/thioanisole/EDT/anisole, 90:5:3:2)15-55%
Reagent B (TFA/H₂O/TIS, 95:2.5:2.5)15-55%
Reagent H (TFA/phenol/thioanisole/EDT/H₂O/DMS/NH₄I, 81:5:5:2.5:3:2:1.5)Not Detected
TFA/An/TMSCl/Me₂S/0.1% PPh₃ (85:5:5:5)Not Detected

Table 2: Impact of Cleavage Conditions on Methionine S-Alkylation

Cleavage Cocktail CompositionCleavage Time & TemperaturePercentage of S-alkylated MethionineReference
TFA/TIS/H₂O (95:2.5:2.5)1 hour at 25°C~20%
TFA/TIS/H₂O (95:2.5:2.5)0.5 hours at 25°CReduced compared to 1 hour
TFA/An/TMSCl/Me₂S/0.1% PPh₃ (85:5:5:5)1 hour at 25°C~5%

Experimental Protocols

Protocol 1: Cleavage with Reagent H to Prevent Methionine Oxidation
  • Preparation of Reagent H: In a fume hood, combine the following reagents in the specified proportions:

    • Trifluoroacetic acid (TFA): 81%

    • Phenol: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

    • Water: 3%

    • Dimethylsulfide (DMS): 2%

    • Ammonium Iodide (NH₄I): 1.5% (w/w)

    • Note: Prepare the cocktail fresh before each use.

  • Peptide Cleavage:

    • Place the dried peptide-resin in a reaction vessel.

    • Add Reagent H to the resin (approximately 10 mL per gram of resin).

    • Incubate the mixture at room temperature with occasional swirling for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation:

    • Add the TFA filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 times.

    • Dry the peptide pellet under vacuum.

Protocol 2: Post-Cleavage Reduction of Methionine Sulfoxide
  • Peptide Dissolution: Dissolve the purified peptide containing methionine sulfoxide in a suitable solvent, such as a mixture of water and acetonitrile.

  • Reagent Preparation: Prepare a solution of ammonium iodide (NH₄I) and dimethyl sulfide (DMS) in water. A 10-fold molar excess of each reagent relative to the peptide is recommended.

  • Reduction Reaction:

    • Add the NH₄I/DMS solution to the dissolved peptide.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by HPLC and mass spectrometry. The reaction is typically complete within a few hours.

  • Purification: Once the reduction is complete, purify the peptide using reversed-phase HPLC to remove the reagents and any byproducts.

Protocol 3: Reversal of S-Alkylation
  • Peptide Dissolution: Dissolve the peptide containing the S-tert-butylated methionine in 5% aqueous acetic acid.

  • Incubation: Heat the solution at 40°C for 24 hours.

  • Monitoring and Purification: Monitor the reversal of the sulfonium salt to the free thioether by HPLC and mass spectrometry. Once the reaction is complete, lyophilize or purify the peptide as needed.

Visualizations

MetOxidationReduction Met Methionine (R-S-CH3) MetO Methionine Sulfoxide (R-S(=O)-CH3) Met->MetO Oxidation (+16 Da) MetO->Met Reduction MetO2 Methionine Sulfone (R-S(=O)2-CH3) MetO->MetO2 Further Oxidation (+16 Da)

Caption: Chemical pathway of methionine oxidation and reduction.

SAlkylation cluster_cleavage TFA Cleavage Met Methionine Thioether Sulfonium S-tert-butyl Sulfonium Salt (+56 Da) Met->Sulfonium Alkylation tBuCation tert-butyl Cation tBuCation->Sulfonium Sulfonium->Met Reversal (Heat, dil. Acid) tBuProtectingGroup tBu-Protecting Groups tBuProtectingGroup->tBuCation Acid Cleavage

Caption: Mechanism of methionine S-alkylation and its reversal.

TroubleshootingWorkflow start Analyze Crude Peptide by MS mass_shift Unexpected Mass Shift? start->mass_shift plus16 Mass +16 Da? mass_shift->plus16 Yes no_issue No Met-related Issue mass_shift->no_issue No plus56 Mass +56 Da? plus16->plus56 No oxidation Methionine Oxidation plus16->oxidation Yes alkylation S-Alkylation plus56->alkylation Yes other_issue Other Side Reaction plus56->other_issue No reduce Reduce Met(O) Post-Purification oxidation->reduce optimize Optimize Cleavage Cocktail (e.g., Reagent H) oxidation->optimize reverse Reverse Alkylation alkylation->reverse alkylation->optimize

Caption: Troubleshooting workflow for methionine side reactions.

References

Technical Support Center: Optimizing Mass Spectrometry Signals for 13C,15N Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 13C,15N labeled peptides in mass spectrometry. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low signal intensity for my 13C,15N labeled peptides?

Low signal intensity is a common issue in mass spectrometry experiments with isotopically labeled peptides. The root causes can often be traced back to several key areas:

  • Sample-Related Issues:

    • Low Peptide Concentration: The amount of your labeled peptide in the sample may be below the instrument's limit of detection.

    • Sample Contamination: The presence of salts, detergents, polymers (e.g., polyethylene glycol), and keratin can suppress the ionization of your target peptides.[1]

    • Poor Peptide Solubility: Peptides can precipitate out of solution, leading to sample loss before analysis.[1]

    • Non-specific Binding: Peptides can adhere to sample tubes and pipette tips, reducing the amount of sample introduced into the mass spectrometer.[1][2]

    • Incomplete Protein Digestion: If you are analyzing peptides from a protein digest, incomplete enzymatic digestion will result in a lower yield of the target peptides.

  • Labeling-Specific Issues:

    • Incomplete Labeling: In SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments, if the cells have not fully incorporated the "heavy" 13C,15N-labeled amino acids, the resulting mix of light and heavy peptides will lead to an underestimation of the heavy signal. A labeling efficiency of at least 97% is recommended.

    • Arginine-to-Proline Conversion: Some cell lines can metabolically convert labeled arginine to labeled proline.[3] This creates additional isotopic peaks for proline-containing peptides, splitting the signal and complicating data analysis.

  • Liquid Chromatography (LC) and Mass Spectrometry (MS) Issues:

    • Suboptimal LC Conditions: Poor chromatographic separation can lead to co-elution with contaminants that cause ion suppression.

    • Inefficient Ionization: The settings of your electrospray ionization (ESI) source, such as spray voltage, gas flow, and temperature, may not be optimal for your peptides.

    • Incorrect Mass Spectrometer Settings: Parameters like collision energy, scan time, and resolution can significantly impact signal intensity.

Q2: How can I improve the ionization efficiency of my labeled peptides?

Enhancing ionization is crucial for boosting signal intensity. Here are several strategies:

  • Optimize Mobile Phase Composition: The choice of solvents and additives in your LC mobile phase can greatly influence ionization. Acidic additives like formic acid (typically 0.1%) are commonly used to promote protonation and improve signal in positive ion mode.

  • Derivatization: Chemical derivatization can significantly enhance the ionization efficiency of peptides. This involves adding a chemical tag that introduces a permanent positive charge and increases the hydrophobicity of the peptide. For instance, derivatization has been shown to increase ionization efficiency by an average of 10-fold, with some peptides showing up to a 500-fold increase.

  • Nano-Electrospray Ionization (nESI): Using lower flow rates, as in nESI, can improve desolvation and ionization efficiency, leading to a more stable and intense signal.

Q3: What can I do to troubleshoot arginine-to-proline conversion in my SILAC experiment?

Arginine-to-proline conversion can lead to inaccurate quantification. Here are some effective troubleshooting steps:

  • Supplement with Proline: Adding unlabeled L-proline (e.g., 200 mg/L) to the SILAC medium can suppress the metabolic conversion of labeled arginine to proline.

  • Use a Different Labeled Amino Acid: If proline conversion is a persistent issue with your cell line, consider using a different labeled amino acid that is not metabolically linked to proline.

  • Genetic Engineering: In some model organisms like yeast, deleting the genes responsible for arginine catabolism can eliminate the conversion problem.

  • Computational Correction: Several software tools can computationally correct for the isotopic shifts caused by arginine-to-proline conversion during data analysis.

Q4: How do I ensure complete labeling in my SILAC experiment?

Incomplete labeling is a major source of error in SILAC. To ensure complete incorporation of the heavy amino acids:

  • Sufficient Cell Doublings: Allow cells to grow for at least five to six doublings in the SILAC medium to ensure near-complete incorporation of the labeled amino acids.

  • Pilot Study: Before your main experiment, perform a small-scale pilot study. Harvest a small number of "heavy" labeled cells, digest the proteins, and analyze the peptides by mass spectrometry to confirm that the incorporation efficiency is greater than 97%.

  • Use Dialyzed Serum: Use dialyzed fetal bovine serum (FBS) in your culture medium to minimize the presence of unlabeled amino acids.

Troubleshooting Guides

Guide 1: Low Signal Intensity of 13C,15N Labeled Peptides

This guide provides a systematic approach to diagnosing and resolving low signal intensity issues.

Troubleshooting Decision Tree:

Troubleshooting_Low_Signal start Low Signal Intensity Detected check_sample Step 1: Verify Sample Integrity & Concentration start->check_sample check_lc Step 2: Evaluate LC Performance check_sample->check_lc Sample OK solution_concentration Solution: Concentrate Sample / Increase Starting Material check_sample->solution_concentration Low Concentration solution_cleanup Solution: Perform Sample Cleanup (Desalting/Enrichment) check_sample->solution_cleanup Contamination Suspected check_ms Step 3: Optimize MS Parameters check_lc->check_ms LC OK solution_lc_gradient Solution: Optimize LC Gradient & Mobile Phase check_lc->solution_lc_gradient Poor Peak Shape solution_column Solution: Check/Replace LC Column check_lc->solution_column High Backpressure / Poor Separation check_labeling Step 4: Assess Labeling Efficiency (SILAC) check_ms->check_labeling MS OK solution_source Solution: Tune Ion Source Parameters check_ms->solution_source Unstable Spray solution_ms_settings Solution: Optimize Collision Energy, Scan Time, etc. check_ms->solution_ms_settings Suboptimal Fragmentation solution_labeling_time Solution: Increase Cell Doublings for Labeling check_labeling->solution_labeling_time Incomplete Labeling solution_proline Solution: Supplement Medium with Proline check_labeling->solution_proline Arg-to-Pro Conversion

Caption: A decision tree for troubleshooting low signal intensity.

Guide 2: Addressing Inaccurate Quantification Ratios in SILAC

This guide focuses on resolving issues that lead to skewed heavy-to-light ratios in SILAC experiments.

Logical Relationship Diagram for Inaccurate Ratios:

Inaccurate_Ratios issue Inaccurate H/L Ratios cause1 Incomplete Labeling issue->cause1 cause2 Arginine-to-Proline Conversion issue->cause2 cause3 Mixing Errors issue->cause3 cause4 Co-eluting Interferences issue->cause4 solution1a Increase Cell Doublings cause1->solution1a solution1b Verify Incorporation with Pilot Study cause1->solution1b solution2a Supplement Medium with Proline cause2->solution2a solution2b Use Computational Correction cause2->solution2b solution3 Accurate Protein Quantification Before Mixing cause3->solution3 solution4 Improve Chromatographic Resolution cause4->solution4

Caption: Causes and solutions for inaccurate SILAC ratios.

Data Presentation

The following tables summarize quantitative data on the impact of different experimental parameters on peptide signal intensity in mass spectrometry.

Table 1: Effect of Derivatization on Peptide Ionization Efficiency

Peptide SequenceDerivatization ReagentFold Increase in Signal IntensityReference
General PeptidesQuaternary ammonium tag~10-fold
ADRDQYELLCLDNTRKPVDEYKQuaternary ammonium tag500-fold
Peptides < 500 DaQuaternary ammonium tagGreatest increase observed

Table 2: Impact of Sample Cleanup on Peptide Identification

Sample PreparationNumber of Peptides DetectedSequence Coverage (%)Reference
Without Desalting926
With Desalting & Concentration1765

Table 3: Comparison of Automated vs. Manual Peptide Desalting Reproducibility

Desalting MethodMedian Coefficient of Variation (CV) for Peptide Intensity
Manual Desalting12.6%
Automated Desalting (DesaltingDisk)9.3%

Data from a study comparing manual and automated desalting of tryptic HEK-293 cell peptide mixtures.

Experimental Protocols

Protocol 1: On-Bead Tryptic Digestion

This protocol is suitable for digesting proteins that have been immunoprecipitated on beads.

  • Washing:

    • Wash the beads three times with 1 mL of 50 mM ammonium bicarbonate.

  • Reduction and Alkylation:

    • Resuspend the beads in 100 µL of 10 mM DTT in 50 mM ammonium bicarbonate.

    • Incubate at 56°C for 30 minutes.

    • Cool to room temperature and add 100 µL of 55 mM iodoacetamide in 50 mM ammonium bicarbonate.

    • Incubate for 20 minutes in the dark at room temperature.

  • Digestion:

    • Add sequencing-grade modified trypsin to a final enzyme-to-protein ratio of 1:50 to 1:100.

    • Incubate overnight at 37°C with shaking.

  • Peptide Collection:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • To further extract remaining peptides, add 100 µL of 10% formic acid to the beads, incubate for 15 minutes, centrifuge, and combine this supernatant with the first one.

  • Acidification:

    • Acidify the pooled supernatant with formic acid to a final concentration of 0.1-1% to stop the digestion.

Protocol 2: Peptide Desalting using C18 Spin Columns

This protocol describes the cleanup of peptide samples to remove salts and other contaminants that can interfere with mass spectrometry analysis.

  • Column Activation and Equilibration:

    • Add 200 µL of wetting solution (e.g., 50% acetonitrile/0.1% formic acid) to the C18 spin column.

    • Centrifuge at 1,500 x g for 1 minute and discard the flow-through.

    • Add 200 µL of equilibration solution (e.g., 0.1% formic acid in water) to the column.

    • Centrifuge at 1,500 x g for 1 minute and discard the flow-through. Repeat this step.

  • Sample Loading:

    • Acidify your peptide sample with formic acid to a final concentration of 0.1-1%.

    • Load the sample onto the column and centrifuge at a low speed (e.g., 100-200 x g) for 2-3 minutes to allow the sample to slowly pass through the resin.

  • Washing:

    • Add 200 µL of equilibration solution to the column.

    • Centrifuge at 1,500 x g for 1 minute and discard the flow-through. Repeat this wash step two more times.

  • Elution:

    • Place the spin column in a clean collection tube.

    • Add 50-100 µL of elution buffer (e.g., 50% acetonitrile/0.1% formic acid) to the column.

    • Centrifuge at 1,500 x g for 1 minute to collect the desalted peptides.

  • Drying:

    • Dry the eluted peptides in a vacuum centrifuge. The dried peptides can be stored at -20°C or -80°C until analysis.

Visualizations

SILAC Experimental Workflow

SILAC_Workflow cluster_labeling Cell Labeling cluster_processing Sample Processing cluster_analysis Data Analysis light_culture Culture 1: 'Light' Amino Acids (e.g., 12C, 14N Arg/Lys) mix Mix Cell Populations 1:1 light_culture->mix heavy_culture Culture 2: 'Heavy' Amino Acids (e.g., 13C, 15N Arg/Lys) heavy_culture->mix lyse Cell Lysis & Protein Extraction mix->lyse digest Protein Digestion (e.g., Trypsin) lyse->digest cleanup Peptide Cleanup (e.g., Desalting) digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms quant Quantification (Heavy/Light Ratio) lcms->quant

Caption: A general workflow for a SILAC experiment.

Biochemical Pathway of Arginine to Proline Conversion

Arginine_Proline_Conversion arginine Arginine ornithine Ornithine arginine->ornithine urea arginine->ornithine Arginase glutamate_semialdehyde Glutamate-γ-semialdehyde ornithine->glutamate_semialdehyde ornithine->glutamate_semialdehyde OAT p5c Pyrroline-5-carboxylate (P5C) glutamate_semialdehyde->p5c glutamate_semialdehyde->p5c Spontaneous proline Proline p5c->proline p5c->proline P5CR arginase Arginase oat Ornithine Aminotransferase (OAT) spontaneous Spontaneous Cyclization p5cr P5C Reductase

Caption: The metabolic pathway from arginine to proline.

References

Technical Support Center: Enhancing Resolution in NMR Spectra of 13C,15N Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in obtaining high-resolution NMR spectra of 13C,15N labeled proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that limit resolution in the NMR spectra of proteins?

A1: The primary factors limiting resolution in protein NMR spectra are the size of the protein and its dynamics. For larger proteins (typically >25 kDa), the slow molecular tumbling in solution leads to rapid decay of the NMR signal (short transverse relaxation time, T₂), which results in broad spectral lines.[1][2][3] This line broadening causes significant overlap of signals, making the spectra difficult to interpret.[3][4] Protein aggregation, conformational heterogeneity, and intermediate exchange dynamics can also lead to significant line broadening and poor resolution.

Q2: What is TROSY, and how does it improve spectral resolution for large proteins?

A2: Transverse Relaxation-Optimized Spectroscopy (TROSY) is an NMR experiment designed to enhance spectral resolution and sensitivity for large biomolecules. It works by minimizing transverse relaxation rates by taking advantage of the interference between two major relaxation mechanisms: dipole-dipole (DD) coupling and chemical shift anisotropy (CSA). In a standard HSQC spectrum, each peak is a multiplet, and the different components of the multiplet have different line widths due to these relaxation mechanisms. The TROSY experiment specifically selects the narrowest component of the multiplet, resulting in a spectrum with significantly sharper peaks and improved sensitivity. This technique has been instrumental in extending the size limit of proteins that can be studied by solution NMR to over 100 kDa and even up to 1 MDa in some cases.

Q3: When should I consider using deuteration for my protein sample?

A3: Deuteration, the process of replacing non-exchangeable protons with deuterium (²H), is a powerful strategy for improving NMR data quality, especially for proteins larger than ~25 kDa. For these larger proteins, NMR spectra often suffer from broad signals due to increased relaxation rates caused by ¹H-¹H dipolar coupling. By expressing the protein in deuterated media, these dipolar interactions are significantly reduced, which in turn increases relaxation times and enhances the signal-to-noise ratio of the remaining ¹H/¹⁵N resonances. Deuteration is highly recommended when you experience severe signal broadening and poor spectral resolution that cannot be overcome by other methods.

Troubleshooting Guides

Issue 1: My 2D ¹H-¹⁵N HSQC spectrum shows broad, overlapping peaks.

This is a common issue, particularly for larger proteins or samples with suboptimal conditions. Here’s a step-by-step guide to troubleshoot and improve resolution.

Step 1: Optimize Sample Conditions

Proper sample preparation is crucial for high-resolution NMR spectra.

  • Protein Purity and Stability: Ensure your protein is highly pure and properly folded. Aggregation is a major cause of line broadening. The sample should be stable for the duration of the NMR experiment, which can last for hours or even days.

  • Concentration: The protein concentration should be optimized. While higher concentrations generally yield better signal-to-noise, they can also promote aggregation. Typical concentrations for proteins are in the range of 0.1 to 3 mM.

  • Buffer Conditions: Optimize the buffer pH, ionic strength, and temperature to maximize protein stability and solubility.

Step 2: Implement Advanced Experimental Techniques

If optimizing sample conditions is insufficient, consider using specialized NMR experiments.

  • TROSY-based Experiments: For proteins larger than ~25 kDa, implementing TROSY-based pulse sequences is often necessary. This technique can lead to dramatic improvements in both resolution and sensitivity.

  • Deuteration: If line broadening is severe, expressing your protein in a deuterated medium can significantly reduce ¹H-¹H dipolar relaxation, a major source of line broadening in larger proteins.

Step 3: Advanced Data Acquisition and Processing

  • Non-Uniform Sampling (NUS): NUS is an acquisition method that skips a fraction of the data points in the indirect dimension(s) of a multidimensional NMR experiment. This allows for longer acquisition times in the indirect dimension without increasing the total experiment time, leading to higher resolution. The missing data points are then reconstructed using various algorithms.

  • Data Processing Techniques: Utilize resolution enhancement functions during data processing, such as Lorentzian-to-Gaussian transformation or sine-bell window functions. More advanced methods like linear prediction and filter diagonalization can also be employed to improve resolution.

Issue 2: I am studying a very large protein complex (>100 kDa) and even with TROSY, the resolution is poor.

For very large systems, a combination of advanced techniques is often required.

Step 1: Isotopic Labeling Strategies

  • Perdeuteration with Selective Protonation: For very large proteins, uniform deuteration with selective protonation of specific methyl groups (isoleucine, leucine, valine, alanine, methionine) can provide crucial structural and dynamic information from the core of the protein. Methyl-TROSY experiments are particularly powerful for studying supramolecular systems up to 1 MDa.

  • Segmental Isotope Labeling: If you are interested in a specific domain of a large protein, segmental labeling can be used to isotopically label only that portion of the protein, simplifying the spectrum and reducing overlap.

Step 2: Paramagnetic Relaxation Enhancement (PRE)

PRE utilizes a paramagnetic center, which can be an intrinsic part of the protein or an externally added tag, to induce line broadening on nearby nuclei. This effect provides long-range distance information (up to ~35 Å) which is often difficult to obtain from traditional NOE measurements. While it causes localized line broadening, it can help to resolve ambiguity in crowded spectra by identifying spatially close residues.

Experimental Protocols & Data

Protocol 1: Basic ¹H-¹⁵N TROSY-HSQC Experiment

This protocol outlines the key steps for setting up a TROSY-HSQC experiment.

  • Sample Preparation: Prepare a sample of your ¹⁵N-labeled protein in a suitable buffer. For optimal TROSY effect, high magnetic fields are preferable.

  • Spectrometer Setup: Tune and match the probe for ¹H and ¹⁵N frequencies.

  • Pulse Sequence: Select a TROSY-HSQC pulse sequence (e.g., hsqctrosyf3gpsi on Bruker spectrometers).

  • Acquisition Parameters:

    • Set the spectral widths for both ¹H and ¹⁵N dimensions to cover all expected resonances.

    • Set the carrier frequencies to the center of the amide proton region (~8.3 ppm for ¹H) and the amide nitrogen region (~118 ppm for ¹⁵N).

    • The number of increments in the indirect dimension will determine the resolution. For high resolution, a larger number of increments is required. This is where NUS can be beneficial to reduce experiment time.

Data Presentation: Comparison of Conventional vs. TROSY HNCA for a 23 kDa Protein

The following table summarizes the predicted reduction in transverse relaxation rates when using a TROSY-based HNCA experiment compared to a conventional HNCA experiment for a 23 kDa protein at a 750 MHz spectrometer.

NucleusRelaxation Rate Reduction (TROSY vs. Conventional)
¹⁵N2.9-fold
¹Hᴺ1.5-fold

This data illustrates the significant reduction in relaxation rates, leading to sharper lines and improved resolution in the TROSY experiment.

Visualizations

Workflow for Troubleshooting Poor Resolution in Protein NMR

Troubleshooting_Workflow cluster_start Start cluster_sample Sample Optimization cluster_acquisition Acquisition Strategy cluster_processing Data Processing cluster_end Outcome start Poor Spectral Resolution check_purity Check Purity & Aggregation start->check_purity optimize_buffer Optimize Buffer (pH, Salt, Temp) check_purity->optimize_buffer If pure use_trosy Use TROSY-based Experiments optimize_buffer->use_trosy If still poor use_deuteration Implement Deuteration use_trosy->use_deuteration For large proteins (>25 kDa) use_nus Apply Non-Uniform Sampling (NUS) use_deuteration->use_nus To further improve resolution apply_wf Apply Window Functions use_nus->apply_wf use_lp Use Linear Prediction apply_wf->use_lp end_node High-Resolution Spectrum use_lp->end_node

Caption: A logical workflow for troubleshooting and enhancing resolution in protein NMR spectra.

Conceptual Diagram of TROSY

TROSY_Concept cluster_mechanisms Relaxation Mechanisms cluster_hsqc Standard HSQC cluster_trosy TROSY dd Dipole-Dipole (DD) Coupling multiplet Broad Multiplet Peak dd->multiplet interference Constructive Interference dd->interference csa Chemical Shift Anisotropy (CSA) csa->multiplet csa->interference sharp_peak Sharp TROSY Peak interference->sharp_peak

Caption: Conceptual overview of how TROSY utilizes interference between relaxation mechanisms to produce a sharp peak.

References

Technical Support Center: Quantitative Proteomics Using Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quantitative proteomics using labeled standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical sources of variability in quantitative proteomics experiments using labeled standards?

A1: Variability in quantitative proteomics can be introduced at multiple stages of the experimental workflow. Key sources include sample preparation, liquid chromatography-mass spectrometry (LC-MS) system function, and downstream data analysis.[1][2] During sample preparation, protein extraction, digestion, and labeling are major contributors to variability.[1][3] Instrument performance can drift over time, affecting retention times and mass accuracy.[3] Finally, the choice of algorithms for peptide identification, methods for quantification, and strategies for handling missing values can significantly impact the results.

Q2: How can I minimize keratin contamination in my samples?

A2: Keratin contamination is a frequent issue originating from skin, hair, dust, and non-latex gloves. To minimize it, it is crucial to maintain a clean workspace. All sample preparation steps should ideally be performed in a laminar flow hood. Surfaces and pipettes should be wiped down with water and ethanol/methanol. Always wear nitrile gloves and a clean lab coat. Use pre-cast gels and high-purity reagents to reduce environmental contaminants. It is also advisable to keep all tubes and reagent containers covered as much as possible to limit exposure to air.

Q3: What is the importance of a "Mixing QC" sample in TMT experiments?

A3: A "Mixing QC" sample is a quality control measure used in Tandem Mass Tag (TMT) experiments to assess labeling efficiency before committing the entire sample to analysis. It involves taking a small aliquot from each individually labeled sample, combining them, and analyzing this mixture by LC-MS/MS. This allows for the early detection of incomplete or failed labeling reactions in any of the channels, saving valuable time, resources, and irreplaceable samples.

Q4: What is arginine-to-proline conversion in SILAC, and how does it affect quantification?

A4: In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), some cell lines can metabolically convert heavy labeled arginine to heavy labeled proline. This conversion can lead to inaccurate protein quantification because the mass spectrometry signal for proline-containing peptides gets split into multiple peaks, complicating data analysis. This is a significant issue as it can affect a substantial portion of the proteome. Using cell lines deficient in this metabolic pathway or employing a label-swap experimental design can help mitigate this issue.

Troubleshooting Guides

Issue 1: Incomplete Label Incorporation in SILAC Experiments

Symptom: Mass spectrometry data reveals a low percentage of heavy-labeled peptides, leading to inaccurate protein quantification. The expected mass shift between light and heavy peptides is not consistently observed across the dataset.

Possible Causes & Solutions:

CauseRecommended Solution & Protocol
Insufficient Cell Doublings Solution: Ensure cells have undergone at least 5-6 doublings in the SILAC medium to achieve >99% incorporation of the heavy amino acids. Protocol for Verifying Incorporation: 1. Culture a small batch of cells in the "heavy" SILAC medium for the intended duration. 2. Harvest the cells and extract total protein. 3. Digest the proteins into peptides using trypsin. 4. Analyze the peptide mixture using LC-MS/MS to confirm >97% incorporation before starting the main experiment.
Amino Acid Conversion Solution: Some cell lines convert arginine to proline, which can interfere with accurate quantification. Check for this conversion and consider using a cell line deficient in this pathway or use both labeled arginine and lysine. A label-swap experimental design can also help correct for this.
Mycoplasma Contamination Solution: Test cell cultures for mycoplasma contamination, as it can significantly affect amino acid metabolism and, consequently, label incorporation.
Issue 2: Poor Labeling Efficiency in TMT/iTRAQ Experiments

Symptom: Low reporter ion intensities and a high number of missing values are observed in the quantitative data across different TMT or iTRAQ channels.

Possible Causes & Solutions:

CauseRecommended Solution & Protocol
Incorrect Sample pH Solution: The pH of the peptide solution is critical for efficient labeling. Ensure the pH is between 8.0 and 8.5 before adding the TMT/iTRAQ reagent. Acidic conditions can drastically reduce labeling efficiency. Protocol for pH Adjustment: 1. Before adding the labeling reagent, measure the pH of the peptide solution resuspended in the labeling buffer (e.g., HEPES or TEAB). 2. If the pH is below 7.5, add a small volume of a higher concentration buffer to adjust it to the optimal range of 8.0-8.5. 3. Re-check the pH before proceeding with labeling.
Suboptimal Reagent-to-Peptide Ratio Solution: An incorrect ratio of labeling reagent to peptide amount can lead to incomplete labeling. It is crucial to accurately determine the peptide concentration before labeling. Protocol for Optimizing Ratio: 1. Perform an accurate peptide quantification assay (e.g., BCA) after digestion and desalting. 2. Follow the manufacturer's recommendations for the amount of labeling reagent to use for the quantified amount of peptides. For TMT, a 1:1 (reagent:peptide, w/w) ratio has been shown to be effective under optimized concentration conditions.
Degraded Labeling Reagent Solution: TMT and iTRAQ reagents are sensitive to moisture and can lose their reactivity over time. Protocol for Reagent Handling: 1. Always bring the reagent vials to room temperature before opening to prevent condensation. 2. Reconstitute the reagent in anhydrous acetonitrile immediately before use. 3. Do not store and reuse reconstituted reagents.
Issue 3: Incomplete Protein Digestion

Symptom: A high number of missed cleavages are identified in the data, and protein sequence coverage is low. This can lead to biased protein quantification.

Possible Causes & Solutions:

CauseRecommended Solution & Protocol
Inefficient Trypsin Activity Solution: The activity of trypsin can be affected by the digestion buffer conditions and the quality of the enzyme itself. Protocol for Optimal Digestion: 1. Ensure the protein sample is adequately denatured, reduced, and alkylated before adding trypsin. 2. Use a high-quality, sequencing-grade trypsin and store it correctly. 3. Perform the digestion at an optimal temperature (typically 37°C) for a sufficient duration (e.g., 12-16 hours). 4. Maintain the pH of the digestion buffer around 8.0.
Presence of Interfering Substances Solution: Contaminants such as detergents (e.g., SDS) or salts can inhibit trypsin activity. Protocol for Sample Cleanup: 1. Before digestion, perform a cleanup step to remove interfering substances. This can be achieved through methods like acetone precipitation or using specialized cleanup columns.

Experimental Protocols & Workflows

SILAC Experimental Workflow

The SILAC workflow involves metabolic labeling of proteins in living cells.

SILAC_Workflow cluster_0 Cell Culture & Labeling cluster_1 Experimental Treatment cluster_2 Sample Preparation cluster_3 Analysis A1 Light Culture (Normal Amino Acids) A3 >5 Cell Doublings A1->A3 B1 Control Treatment A1->B1 A2 Heavy Culture (Isotope-labeled Arg/Lys) A2->A3 B2 Experimental Treatment A2->B2 C1 Combine Cell Populations (1:1 Ratio) B1->C1 B2->C1 C2 Cell Lysis & Protein Extraction C1->C2 C3 Protein Digestion (Trypsin) C2->C3 D1 LC-MS/MS Analysis C3->D1 D2 Data Analysis (Peptide ID & Quantification) D1->D2

Caption: A typical experimental workflow for quantitative proteomics using SILAC.

TMT/iTRAQ Experimental Workflow

This workflow outlines the key steps for chemical labeling of peptides with isobaric tags.

TMT_iTRAQ_Workflow cluster_0 Sample Preparation cluster_1 Isobaric Labeling cluster_2 Pooling & Analysis A1 Protein Extraction (Sample 1, 2, ...n) A2 Reduction & Alkylation A1->A2 A3 Protein Digestion (Trypsin) A2->A3 A4 Peptide Quantification A3->A4 B1 Label Peptides with unique TMT/iTRAQ Reagent A4->B1 C1 Combine Labeled Samples (1:1:...:1 Ratio) B1->C1 C2 Optional: Peptide Fractionation C1->C2 C3 LC-MS/MS Analysis C2->C3 C4 Data Analysis (Reporter Ion Quantification) C3->C4

Caption: The general workflow for TMT and iTRAQ-based quantitative proteomics.

Troubleshooting Logic: Incomplete Labeling

This diagram illustrates a decision-making process for troubleshooting incomplete labeling issues.

Troubleshooting_Labeling Start Incomplete Labeling Observed Check_Method Labeling Method? Start->Check_Method SILAC_Check Check SILAC Parameters Check_Method->SILAC_Check SILAC TMT_Check Check TMT/iTRAQ Parameters Check_Method->TMT_Check TMT/iTRAQ Doublings Sufficient Cell Doublings (>5)? SILAC_Check->Doublings pH_Check Sample pH Optimal (8.0-8.5)? TMT_Check->pH_Check Increase_Doublings Increase Culture Time & Re-check Incorporation Doublings->Increase_Doublings No Ratio_Check Reagent:Peptide Ratio Correct? pH_Check->Ratio_Check Yes Adjust_pH Adjust pH with Concentrated Buffer pH_Check->Adjust_pH No Reagent_Check Reagent Freshly Reconstituted? Ratio_Check->Reagent_Check Yes Requantify_Peptides Re-quantify Peptides & Adjust Reagent Amount Ratio_Check->Requantify_Peptides No Use_New_Reagent Use Fresh Vial of Labeling Reagent Reagent_Check->Use_New_Reagent No

Caption: A decision tree for troubleshooting common causes of incomplete labeling.

References

Validation & Comparative

A Comparative Guide to Fmoc-Met-OH-13C5,15N and d3-Methionine for Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realms of proteomics, structural biology, and metabolic research, stable isotope labeling is an indispensable tool for the precise quantification and in-depth characterization of proteins and their metabolic pathways. Among the array of labeled amino acids, methionine isotopes are of particular interest due to methionine's role as an essential amino acid and its involvement in crucial biological processes, including protein synthesis initiation and methylation. This guide provides an objective comparison between two commonly used labeled methionine isotopes: Fmoc-Met-OH-13C5,15N and deuterium-labeled methionine (d3-methionine). This comparison is supported by experimental principles and data to aid researchers in selecting the optimal reagent for their specific application.

Executive Summary

This compound, a heavyweight in isotopic labeling, offers superior performance in quantitative mass spectrometry due to its metabolic and chromatographic stability. In contrast, d3-methionine, while a more economical option, can introduce variability in liquid chromatography-mass spectrometry (LC-MS) analyses due to the deuterium isotope effect, potentially compromising quantitative accuracy. For nuclear magnetic resonance (NMR) spectroscopy, the dual 13C and 15N labeling of this compound is essential for advanced structural and dynamic studies, offering greater spectral dispersion and enabling a wider range of experiments compared to deuterium labeling.

Quantitative Data Presentation

The following tables summarize the key specifications and performance characteristics of this compound and d3-methionine.

Table 1: Product Specifications

FeatureThis compoundL-Methionine-d3 (methyl-d3)
CAS Number 1217437-64-3[1]13010-53-2[2]
Molecular Formula ¹³C₅C₁₅H₂₁¹⁵NO₄SC₅H₈D₃NO₂S
Molecular Weight 377.41 g/mol [1]152.23 g/mol [2]
Isotopic Purity ≥98 atom % ¹³C, ≥98 atom % ¹⁵N[1]≥98 atom % D
Mass Shift +6 Da+3 Da
Functional Group Fmoc protected amineFree amine
Primary Application Peptide synthesis, SILAC, NMRMetabolic labeling, SILAC

Table 2: Performance Comparison in Key Applications

ApplicationParameterThis compoundd3-MethionineRationale & Supporting Data
Quantitative Proteomics (LC-MS) Chromatographic Co-elution ExcellentPotential for partial separationDeuterated compounds can elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This chromatographic shift can lead to differential ion suppression in the mass spectrometer, affecting quantitative accuracy. ¹³C and ¹⁵N isotopes do not typically cause such shifts.
Quantitative Accuracy HighVariableCo-elution of the labeled standard with the endogenous analyte is critical for accurate quantification. Any separation can lead to the analyte and standard experiencing different matrix effects, resulting in inaccurate measurements.
Mass Resolution Larger mass shift (6 Da) provides better separation from unlabeled peptide signals.Smaller mass shift (3 Da) may have some overlap with the isotopic envelope of the unlabeled peptide.A larger mass difference simplifies data analysis and reduces the chance of isotopic interference.
NMR Spectroscopy Structural & Dynamic Studies Essential for advanced multi-dimensional NMR (e.g., HSQC, HNCA).Limited utility for detailed structural elucidation.¹³C and ¹⁵N are NMR-active nuclei with a spin of 1/2, which is fundamental for heteronuclear NMR experiments to determine protein structure and dynamics. Deuterium is primarily used to simplify spectra of large proteins by reducing the number of proton signals.
Spectral Complexity Dual labeling allows for more complex and informative spectra.Simplifies proton spectra but provides less structural information.The ¹H-¹⁵N HSQC spectrum is a "fingerprint" of a protein, and ¹³C labeling provides crucial information about the carbon backbone and side chains.
Metabolic Labeling Metabolic Stability High. ¹³C and ¹⁵N are stably incorporated into the amino acid backbone.High. The C-D bond is generally stable in biological systems.Both types of isotopes are considered stable and are not expected to exchange or be lost during metabolic processes.

Key Experiments and Methodologies

The primary application for these labeled methionines in quantitative proteomics is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Experimental Protocol: SILAC for Quantitative Proteomics

This protocol outlines a typical SILAC experiment to compare protein expression between two cell populations.

1. Cell Culture and Labeling:

  • Culture two populations of cells. One in "light" medium containing natural L-methionine, and the other in "heavy" medium where L-methionine is replaced with the isotopically labeled version (either ¹³C₅,¹⁵N-L-methionine or d3-L-methionine). The Fmoc protecting group on this compound must be removed before it can be used in cell culture media.

  • Ensure complete incorporation of the heavy amino acid by growing the cells for at least five to six doublings in the heavy medium.

  • Verify labeling efficiency (typically >97%) by mass spectrometry analysis of a small protein lysate sample.

2. Experimental Treatment:

  • Apply the experimental treatment (e.g., drug treatment, growth factor stimulation) to one cell population while the other serves as a control.

3. Sample Preparation:

  • Harvest and lyse the cells from both populations.

  • Combine equal amounts of protein from the light and heavy cell lysates.

  • Perform protein digestion, typically with trypsin, to generate peptides.

4. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic label.

  • The ratio of the signal intensities of the heavy and light peptide pairs corresponds to the relative abundance of the protein in the two cell populations.

5. Data Analysis:

  • Use specialized software to identify the peptides and quantify the heavy-to-light ratios for thousands of proteins.

Visualizations

Methionine Biosynthesis and Metabolism

Methionine is an essential amino acid in mammals, meaning it must be obtained from the diet. In microorganisms and plants, it is synthesized from aspartic acid. The following diagram illustrates the key steps in methionine biosynthesis.

Methionine_Biosynthesis Aspartate Aspartate Aspartyl_phosphate Aspartyl_phosphate Aspartate->Aspartyl_phosphate Aspartokinase Aspartate_semialdehyde Aspartate_semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde Aspartate-semialdehyde dehydrogenase Homoserine Homoserine Aspartate_semialdehyde->Homoserine Homoserine dehydrogenase O_Succinylhomoserine O_Succinylhomoserine Homoserine->O_Succinylhomoserine Homoserine O-transsuccinylase Threonine Threonine Homoserine->Threonine Homoserine kinase, Threonine synthase Cystathionine Cystathionine O_Succinylhomoserine->Cystathionine Cystathionine γ-synthase Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase Methionine Methionine Homocysteine->Methionine Methionine synthase Cysteine Cysteine Cysteine->Cystathionine

Caption: Simplified pathway of methionine biosynthesis from aspartate.

Once synthesized or obtained from the diet, methionine plays a central role in several metabolic pathways, most notably the methionine cycle, which is crucial for cellular methylation reactions.

Methionine_Metabolism Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM Methionine adenosyltransferase Protein_Synthesis Protein_Synthesis Methionine->Protein_Synthesis SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine SAH hydrolase Homocysteine->Methionine Methionine synthase Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase Glutathione Glutathione Cysteine->Glutathione

Caption: Overview of the methionine cycle and its connection to other metabolic pathways.

Experimental Workflow: SILAC

The following diagram illustrates the general workflow for a quantitative proteomics experiment using SILAC.

SILAC_Workflow cluster_labeling Cell Labeling cluster_experiment Experiment & Lysis cluster_analysis Sample Analysis Light Medium\n(Natural Met) Light Medium (Natural Met) Control Cells Control Cells Light Medium\n(Natural Met)->Control Cells Heavy Medium\n(Labeled Met) Heavy Medium (Labeled Met) Treated Cells Treated Cells Heavy Medium\n(Labeled Met)->Treated Cells Cell Lysis Cell Lysis Control Cells->Cell Lysis Treated Cells->Cell Lysis Mix Lysates (1:1) Mix Lysates (1:1) Cell Lysis->Mix Lysates (1:1) Protein Digestion Protein Digestion Mix Lysates (1:1)->Protein Digestion LC-MS/MS LC-MS/MS Protein Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: A typical experimental workflow for SILAC-based quantitative proteomics.

Conclusion

The choice between this compound and d3-methionine is highly dependent on the intended application and the required level of quantitative accuracy. For researchers conducting quantitative proteomics studies using LC-MS, this compound (after deprotection) is the superior choice due to its stable chromatographic behavior, which minimizes the risk of isotope effects that can compromise data quality. The larger mass shift also provides a clearer signal for quantification. For scientists engaged in structural biology, the dual ¹³C and ¹⁵N labels are indispensable for advanced NMR experiments, providing a wealth of structural and dynamic information that is not accessible with deuterium labeling alone. While d3-methionine may be a more cost-effective option for certain metabolic labeling studies where high quantitative precision is not the primary objective, its potential for chromatographic separation from the unlabeled analyte makes it a less reliable choice for rigorous quantitative comparisons. Therefore, for applications demanding the highest accuracy and reliability, this compound is the recommended reagent.

References

A Researcher's Guide to Isotopic Purity Assessment of Commercial Fmoc-L-Methionine-(¹³C₅, ¹⁵N)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in proteomics, metabolomics, and drug development, the isotopic purity of stable isotope-labeled compounds is critical for the accuracy and reproducibility of experimental results. This guide provides a comparative overview of commercially available Fmoc-L-Methionine-(¹³C₅, ¹⁵N) and details the experimental protocols for its isotopic purity assessment. Fmoc-L-Methionine-(¹³C₅, ¹⁵N) is a key reagent in solid-phase peptide synthesis, allowing for the introduction of a mass-shifted methionine residue that can be used as an internal standard for mass spectrometry-based quantification of proteins and peptides.

Commercial Supplier Comparison

The isotopic and chemical purity of Fmoc-L-Methionine-(¹³C₅, ¹⁵N) can vary between suppliers. Below is a summary of the product specifications from prominent vendors based on publicly available data. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate information.

SupplierProduct NumberStated Isotopic Purity (atom %)Stated Chemical Purity
Sigma-Aldrich 65364098% ¹³C, 98% ¹⁵N[1][2]≥97% (CP)[1][2]
Cambridge Isotope Laboratories, Inc. CNLM-4358-H99% ¹³C, 99% ¹⁵N[3]≥98%
Eurisotop -99% ¹³C, 99% ¹⁵N96% C.P.

Note: Isotopic and chemical purity levels are subject to lot-to-lot variability. The data presented here is for comparative purposes.

Experimental Protocols for Isotopic Purity Assessment

The two primary analytical techniques for determining the isotopic enrichment of stable isotope-labeled amino acids are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide quantitative data on the incorporation of ¹³C and ¹⁵N isotopes.

I. Mass Spectrometry (MS) Based Method

High-resolution mass spectrometry can directly measure the mass of the intact Fmoc-Met-OH-¹³C₅,¹⁵N molecule and its isotopologues, allowing for the determination of isotopic enrichment.

1. Sample Preparation:

  • Dissolve a small amount (e.g., 1 mg) of Fmoc-Met-OH-¹³C₅,¹⁵N in 1 mL of a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

  • Perform serial dilutions to achieve a final concentration appropriate for the mass spectrometer being used (typically in the low µg/mL to ng/mL range).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): While direct infusion can be used, coupling with LC can help separate the main compound from any potential impurities.

    • Column: A C18 reversed-phase column is suitable.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically effective.

    • Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument is recommended to resolve the isotopic peaks.

    • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range that includes the unlabeled (m/z 372.1) and the fully labeled (m/z 378.1) species.

3. Data Analysis:

  • Identify the molecular ion peak for Fmoc-Met-OH-¹³C₅,¹⁵N. The expected monoisotopic mass for the fully labeled compound ([M+H]⁺) is approximately 378.1 Da. The unlabeled counterpart has a monoisotopic mass of approximately 372.1 Da.

  • Examine the isotopic distribution of the molecular ion peak. The relative intensities of the M, M+1, M+2, etc., peaks will indicate the level of isotopic enrichment.

  • Calculate the atom percent enrichment for ¹³C and ¹⁵N based on the relative abundances of the different isotopologues. Specialized software provided with the mass spectrometer can often perform this calculation automatically.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be used to quantify isotopic labeling at specific atomic positions. Both ¹H and ¹³C NMR can be utilized.

1. Sample Preparation:

  • Dissolve 5-10 mg of the Fmoc-Met-OH-¹³C₅,¹⁵N sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

2. NMR Analysis:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • ¹³C NMR:

    • Acquire a quantitative ¹³C NMR spectrum. The presence of strong signals corresponding to the five carbon atoms of the methionine backbone and the absence of significant signals at the natural abundance chemical shifts will indicate high ¹³C enrichment.

    • The integration of the peaks can be used to determine the relative abundance of ¹³C at each position.

  • ¹H NMR:

    • Acquire a high-resolution ¹H NMR spectrum.

    • The presence of ¹³C isotopes will cause splitting of the signals of adjacent protons (¹JCH and ²JCH coupling). The ratio of the intensity of the ¹³C satellite peaks to the central peak (from molecules with ¹²C at that position) can be used to calculate the ¹³C enrichment at specific sites.

  • ¹⁵N NMR:

    • Direct ¹⁵N NMR is also possible but is often less sensitive.

    • Alternatively, ¹H-¹⁵N heteronuclear correlation experiments (e.g., HSQC) can be used to confirm the presence of the ¹⁵N label.

3. Data Analysis:

  • Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).

  • For ¹³C NMR, compare the integrals of the signals from the labeled carbons to any residual signals from unlabeled carbons.

  • For ¹H NMR, calculate the ¹³C enrichment from the ratio of the satellite peaks to the main peak.

  • The overall isotopic purity is determined by averaging the enrichment levels across all labeled positions.

Experimental Workflow and Data Interpretation

The following diagram illustrates a logical workflow for the comprehensive assessment of Fmoc-Met-OH-¹³C₅,¹⁵N isotopic purity.

experimental_workflow cluster_proc Isotopic Purity Assessment Workflow start Commercial Fmoc-Met-OH-13C5,15N Sample ms_prep Sample Preparation for MS start->ms_prep nmr_prep Sample Preparation for NMR start->nmr_prep lcms LC-MS/MS Analysis ms_prep->lcms nmr NMR Spectroscopy (1H, 13C) nmr_prep->nmr ms_data MS Data Analysis (Isotopologue Distribution) lcms->ms_data nmr_data NMR Data Analysis (Satellite Peak Integration) nmr->nmr_data report Final Purity Assessment Report ms_data->report nmr_data->report

Caption: Experimental workflow for isotopic purity assessment.

This comprehensive approach, utilizing both MS and NMR, provides a robust and reliable assessment of the isotopic purity of commercial Fmoc-Met-OH-¹³C₅,¹⁵N, ensuring the quality of this critical reagent for downstream applications.

References

A Researcher's Guide to Fmoc-Met-OH-¹³C₅,¹⁵N: A Comparative Analysis of Supplier Offerings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in proteomics, metabolomics, and drug development, the quality of isotopically labeled amino acids is paramount for generating reliable and reproducible data. Fmoc-Met-OH-¹³C₅,¹⁵N, a cornerstone reagent for the synthesis of labeled peptides, is available from several suppliers. This guide provides a comparative analysis of this product from prominent suppliers, offering a summary of their publicly available data, standardized experimental protocols for in-house validation, and visualizations to clarify workflows and quality considerations.

Product Specification Overview

A critical aspect of selecting a suitable Fmoc-Met-OH-¹³C₅,¹⁵N supplier is a thorough evaluation of their product specifications. The following table summarizes the key quality parameters for this product from three major suppliers based on their online product listings.

SupplierProduct NameCatalog NumberIsotopic EnrichmentChemical PurityAnalytical Method(s)
Sigma-Aldrich Fmoc-Met-OH-¹³C₅,¹⁵N653640≥98 atom % ¹³C, ≥98 atom % ¹⁵N[1]≥97% (CP)[1]Not specified on product page
Cambridge Isotope Laboratories, Inc. L-Methionine-N-Fmoc (¹³C₅, 99%; ¹⁵N, 99%)CNLM-4358-H≥99 atom % ¹³C, ≥99 atom % ¹⁵N[2]≥98%[2]Not specified on product page
Nanjing Peptide Fmoc-Met-OH-¹³C₅,¹⁵NNot specified on product pageNot specified on product pageNot specified on product page

Note: "CP" typically stands for chemically pure. The absence of a specified analytical method for chemical purity from the suppliers' websites necessitates independent verification by the end-user. Nanjing Peptide's website did not provide detailed specifications for this specific product.[3]

Experimental Protocols for Quality Assessment

To ensure the purchased reagent meets the stringent requirements of your research, in-house validation is crucial. The following are standard protocols for assessing the key quality attributes of Fmoc-Met-OH-¹³C₅,¹⁵N.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the chemical purity of Fmoc-Met-OH-¹³C₅,¹⁵N.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a typical starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm (for the peptide backbone) and 254 nm or 301 nm (for the Fmoc group).

  • Sample Preparation: Dissolve a small amount of the Fmoc-Met-OH-¹³C₅,¹⁵N in the initial mobile phase composition.

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Verification of Isotopic Enrichment by Mass Spectrometry (MS)

This protocol provides a general workflow for confirming the isotopic enrichment of Fmoc-Met-OH-¹³C₅,¹⁵N.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF).

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

  • Sample Preparation: Dissolve a small amount of the Fmoc-Met-OH-¹³C₅,¹⁵N in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Analysis: Infuse the sample directly into the mass spectrometer or use a liquid chromatography-mass spectrometry (LC-MS) setup. Acquire the mass spectrum in the appropriate mass range to observe the molecular ion. The isotopic distribution of the molecular ion peak cluster will reveal the extent of ¹³C and ¹⁵N incorporation.

Performance Evaluation in Solid-Phase Peptide Synthesis (SPPS)

The ultimate test of Fmoc-Met-OH-¹³C₅,¹⁵N quality is its performance in peptide synthesis. This protocol describes a simple test synthesis.

  • Resin: Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxylic acid).

  • Deprotection: Remove the Fmoc group from the resin-bound amino acid using a 20% solution of piperidine in N,N-dimethylformamide (DMF).

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-Met-OH-¹³C₅,¹⁵N (e.g., 4 equivalents) and a coupling agent like HCTU (e.g., 3.95 equivalents) in DMF.

    • Add a base such as N,N-diisopropylethylamine (DIPEA) (e.g., 8 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the deprotected resin and allow it to react.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Cleavage and Deprotection: After the synthesis of a short test peptide, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/triisopropylsilane/water).

  • Analysis: Analyze the crude peptide by HPLC and mass spectrometry to assess the success of the synthesis and the incorporation of the labeled methionine.

Visualizing the Workflow and Quality Parameters

To further aid in the understanding of the evaluation process, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the key quality parameters.

Experimental_Workflow cluster_proc Experimental Workflow for Quality Assessment A Fmoc-Met-OH-¹³C₅,¹⁵N Sample B Chemical Purity (HPLC) A->B C Isotopic Enrichment (Mass Spectrometry) A->C D Performance in SPPS A->D E Data Analysis & Comparison B->E C->E D->E

Experimental Workflow for Quality Assessment

Quality_Parameters cluster_params Key Quality Parameters and Their Impact QP Fmoc-Met-OH-¹³C₅,¹⁵N Quality CP Chemical Purity QP->CP IE Isotopic Enrichment QP->IE PP Performance in SPPS QP->PP Impact_CP Affects peptide purity and yield CP->Impact_CP Impact_IE Crucial for accurate quantification in MS-based proteomics IE->Impact_IE Impact_PP Determines success of peptide synthesis PP->Impact_PP

Key Quality Parameters and Their Impact

References

Benchmarking Quantitative Proteomics: A Guide to Labeled Methionine Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, the choice of methodology is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of stable isotope labeling with amino acids in cell culture (SILAC) using labeled methionine against other common quantitative proteomics techniques. We will delve into the experimental data, detailed protocols, and visual workflows to empower you to make informed decisions for your research.

Quantitative Performance: Labeled Methionine SILAC vs. Alternatives

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy that allows for the accurate quantification of proteins between different cell populations. While traditionally employing labeled lysine and arginine, the use of labeled methionine presents unique advantages and considerations. Here, we compare its performance with other widely used methods.

FeatureLabeled Methionine SILACLabeled Arginine/Lysine SILACLabel-Free Quantification (LFQ)Isobaric Labeling (TMT, iTRAQ)
Principle Metabolic incorporation of heavy methionine.Metabolic incorporation of heavy arginine and lysine.Quantification based on signal intensity or spectral counts of unlabeled peptides.Chemical labeling of peptides with tags that are isobaric in MS1 but yield reporter ions in MS2.
Accuracy & Precision High accuracy and precision due to early-stage sample mixing, reducing handling-related errors.[1][2][3]High accuracy and precision, considered a gold standard for quantitative proteomics.[2][3]Generally lower precision and reproducibility compared to labeling methods; requires more replicates.High precision, but can be susceptible to ratio compression, underestimating large fold changes.
Proteome Coverage Dependent on methionine content of proteins. Proteins with few or no methionine residues may be underrepresented or not quantified.Broader coverage as trypsin digestion (cleaving at lysine and arginine) ensures most peptides are labeled.Can offer high proteome coverage as it is not dependent on specific amino acids.High proteome coverage and multiplexing capabilities.
Dynamic Range Wide dynamic range for quantification.Wide dynamic range, though some studies suggest label-free methods may have a larger dynamic range in certain contexts.Potentially wider dynamic range than some labeling methods.Can be limited by co-isolation of contaminating ions, affecting the accuracy of reporter ion signals.
Cost Moderate to high, due to the cost of isotopically labeled methionine and specialized cell culture media.Moderate to high, similar to labeled methionine SILAC.Lower cost as it does not require expensive labeling reagents.High cost due to expensive isobaric tags and reagents.
Applicability Limited to cells that can be metabolically labeled in culture.Limited to metabolically active, dividing cells.Applicable to a wide range of sample types, including tissues and clinical samples.Applicable to a wide range of sample types.
Specialized Use Case Ideal for studying methionine-specific biological processes, such as protein synthesis initiation and methionine oxidation.General-purpose quantitative proteomics.Discovery-phase proteomics and large-scale studies where cost is a major consideration.Multiplexed analysis of many samples in a single experiment.

Experimental Protocols

A successful quantitative proteomics experiment relies on a meticulously executed protocol. Below is a detailed methodology for a typical SILAC experiment using labeled methionine.

Cell Culture and Metabolic Labeling
  • Media Preparation: Prepare SILAC-DMEM media deficient in L-methionine. Supplement one batch with "light" L-methionine (unlabeled) and another with "heavy" L-methionine (e.g., ¹³C₅, ¹⁵N₁-L-methionine). Both media should be supplemented with 10% dialyzed fetal bovine serum to minimize the concentration of unlabeled amino acids.

  • Cell Adaptation: Culture the cells in the "light" and "heavy" media for at least five to six cell divisions to ensure complete incorporation of the labeled methionine into the proteome.

  • Experimental Treatment: Once fully labeled, treat the cell populations according to your experimental design (e.g., drug treatment vs. control).

  • Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.

Protein Extraction and Digestion
  • Cell Lysis: Lyse the cell pellets using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Mixing: For relative quantification, mix equal amounts of protein from the "light" and "heavy" labeled cell lysates.

  • Reduction and Alkylation: Reduce the disulfide bonds in the protein mixture with dithiothreitol (DTT) and alkylate the free cysteines with iodoacetamide (IAA).

  • Protein Digestion: Digest the protein mixture into peptides using a protease such as trypsin. Trypsin cleaves at the C-terminal side of lysine and arginine residues.

Mass Spectrometry and Data Analysis
  • Peptide Cleanup: Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.

  • LC-MS/MS Analysis: Analyze the purified peptides using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.

  • Data Processing: Process the raw mass spectrometry data using a software package capable of SILAC quantification (e.g., MaxQuant). The software will identify peptides, determine the intensity ratios of heavy to light peptide pairs, and calculate the relative abundance of proteins.

Visualizing Workflows and Pathways

To further clarify the experimental process and a relevant biological context, the following diagrams are provided.

Experimental_Workflow cluster_CellCulture Cell Culture & Labeling cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Light Light Methionine (Control) Harvest Harvest & Lyse Cells Light->Harvest Heavy Heavy Methionine (Treatment) Heavy->Harvest Quantify Quantify Protein Harvest->Quantify Mix Mix Equal Protein Amounts Quantify->Mix Digest Reduce, Alkylate, & Digest Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Quantification) LCMS->Data

Experimental workflow for labeled methionine SILAC.

Methionine metabolism is intricately linked to various cellular signaling pathways. The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, can be influenced by methionine availability.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 inhibits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates ProteinSynthesis Protein Synthesis & Cell Growth mTORC1->ProteinSynthesis Methionine Methionine Methionine->mTORC1 influences

Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion

The choice of a quantitative proteomics strategy should be guided by the specific biological question, available resources, and the desired level of accuracy and proteome coverage. Labeled methionine SILAC offers a robust and accurate method for quantitative proteomics, particularly for studies focused on methionine metabolism and for researchers who can perform metabolic labeling. While it may have limitations in proteome coverage compared to arginine/lysine SILAC, its high precision makes it a valuable tool. For studies where metabolic labeling is not feasible or where cost is a primary constraint, label-free methods provide a viable alternative, albeit with a trade-off in reproducibility. Isobaric tagging methods excel in high-throughput, multiplexed experiments. By understanding the strengths and weaknesses of each approach, researchers can design more effective and insightful quantitative proteomics experiments.

References

Unraveling Peptide Fragmentation: A Comparative Guide to Unlabeled vs. Labeled Fmoc-Met-OH in MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the subtle nuances of peptide analysis is paramount. In quantitative proteomics and drug discovery, stable isotope labeling of amino acids is a cornerstone for accurate mass spectrometry (MS)-based quantification. A common concern is whether the introduction of heavy isotopes alters the fragmentation behavior of peptides in tandem mass spectrometry (MS/MS), potentially skewing results. This guide provides an objective comparison of the fragmentation patterns of peptides synthesized with standard, unlabeled Fmoc-Met-OH versus its isotopically labeled counterpart.

This analysis demonstrates that while the mass-to-charge (m/z) ratio of the precursor and methionine-containing fragment ions are predictably shifted, the fundamental fragmentation pathways remain consistent. Stable isotope-labeled peptides are chemically and physically indistinguishable from their endogenous counterparts in terms of retention time, ionization efficiency, and fragmentation pathways. This consistency is crucial for the reliability of quantitative assays.

Comparative Fragmentation Analysis: A Case Study

To illustrate the effect of isotopic labeling on peptide fragmentation, we present a theoretical analysis of a model peptide, Ac-Ala-Gly-Met-Phe-NH2, synthesized with either unlabeled Fmoc-Met-OH or Fmoc-Met-OH uniformly labeled with ¹³C and ¹⁵N (¹³C₅, ¹⁵N₁). The primary methods for peptide fragmentation, Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD), generate characteristic b- and y-type fragment ions from peptide bond cleavage.

In general, CID can sometimes result in skewed isotopic distributions at lower fragmentation energies. However, HCD typically produces spectra that do not significantly change with increasing fragmentation energy, offering a stable fragmentation pattern. For methionine-containing peptides, a characteristic neutral loss of the side chain (CH₃SOH) can also be observed.

Below is a summary of the expected primary fragment ions for both the unlabeled and labeled model peptide.

Ion TypeUnlabeled Peptide FragmentCalculated m/z (Unlabeled)Labeled Peptide FragmentCalculated m/z (Labeled, +6 Da)
Precursor Ion [M+H]⁺466.22[M+H]⁺472.22
b-ions
b₁Ac-A114.06Ac-A114.06
b₂Ac-AG171.08Ac-AG171.08
b₃Ac-AGM302.12Ac-AGM308.12
y-ions
y₁F-NH₂165.09F-NH₂165.09
y₂MF-NH₂296.13MF-NH₂302.13
y₃GMF-NH₂353.15GMF-NH₂359.15
Denotes the presence of the ¹³C₅, ¹⁵N₁-labeled Methionine residue.

Experimental Protocols

A detailed methodology for a comparative fragmentation study is outlined below.

Peptide Synthesis
  • Solid-Phase Peptide Synthesis (SPPS): The model peptide (Ac-Ala-Gly-Met-Phe-NH2) is synthesized on a rink amide resin using an automated peptide synthesizer.

  • Amino Acid Coupling: Standard Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Phe-OH) are used. For the methionine position, either unlabeled Fmoc-Met-OH or isotopically labeled Fmoc-[¹³C₅, ¹⁵N₁]-Met-OH is incorporated. Coupling is achieved using a suitable activator like HBTU/DIPEA in DMF.

  • Acetylation and Cleavage: The N-terminus is acetylated using acetic anhydride. The peptide is then cleaved from the resin and deprotected using a standard cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification and Quantification: The crude peptide is purified by reverse-phase HPLC, and its purity and concentration are determined by UV spectroscopy and amino acid analysis.

Mass Spectrometry Analysis
  • Sample Preparation: The purified unlabeled and labeled peptides are reconstituted in a solution of 0.1% formic acid in water/acetonitrile (95:5, v/v) to a final concentration of 1 pmol/µL.

  • LC-MS/MS Analysis:

    • Chromatography: Peptides are separated on a C18 column using a linear gradient of acetonitrile in 0.1% formic acid.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap) is used for analysis.

    • MS1 Scan: A full MS scan is performed to detect the precursor ions of the unlabeled and labeled peptides.

    • MS/MS Scan (DDA): Data-Dependent Acquisition is used to select the precursor ions for fragmentation. Both CID and HCD are employed for fragmentation with a normalized collision energy of 30-35%.

  • Data Analysis: The resulting MS/MS spectra for the unlabeled and labeled peptides are manually inspected and compared to identify and quantify the fragment ions. The mass shifts of the precursor and fragment ions containing the labeled methionine are verified.

Workflow for Comparative Analysis

The following diagram illustrates the experimental workflow for comparing the fragmentation of unlabeled and labeled Fmoc-Met-OH containing peptides.

G cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Mass Spectrometry Analysis cluster_data Data Comparison unlabeled_met Fmoc-Met-OH (Unlabeled) synthesis_unlabeled Synthesize Peptide 1 unlabeled_met->synthesis_unlabeled labeled_met Fmoc-Met-OH (Labeled) synthesis_labeled Synthesize Peptide 2 labeled_met->synthesis_labeled lcms_unlabeled LC-MS/MS (Unlabeled Peptide) synthesis_unlabeled->lcms_unlabeled Purification & QC lcms_labeled LC-MS/MS (Labeled Peptide) synthesis_labeled->lcms_labeled Purification & QC cid_unlabeled CID Fragmentation lcms_unlabeled->cid_unlabeled hcd_unlabeled HCD Fragmentation lcms_unlabeled->hcd_unlabeled cid_labeled CID Fragmentation lcms_labeled->cid_labeled hcd_labeled HCD Fragmentation lcms_labeled->hcd_labeled compare_spectra Compare Fragmentation Patterns cid_unlabeled->compare_spectra hcd_unlabeled->compare_spectra cid_labeled->compare_spectra hcd_labeled->compare_spectra quantify_ions Quantify Fragment Ions compare_spectra->quantify_ions

Caption: Comparative workflow for MS/MS analysis.

Conclusion

The use of isotopically labeled Fmoc-Met-OH in peptide synthesis does not significantly alter the fragmentation pathways in MS/MS analysis compared to its unlabeled counterpart. The primary and predictable effect is a mass shift in the precursor ion and any fragment ions that retain the labeled methionine residue. This fundamental conservation of fragmentation behavior validates the use of stable isotope labeling for accurate and reliable quantification of methionine-containing peptides in complex biological samples. Researchers can confidently employ labeled standards, assured that the underlying fragmentation chemistry remains consistent.

A Researcher's Guide to High-Accuracy Mass Shift Measurement of Fmoc-Met-OH-¹³C₅,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in stable isotope labeling studies, the accurate determination of mass shifts is paramount for confident compound identification and quantification. This guide provides a comparative analysis of the expected accuracy in measuring the mass shift of Fmoc-Met-OH-¹³C₅,¹⁵N using modern high-resolution mass spectrometry (HRMS) platforms, supported by experimental data from related compounds and detailed experimental protocols.

The use of stable isotope-labeled internal standards is a cornerstone of quantitative proteomics and metabolomics, enabling precise differentiation between the labeled and unlabeled forms of a molecule. The accuracy of this differentiation hinges on the mass spectrometer's ability to resolve and precisely measure the mass-to-charge ratio (m/z) of each species. Fmoc-Met-OH-¹³C₅,¹⁵N, a protected amino acid incorporating five ¹³C atoms and one ¹⁵N atom, serves as a valuable building block in peptide synthesis for these applications. This guide will delve into the expected accuracy of its mass shift measurement, comparing different analytical approaches.

Comparative Analysis of Mass Measurement Accuracy

The accuracy of mass measurement is typically expressed in parts per million (ppm), which represents the deviation of the measured mass from the theoretical exact mass. For a given instrument and experimental setup, a lower ppm value indicates higher accuracy. Modern HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) mass spectrometers, are capable of achieving mass accuracies in the low ppm to sub-ppm range.

The table below outlines the theoretical monoisotopic masses for the unlabeled and labeled Fmoc-Methionine, and provides a comparison of expected mass measurement accuracy based on published data for similar small molecules and peptides on different high-resolution mass spectrometry platforms.

CompoundTheoretical Monoisotopic Mass (Da) [M+H]⁺Mass AnalyzerExpected Mass Accuracy (ppm)Expected Measured Mass Range (Da) [M+H]⁺
Fmoc-Met-OH372.1318Orbitrap with internal calibration (Lock Mass)< 1 ppm[1][2][3]372.1314 - 372.1322
Fmoc-Met-OH-¹³C₅,¹⁵N378.1458Orbitrap with internal calibration (Lock Mass)< 1 ppm[1][2]378.1454 - 378.1462
Fmoc-Met-OH372.1318Orbitrap without internal calibration1 - 5 ppm372.1299 - 372.1337
Fmoc-Met-OH-¹³C₅,¹⁵N378.1458Orbitrap without internal calibration1 - 5 ppm378.1439 - 378.1477
Fmoc-Met-OH372.1318Quadrupole Time-of-Flight (Q-TOF)3 - 5 ppm372.1299 - 372.1337
Fmoc-Met-OH-¹³C₅,¹⁵N378.1458Quadrupole Time-of-Flight (Q-TOF)3 - 5 ppm378.1439 - 378.1477

Experimental Protocol for High-Accuracy Mass Measurement

Achieving sub-ppm mass accuracy requires meticulous experimental design and execution. The following protocol outlines the key steps for the accurate mass measurement of Fmoc-Met-OH-¹³C₅,¹⁵N using a high-resolution mass spectrometer, such as an Orbitrap, coupled with liquid chromatography.

1. Sample Preparation:

  • Dissolve Fmoc-Met-OH and Fmoc-Met-OH-¹³C₅,¹⁵N standards in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 1-10 µg/mL.

  • Prepare a mixed sample containing both the labeled and unlabeled standards to observe the mass shift within the same analysis.

  • If using an internal calibrant (lock mass), ensure it is present in the final sample solution or introduced continuously into the ion source. A commonly used lock mass is a ubiquitous background ion, such as polysiloxane (e.g., m/z 445.120025).

2. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column suitable for small molecule separation (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure good peak shape and separation from any impurities (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Parameters (Orbitrap):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.0 kV.

  • Sheath Gas and Aux Gas Flow Rates: Optimize for stable spray (e.g., 35 and 10 arbitrary units, respectively).

  • Capillary Temperature: 275 - 300 °C.

  • S-Lens RF Level: Optimize for maximal signal of the target analyte.

  • Scan Mode: Full MS.

  • Resolution: Set to a high value, e.g., 140,000 at m/z 200.

  • AGC Target: 1e6.

  • Maximum Injection Time: 100 ms.

  • Lock Mass: Enable the lock mass function and specify the m/z of the internal calibrant. This allows for real-time recalibration of the mass spectra, significantly improving mass accuracy.

4. Data Analysis:

  • Extract the ion chromatograms for the theoretical m/z values of the protonated unlabeled ([C₂₀H₂₂NO₄S]⁺) and labeled ([¹³C₅C₁₅H₂₂¹⁵NNO₄S]⁺) species.

  • From the mass spectrum corresponding to the chromatographic peak apex, determine the measured monoisotopic mass for each species.

  • Calculate the mass error in ppm using the following formula: Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

  • Calculate the measured mass shift by subtracting the measured mass of the unlabeled compound from the measured mass of the labeled compound.

Visualizing the Workflow and Logical Relationships

To better illustrate the processes involved, the following diagrams created using the DOT language visualize the experimental workflow and the logical relationship for determining mass accuracy.

experimental_workflow Experimental Workflow for Accurate Mass Measurement cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis cluster_output Output p1 Dissolve Standards p2 Mix Labeled & Unlabeled p1->p2 p3 Add Internal Calibrant p2->p3 lc LC Separation p3->lc ms HRMS Detection (Orbitrap) lc->ms da1 Extract Ion Chromatograms ms->da1 da2 Determine Measured Mass da1->da2 da3 Calculate Mass Error (ppm) da2->da3 da4 Calculate Mass Shift da2->da4 out1 Mass Accuracy Report da3->out1 out2 Measured Mass Shift da4->out2

Caption: Workflow for accurate mass measurement of Fmoc-Met-OH-¹³C₅,¹⁵N.

mass_accuracy_logic Logical Relationship for Mass Accuracy Determination cluster_inputs Inputs cluster_calculation Calculation cluster_evaluation Evaluation cluster_conclusion Conclusion i1 Theoretical Monoisotopic Mass c1 Mass Error (ppm) = ((Measured - Theoretical) / Theoretical) * 10^6 i1->c1 i2 Measured Mass from HRMS i2->c1 e1 Low ppm Value c1->e1 is small e2 High ppm Value c1->e2 is large conc1 High Mass Accuracy e1->conc1 conc2 Low Mass Accuracy e2->conc2

Caption: Logic for determining the mass accuracy of a measurement.

References

A Researcher's Guide to Cross-Validation of NMR Assignments with 13C and 15N Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy of Nuclear Magnetic Resonance (NMR) assignments is paramount. Incorrectly assigned chemical shifts can lead to flawed structural models, misinterpretation of molecular interactions, and ultimately, wasted resources. This guide provides an objective comparison of modern cross-validation techniques that leverage 13C and 15N data to ensure the fidelity of NMR assignments.

The critical nature of this validation step is underscored by findings that a significant percentage of protein chemical shift assignments deposited in public databases, such as the BioMagResBank (BMRB), may be improperly referenced or contain mis-assignments.[1] Robust validation is not merely a final check; it is an integral part of the structure determination pipeline.

Comparing the Alternatives: Methods for Assignment Validation

Several computational tools and methods have been developed to address the challenge of validating NMR assignments. These can be broadly categorized by their dependency on a known 3D structure and the type of data they primarily use for validation. A key distinction lies between methods that rely on statistical analysis of chemical shifts and those that incorporate through-space Nuclear Overhauser Effect (NOE) data.

Key Validation Approaches:

  • Chemical Shift Statistics-Based Methods: These methods compare the assigned chemical shifts of a protein to large databases of validated assignments. By analyzing residue-specific and secondary structure-specific chemical shift distributions, these tools can identify outliers that are statistically unlikely. They are often structure-independent, making them valuable early in the assignment process.

  • Structure-Based Validation: These methods require a 3D structural model of the protein. They work by back-calculating expected chemical shifts from the structure and comparing them to the experimental assignments. Discrepancies can indicate errors in either the assignments or the structure itself.

  • NOESY Data-Based Methods: This probabilistic approach leverages the information contained in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. Since NOEs arise from protons that are close in space, a correct set of assignments should be consistent with the observed NOE cross-peaks.

The following table summarizes and compares the performance of several prominent validation tools. The data is based on a study that evaluated the number of atoms flagged as potentially incorrect across a set of 16 proteins.

Data Presentation: Performance of Assignment Validation Software

Software/MethodPrimary Validation DataStructure Dependant?Principle of OperationMean No. of Flagged Atoms (16 Proteins)
ARECA NOESY Peak ListsNoCalculates the probability of an assignment being correct based on its consistency with expected short-range NOE contacts.[2]12
AVS (PSVS) Chemical Shift StatisticsNoIdentifies outliers by comparing assigned shifts against statistical distributions from the BMRB database.[3]23
PANAV Chemical Shift StatisticsNoUses residue- and secondary structure-specific chemical shift distributions from short peptide fragments to identify mis-assignments and referencing errors.[1]26
CING Chemical Shift & StructureYesUses VASCO for referencing correction and SHIFTX for back-calculation from a 3D structure to flag outliers.Data not directly comparable in this study
SHIFTCOR Chemical Shift & StructureYesCorrects for both chemical shift mis-referencing and mis-assignments but requires 3D structure coordinates.Data not directly comparable in this study

Data for ARECA, AVS, and PANAV is adapted from Figure 5 of "Probabilistic Validation of Protein NMR Chemical Shift Assignments"[2]. The values represent the average number of atoms flagged as potentially incorrect across 10 CASD-NMR proteins and 6 non-CASD-NMR proteins.

As the data indicates, methods incorporating experimental NOE data, such as ARECA, can be highly effective and complementary to approaches based purely on chemical shift statistics. ARECA demonstrated high precision (98%) and recall (96%) in identifying incorrect assignments in benchmark tests.

Experimental Protocols

The foundation of reliable assignment and validation lies in high-quality NMR data. For proteins uniformly labeled with 15N and 13C, a standard suite of three-dimensional (3D) triple-resonance experiments is typically employed. Below are detailed methodologies for key experiments.

Sample Preparation

For the following experiments, a uniformly 15N and 13C-labeled protein sample is required. The typical concentration is 0.5-1.5 mM in a suitable buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.0-7.0) containing 5-10% D₂O for the deuterium lock.

Protocol 1: 3D HNCO Experiment

The 3D HNCO experiment is a cornerstone for backbone assignment, correlating the amide proton (¹H N) and nitrogen (¹⁵N) of one residue with the carbonyl carbon (¹³CO) of the preceding residue (i-1). This is often the most sensitive of the triple-resonance experiments.

Methodology:

  • Sample Setup: Insert the labeled protein sample into the spectrometer. Lock, tune, and match the probe for ¹H, ¹³C, and ¹⁵N channels, and perform shimming to optimize magnetic field homogeneity.

  • Pulse Program: Utilize a standard gradient-enhanced, sensitivity-enhanced 3D HNCO pulse sequence (e.g., hncogp3d on Bruker systems).

  • Parameter Calibration: Calibrate the 90° pulse widths for ¹H, ¹³C, and ¹⁵N. Calibrate the ¹H carrier frequency (O1P) on the water resonance.

  • Acquisition Parameters (Typical):

    • ¹H (F3): Spectral width of ~12-14 ppm, 2048 complex points.

    • ¹⁵N (F2): Spectral width of ~30-35 ppm, centered around 118 ppm, with 64-128 complex points.

    • ¹³C (F1): Spectral width of ~20-25 ppm, centered around 175 ppm, with 64-96 complex points.

    • Scans: 8-16 scans per increment, with an appropriate number of dummy scans.

  • Processing: Process the data using software like TopSpin, NMRPipe, or CCPNmr Analysis. Apply a squared sine-bell window function and zero-fill the indirect dimensions before Fourier transformation.

Protocol 2: 3D HNCACB Experiment

The 3D HNCACB is crucial for linking sequential residues. It correlates the ¹H N and ¹⁵N of residue i with the ¹³Cα and ¹³Cβ of both the same residue (i) and the preceding one (i-1). This provides the primary information for walking through the protein backbone. The Cα and Cβ peaks typically have opposite signs, which aids in their identification.

Methodology:

  • Sample and Spectrometer Setup: As described for the HNCO experiment.

  • Pulse Program: Use a gradient-enhanced, sensitivity-enhanced 3D HNCACB pulse sequence (e.g., hncacbgp3d).

  • Parameter Calibration: As described for the HNCO experiment.

  • Acquisition Parameters (Typical):

    • ¹H (F3): Spectral width of ~12-14 ppm, 2048 complex points.

    • ¹⁵N (F2): Spectral width of ~30-35 ppm, centered around 118 ppm, with 64-96 complex points.

    • ¹³C (F1): Spectral width of ~60-70 ppm, centered around 45 ppm, to cover both Cα and Cβ chemical shifts, with 128-256 complex points.

    • Scans: 16-32 scans per increment, as this experiment is less sensitive than the HNCO.

  • Processing: Process as described for the HNCO. The opposite phases of Cα and Cβ peaks should be clearly visible in the processed spectrum.

Protocol 3: 3D ¹⁵N-edited NOESY-HSQC

This experiment is central to both structure calculation and assignment validation. It identifies through-space correlations between protons, resolved by the ¹⁵N chemical shift of the amide-attached proton. For validation, it provides the experimental data required for methods like ARECA.

Methodology:

  • Sample and Spectrometer Setup: As described for the HNCO experiment.

  • Pulse Program: Use a 3D ¹⁵N-edited NOESY-HSQC pulse sequence with water suppression (e.g., using flip-back pulses and gradients).

  • Parameter Calibration: As described for the HNCO experiment.

  • Acquisition Parameters (Typical):

    • ¹H (F3, acquisition): Spectral width of ~12-14 ppm, 2048 complex points.

    • ¹⁵N (F2): Spectral width of ~30-35 ppm, centered around 118 ppm, with 64-96 complex points.

    • ¹H (F1, indirect): Spectral width of ~12-14 ppm, with 128-256 complex points.

    • NOESY Mixing Time (d8): Typically 80-150 ms for proteins, to capture both short- and medium-range NOEs.

    • Scans: 16-64 scans per increment, depending on sample concentration and desired signal-to-noise.

  • Processing: Process as described for other 3D experiments. The resulting spectrum will show correlations between an amide proton (on the F2/F3 plane) and any other proton within ~5 Å (along the F1 axis).

Mandatory Visualization

The following diagrams illustrate the logical workflows in NMR assignment and validation.

G cluster_0 Data Acquisition cluster_1 Assignment cluster_2 Validation cluster_3 Output HNCO 3D HNCO Assign Sequential Backbone Assignment HNCO->Assign HNCACB 3D HNCACB HNCACB->Assign CBCACONH 3D CBCA(CO)NH CBCACONH->Assign NOESY 3D 15N-NOESY-HSQC Validate Cross-Validation NOESY->Validate NOE Peak List Assign->Validate Validate->Assign Final Final Assignment List Validate->Final Validated

Caption: High-level workflow for protein NMR backbone assignment and validation.

G cluster_0 Inputs cluster_1 ARECA Validation Logic cluster_2 Output Assignments Chemical Shift Assignments Generate For each assigned atom, generate a list of expected NOE contacts (based on known structures) Assignments->Generate NOE_List NOESY Peak List Compare Compare expected contacts against experimental NOESY peak list NOE_List->Compare Generate->Compare Calculate Calculate Probability Score: (Observed Contacts) / (Expected Contacts) Compare->Calculate Flag Flag assignments with low probability (< 0.5) as potential errors Calculate->Flag Report Validation Report (List of flagged assignments) Flag->Report

Caption: Logical workflow for the NOESY-based validation method ARECA.

G cluster_0 Inputs cluster_1 PANAV Validation Logic cluster_2 Output Assignments Chemical Shift Assignments Compare Compare experimental shifts to expected distributions Assignments->Compare Sequence Protein Sequence Predict_SS Predict Secondary Structure from Sequence Sequence->Predict_SS Get_Stats Retrieve expected chemical shift distributions for each residue based on sequence and predicted secondary structure Predict_SS->Get_Stats Get_Stats->Compare Flag Flag assignments falling outside statistical norms as outliers Compare->Flag Report Validation Report (List of outliers & referencing issues) Flag->Report

Caption: Logical workflow for the statistics-based validation method PANAV.

References

Comparative Stability Analysis: Labeled vs. Unlabeled Methionine Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the stability profiles of methionine-containing peptides, focusing on potential differences between their labeled and unlabeled forms. While direct, comprehensive comparative studies are limited, this document synthesizes existing knowledge on methionine degradation and the potential impacts of labeling processes to offer valuable insights for experimental design and data interpretation.

Introduction to Methionine Peptide Stability

Methionine (Met) is a common amino acid in therapeutic peptides and proteins. However, its thioether side chain is highly susceptible to oxidation, forming methionine sulfoxide (MetO) and, to a lesser extent, methionine sulfone (MetO2). This modification can significantly alter the peptide's structure, bioactivity, and therapeutic efficacy. The stability of a methionine peptide is therefore a critical quality attribute to monitor throughout the drug development lifecycle.

Labeling, such as isotopic or fluorescent tagging, is a routine procedure for tracking peptides in various assays. The chemical reactions involved in labeling, or the presence of the label itself, may influence the stability of the peptide, particularly the oxidation-prone methionine residue.

Experimental Design for Stability Assessment

To evaluate the stability of a labeled versus an unlabeled methionine peptide, a forced degradation study is often employed. This involves subjecting the peptides to stress conditions that accelerate oxidation and other degradation pathways.

  • Sample Preparation :

    • Dissolve both labeled and unlabeled peptides in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1 mg/mL.

    • Prepare multiple aliquots for each time point and condition to ensure reproducibility.

  • Stress Conditions :

    • Oxidizing Agent : Treat the peptide solutions with an oxidizing agent such as hydrogen peroxide (H₂O₂). A typical starting concentration is 0.01% H₂O₂.

    • Incubation : Incubate the samples at a controlled temperature (e.g., 37°C) and protect them from light.

    • Time Points : Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis :

    • Quenching : Stop the oxidation reaction at each time point by adding an antioxidant, such as free methionine, in excess.

    • LC-MS/MS Analysis : Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate the parent peptide from its oxidized forms and other degradants.

    • Quantification : Quantify the remaining percentage of the intact parent peptide and the formation of key variants like MetO.

The workflow for this comparative stability assessment is outlined below.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis P1 Unlabeled Met-Peptide Stock S1 Incubate with 0.01% H₂O₂ at 37°C P1->S1 P2 Labeled Met-Peptide Stock S2 Incubate with 0.01% H₂O₂ at 37°C P2->S2 A1 Time Point Sampling (0, 2, 4, 8, 24h) S1->A1 S2->A1 A2 Reaction Quenching A1->A2 A3 LC-MS/MS Analysis A2->A3 A4 Data Comparison A3->A4

Caption: Experimental workflow for comparing peptide stability.

Quantitative Data Comparison

The primary output of the stability study is the rate of degradation for each peptide. The data below represents a hypothetical outcome of a forced oxidation study, illustrating how results can be structured for clear comparison.

Table 1: Percentage of Intact Peptide Remaining After H₂O₂ Treatment

Time (Hours)Unlabeled Peptide (%)Labeled Peptide (%)
0100100
28582
47268
85550
242520

Table 2: Formation of Methionine Sulfoxide (MetO) Variant

Time (Hours)Unlabeled Peptide (+16 Da Peak Area %)Labeled Peptide (+16 Da Peak Area %)
0< 1< 1
21417
42731
84349
247378

In this hypothetical scenario, the labeled peptide shows a slightly faster rate of degradation and a higher rate of sulfoxide formation, suggesting that the labeling process or the label itself may increase its susceptibility to oxidation.

Mechanisms and Influencing Factors

The oxidation of methionine is a primary degradation pathway. The addition of an oxygen atom to the sulfur in the methionine side chain leads to the formation of methionine sulfoxide.

G Met Methionine Peptide MetO Methionine Sulfoxide (MetO) Met->MetO + Oxygen MetO2 Methionine Sulfone (MetO2) MetO->MetO2 + Oxygen ROS Reactive Oxygen Species (e.g., H₂O₂) ROS->Met ROS->MetO

Caption: Methionine oxidation pathway.

Several factors can influence the rate of this oxidation:

  • Labeling Chemistry : Some labeling reagents or reaction conditions (e.g., pH, temperature) could introduce oxidative stress, leading to a higher initial percentage of oxidized peptide even before stability studies begin.

  • Steric Hindrance/Exposure : A bulky label attached near a methionine residue could potentially shield the thioether side chain from oxidants, thereby increasing its stability. Conversely, the label could induce a conformational change that increases the exposure of the methionine residue, making it more susceptible.

  • Formulation Buffers : The choice of buffer components is critical. The presence of antioxidants (e.g., free methionine, ascorbic acid) can significantly slow down oxidation. Conversely, trace metal ions in buffers can catalyze oxidation.

Conclusion

Therefore, it is recommended that researchers perform side-by-side stability assessments, particularly when a labeled peptide is used in critical assays. The experimental framework provided in this guide offers a robust starting point for such an evaluation, ensuring that any potential stability differences are identified and understood.

Safety Operating Guide

Proper Disposal of Fmoc-Met-OH-13C5,15N: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of the isotopically labeled amino acid, Fmoc-Met-OH-13C5,15N, is detailed below. This document outlines the necessary operational steps to ensure the protection of personnel and the environment, aligning with standard laboratory safety and chemical handling protocols.

This compound, while utilized for its stable isotope labels in research, requires careful management for its disposal due to its environmental hazards. The primary concern with this compound is its classification as hazardous to the aquatic environment.

Immediate Safety and Disposal Overview

This compound is designated with the GHS09 pictogram, indicating it is hazardous to the aquatic environment. The corresponding hazard statement is H410: "Very toxic to aquatic life with long lasting effects." Therefore, it is imperative to prevent its release into the environment. The precautionary statements associated with its disposal are:

  • P273: Avoid release to the environment.

  • P391: Collect spillage.

  • P501: Dispose of contents/container in accordance with local, regional, national, and international regulations.

It is crucial to note that the stable isotopic labels (¹³C and ¹⁵N) in this compound are not radioactive.[1] Consequently, the disposal procedures are dictated by the chemical's hazardous properties, not by any radiological concerns.

Quantitative Data and Physical Properties

For quick reference, the key quantitative and physical data for this compound are summarized in the table below.

PropertyValueReference
Chemical Formula ¹³CH₃S¹³CH₂¹³CH₂¹³CH(¹⁵NH-Fmoc)¹³CO₂H
Molecular Weight 377.41 g/mol
CAS Number 1217437-64-3
Form Solid
Storage Temperature 2-8°C
Hazard Class Aquatic Acute 1, Aquatic Chronic 1

Detailed Disposal Protocol

The following step-by-step procedure should be followed for the proper disposal of this compound and its associated waste.

1. Waste Identification and Segregation:

  • Treat all this compound, including unused product, contaminated materials (e.g., weigh boats, gloves, pipette tips), and spill cleanup debris, as hazardous chemical waste.

  • This waste must be segregated from non-hazardous and other types of chemical waste (e.g., radioactive, biohazardous).

2. Containerization:

  • Use a dedicated, properly labeled hazardous waste container for the collection of solid this compound waste.

  • The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) container is a suitable choice).

  • Ensure the container has a secure, leak-proof lid and is in good condition.

  • The container should be kept closed at all times, except when adding waste.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound".

  • Indicate the primary hazard: "Environmental Hazard" or "Marine Pollutant."

  • Include the approximate amount of waste in the container.

  • Note the date when the first piece of waste was added to the container.

4. Storage:

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.

  • Ensure the storage area is secure and away from drains, heat sources, and direct sunlight.

5. Disposal and Pickup:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for waste pickup requests.

6. Decontamination of Empty Containers:

  • An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed.

  • To triple-rinse, use a solvent capable of dissolving the compound (e.g., methanol, acetonitrile).

  • The rinsate from this process must be collected and disposed of as hazardous chemical waste.

  • After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your institutional EH&S guidelines. Deface all hazardous labels on the rinsed container before disposal.

7. Spill Management:

  • In the event of a small spill, carefully sweep up the solid material to avoid generating dust.

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.

  • For larger spills, follow your institution's emergency spill response procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_chemical_hazard Chemical Hazard Assessment cluster_disposal_path Disposal Pathway cluster_procedure Procedure start This compound Waste (Solid, Contaminated Items) is_radioactive Radioactive? start->is_radioactive is_h410 Environmental Hazard (H410)? is_radioactive->is_h410 No (Stable Isotopes) hazardous_waste Treat as Hazardous Chemical Waste is_h410->hazardous_waste Yes segregate Segregate Waste hazardous_waste->segregate no_drain DO NOT Dispose Down Drain or in Trash hazardous_waste->no_drain containerize Use Labeled, Sealed Container segregate->containerize store Store in SAA containerize->store contact_ehs Contact EH&S for Pickup store->contact_ehs

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling Fmoc-Met-OH-13C5,15N

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for handling Fmoc-Met-OH-13C5,15N, a non-hazardous solid, in research and development settings. It is intended for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure safe handling, use, and disposal. While this compound itself is not classified as hazardous, it is often used with hazardous materials. Therefore, a comprehensive approach to safety is essential.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound and associated chemicals.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[1][2][3]
Eyes Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles.[1][4]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing with hazardous solvents.
Body Laboratory coatA standard lab coat is required to protect against skin contact. Consider a flame-resistant coat when working with flammable solvents.
Respiratory NIOSH-approved respirator (e.g., N95)Required when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator cartridge should be selected based on the solvents being used.

II. Hazard Identification and Mitigation

While this compound is not classified as a hazardous substance, it is designated as a marine pollutant due to its toxicity to aquatic life. The primary hazards associated with its use stem from the solvents and reagents required for peptide synthesis.

Hazard Associated Materials Mitigation Measures
Environmental This compoundVery toxic to aquatic life with long lasting effects. Do not release into the environment. Follow designated chemical waste disposal procedures.
Flammability Diethyl ether, Toluene, Isopropyl AlcoholUse in a well-ventilated area, preferably a chemical fume hood. Keep away from ignition sources. Use appropriate fire extinguisher (carbon dioxide or dry chemical).
Toxicity/Corrosivity Piperidine, Trifluoroacetic acid (TFA), N,N-Dimethylformamide (DMF)Handle in a chemical fume hood. Wear appropriate chemical-resistant gloves, eye protection, and lab coat. Ensure good ventilation.
Irritation Fmoc-Met-OH powder (potential for dust), various solventsMay cause respiratory tract, skin, and eye irritation. Use in a fume hood and wear appropriate PPE to avoid inhalation and contact.

III. Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the safe handling of this compound during a typical solid-phase peptide synthesis (SPPS) experiment.

cluster_prep Preparation cluster_disposal Waste Disposal prep_ppe Don appropriate PPE: - Gloves - Safety Goggles - Lab Coat prep_hood Work within a certified chemical fume hood prep_ppe->prep_hood Always prep_weigh Weigh this compound prep_hood->prep_weigh dissolve Dissolve in appropriate solvent (e.g., DMF) prep_weigh->dissolve couple Perform coupling reaction on solid support dissolve->couple liquid_waste Collect all liquid waste (solvents, filtrates) in a -labeled hazardous waste container dissolve->liquid_waste deprotect Fmoc deprotection (e.g., 20% piperidine in DMF) couple->deprotect couple->liquid_waste wash Wash resin with solvents (e.g., DMF, DCM) deprotect->wash deprotect->liquid_waste cleave Cleave peptide from resin (e.g., TFA cocktail) wash->cleave wash->liquid_waste precipitate Precipitate peptide (e.g., cold diethyl ether) cleave->precipitate cleave->liquid_waste isolate Isolate and dry peptide precipitate->isolate precipitate->liquid_waste solid_waste Dispose of contaminated solid waste (gloves, weigh boats) in designated bin isolate->solid_waste isolate->liquid_waste

Caption: Experimental workflow for handling this compound.

IV. Disposal Plan

Proper disposal of this compound and associated waste is imperative to prevent environmental contamination.

Waste Segregation and Collection:

cluster_waste_streams Waste Generation cluster_waste_containers Waste Collection solid Contaminated Solids: - Gloves - Weigh paper/boats - Pipette tips solid_container Labeled Solid Hazardous Waste Bin solid->solid_container liquid Liquid Waste: - Unused solutions - Reaction mixtures - Solvent washes (DMF, DCM, ether) liquid_container Labeled Liquid Hazardous Waste Container (Halogenated or Non-halogenated as appropriate) liquid->liquid_container sharps Contaminated Sharps: - Needles - Syringes sharps_container Puncture-proof Sharps Container sharps->sharps_container

Caption: Waste segregation plan for this compound handling.

Disposal Procedures:

  • Solid Waste:

    • Collect all contaminated solid waste, such as gloves, weighing paper, and pipette tips, in a designated and clearly labeled solid hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste, including unused solutions, reaction mixtures, and solvent washes, in a compatible and clearly labeled hazardous waste container.

    • Segregate halogenated and non-halogenated waste streams if required by your institution's waste management policy.

  • Decontamination:

    • Decontaminate all glassware and equipment that has come into contact with the chemical using an appropriate solvent. Collect the rinse as liquid hazardous waste.

  • Final Disposal:

    • All waste must be disposed of through your institution's environmental health and safety (EHS) office. Do not pour any waste down the drain.

By adhering to these guidelines, researchers can safely handle this compound and its associated reagents, minimizing personal risk and environmental impact. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemicals used.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.